molecular formula C8H11ClN2 B15387462 2-(3-Chloropyridin-2-yl)propan-2-amine

2-(3-Chloropyridin-2-yl)propan-2-amine

Katalognummer: B15387462
Molekulargewicht: 170.64 g/mol
InChI-Schlüssel: ZZFBLQKKXWVXCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Chloropyridin-2-yl)propan-2-amine is a useful research compound. Its molecular formula is C8H11ClN2 and its molecular weight is 170.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Chloropyridin-2-yl)propan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Chloropyridin-2-yl)propan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C8H11ClN2

Molekulargewicht

170.64 g/mol

IUPAC-Name

2-(3-chloropyridin-2-yl)propan-2-amine

InChI

InChI=1S/C8H11ClN2/c1-8(2,10)7-6(9)4-3-5-11-7/h3-5H,10H2,1-2H3

InChI-Schlüssel

ZZFBLQKKXWVXCP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C1=C(C=CC=N1)Cl)N

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Chloropyridin-2-yl)propan-2-amine: A Novel Compound for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the chemical structure, predicted properties, and potential applications of 2-(3-Chloropyridin-2-yl)propan-2-amine, a novel compound with significant potential in the field of drug discovery. As this molecule is not extensively documented in current literature, this guide leverages predictive chemistry and data from structurally analogous compounds to offer valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Promise of a Novel Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its unique electronic properties and ability to engage in various biological interactions make it a versatile building block for designing new therapeutic agents. The introduction of a chlorine atom and a propan-2-amine side chain at specific positions on the pyridine ring, as in 2-(3-Chloropyridin-2-yl)propan-2-amine, can significantly modulate its physicochemical properties and biological activity. This guide will explore the untapped potential of this specific isomer.

Unveiling the Chemical Architecture

The chemical structure of 2-(3-Chloropyridin-2-yl)propan-2-amine is characterized by a pyridine ring substituted at the 2-position with a propan-2-amine group and at the 3-position with a chlorine atom.

Caption: Chemical structure of 2-(3-Chloropyridin-2-yl)propan-2-amine.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Based on its structure, the following properties are predicted for 2-(3-Chloropyridin-2-yl)propan-2-amine:

PropertyPredicted ValueRationale
Molecular Formula C8H11ClN2Based on atom count
Molecular Weight 170.64 g/mol Sum of atomic weights
pKa (most basic) ~8.5 - 9.5The aliphatic amine is expected to be the most basic center.
logP ~1.5 - 2.5The chlorine atom increases lipophilicity, while the amine group contributes to hydrophilicity.
Solubility Moderately soluble in organic solvents, sparingly soluble in water. Forms soluble salts in acidic solutions.The presence of both polar (amine, pyridine nitrogen) and non-polar (chlorine, alkyl groups) moieties.

Charting a Course for Synthesis

As a novel compound, a validated synthetic route for 2-(3-Chloropyridin-2-yl)propan-2-amine is not yet established. However, a plausible and efficient synthetic strategy can be proposed based on known transformations of pyridine derivatives.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the formation of the carbon-carbon bond between the pyridine ring and the propan-2-amine side chain as a key step.

target 2-(3-Chloropyridin-2-yl)propan-2-amine intermediate1 2-(3-Chloropyridin-2-yl)propan-2-ol target->intermediate1 Ritter Reaction or similar amination intermediate2 Acetone intermediate1->intermediate2 Grignard or Organolithium addition starting_material 2-Bromo-3-chloropyridine or 2,3-Dichloropyridine intermediate1->starting_material Grignard or Organolithium addition

Caption: Proposed retrosynthetic analysis for 2-(3-Chloropyridin-2-yl)propan-2-amine.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 2-(3-Chloropyridin-2-yl)propan-2-ol

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.

  • Grignard Formation: Add a solution of 2-bromo-3-chloropyridine in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. Gentle heating may be required to initiate the Grignard reaction.

  • Addition of Acetone: Once the Grignard reagent has formed, cool the reaction mixture to 0°C and add a solution of anhydrous acetone in THF dropwise.

  • Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-(3-Chloropyridin-2-yl)propan-2-amine (via Ritter Reaction)

  • Reaction Setup: In a round-bottom flask, dissolve the 2-(3-Chloropyridin-2-yl)propan-2-ol in a mixture of acetonitrile and a strong acid (e.g., sulfuric acid or perchloric acid) at 0°C.

  • Reaction: Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Hydrolysis: Carefully pour the reaction mixture onto ice and basify with a concentrated aqueous solution of sodium hydroxide to hydrolyze the intermediate nitrilium ion.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization to yield 2-(3-Chloropyridin-2-yl)propan-2-amine.

Analytical Characterization: A Predictive Approach

The successful synthesis of 2-(3-Chloropyridin-2-yl)propan-2-amine would be confirmed through a suite of analytical techniques. The expected data are as follows:

TechniquePredicted Observations
¹H NMR - Aromatic protons on the pyridine ring (doublets and a doublet of doublets).- Singlet for the two methyl groups.- Broad singlet for the amine protons (exchangeable with D₂O).
¹³C NMR - Resonances for the five carbons of the pyridine ring.- A quaternary carbon for the attachment of the propan-2-amine group.- A signal for the methyl carbons.
Mass Spectrometry (MS) - A molecular ion peak (M⁺) corresponding to the molecular weight.- A characteristic M+2 peak due to the presence of the chlorine isotope (³⁷Cl).- Fragmentation patterns corresponding to the loss of methyl and amino groups.
Infrared (IR) Spectroscopy - N-H stretching vibrations for the primary amine.- C-N stretching vibrations.- Aromatic C-H and C=C stretching vibrations.- C-Cl stretching vibration.

Potential Applications in Drug Discovery

The unique structural features of 2-(3-Chloropyridin-2-yl)propan-2-amine suggest its potential as a valuable scaffold or intermediate in medicinal chemistry.

A Building Block for Novel Therapeutics

The primary amine group serves as a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds. This can be explored in the context of:

  • Amide bond formation: Coupling with various carboxylic acids to generate a wide range of amides.

  • Reductive amination: Reaction with aldehydes and ketones to produce secondary and tertiary amines.

  • Urea and thiourea formation: Reaction with isocyanates and isothiocyanates.

Potential as a Bioisostere

The 2-(3-chloropyridin-2-yl) moiety can be considered as a bioisostere for other aromatic systems commonly found in bioactive molecules. Its specific substitution pattern may lead to improved target binding, enhanced metabolic stability, or altered pharmacokinetic properties.

Exploration in Key Therapeutic Areas

Structurally related pyridine derivatives have shown a wide range of biological activities. Therefore, 2-(3-Chloropyridin-2-yl)propan-2-amine and its derivatives warrant investigation in areas such as:

  • Oncology: As potential kinase inhibitors or modulators of other cancer-related targets.

  • Neuroscience: As ligands for various receptors and transporters in the central nervous system.

  • Infectious Diseases: As potential antibacterial or antiviral agents.

Safety and Handling: A Precautionary Approach

Given the absence of specific safety data, a cautious approach to handling 2-(3-Chloropyridin-2-yl)propan-2-amine is essential. The following precautions are based on the known hazards of related compounds such as chlorinated pyridines and aliphatic amines.[1][2][3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[4]

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust.[1][2]

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.[2]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion: A Call to Exploration

2-(3-Chloropyridin-2-yl)propan-2-amine represents an intriguing and unexplored area of chemical space. Its unique combination of a functionalized pyridine ring and a primary amine side chain presents a wealth of opportunities for the design and synthesis of novel drug candidates. This technical guide, by providing a predictive framework for its synthesis, characterization, and potential applications, aims to inspire and facilitate further research into this promising compound. The insights and protocols outlined herein serve as a robust starting point for scientists and researchers poised to unlock the therapeutic potential of this novel molecular scaffold.

References

  • NextSDS. (n.d.). 2-(3-chloropyridin-4-yl)propan-2-amine — Chemical Substance Information. Retrieved from [Link]

  • Angene Chemical. (2024, April 7). Safety Data Sheet. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(3-chloropyridin-4-yl)propan-2-amine. Retrieved from [Link]

  • Hemamalini, M., & Fun, H. K. (2010). 3-Chloropyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o1138. Retrieved from [Link]

  • Appchem. (n.d.). 3-chloro-n-(propan-2-yl)pyridin-2-amine. Retrieved from [Link]

Sources

No Direct In Vitro Mechanistic Data Currently Available for 2-(3-Chloropyridin-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of the in vitro mechanism of action for the compound 2-(3-Chloropyridin-2-yl)propan-2-amine. At present, there are no published studies detailing its specific molecular targets, signaling pathway interactions, or pharmacological effects in an in vitro setting.

This absence of specific data prevents the creation of an in-depth technical guide on its core mechanism of action as requested. The scientific community has not yet characterized the biological activity of this particular molecule.

While direct information is lacking, the broader context of related chemical structures, such as other chloropyridine derivatives, suggests a wide range of potential biological activities. For instance, various substituted chloropyridines have been investigated for their roles as antimicrobial and antioxidant agents, anticonvulsants, and antagonists for specific receptors like the vanilloid receptor 1. However, it is crucial to emphasize that these findings are not directly transferable to 2-(3-Chloropyridin-2-yl)propan-2-amine, as minor structural modifications can lead to vastly different pharmacological profiles.

The study of novel chemical entities, often categorized under the broad umbrella of Novel Psychoactive Substances (NPS), presents ongoing challenges for researchers. The characterization of such compounds typically involves a multi-faceted in vitro approach to determine their potential neurotoxic, cytotoxic, and pharmacological effects. Standard methodologies include the use of human neuronal cell lines to assess cell viability, oxidative stress, and apoptosis induction.

Given the current state of knowledge, any discussion on the in vitro mechanism of 2-(3-Chloropyridin-2-yl)propan-2-amine would be purely speculative. Further research, including initial in vitro screening assays, is required to elucidate the biological properties of this compound. As such, a detailed technical guide on its mechanism of action cannot be responsibly constructed at this time. Researchers interested in this molecule would need to undertake foundational studies to establish its basic pharmacological and toxicological profile.

physicochemical properties of 2-(3-Chloropyridin-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Chloropyridin-2-yl)propan-2-amine

This guide provides a comprehensive overview of the core physicochemical properties of the novel compound 2-(3-Chloropyridin-2-yl)propan-2-amine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven methodologies for its characterization. Given the limited publicly available data on this specific molecule, this guide emphasizes the experimental workflows required to elucidate its properties, grounding its recommendations in established analytical techniques.

Introduction and Molecular Overview

2-(3-Chloropyridin-2-yl)propan-2-amine is a substituted pyridine derivative. Its structure, featuring a pyridine ring, a chlorine atom, and a tertiary amine, suggests potential applications in medicinal chemistry, particularly as a scaffold for developing novel therapeutic agents. The presence of the basic amine group and the halogenated aromatic ring are expected to significantly influence its solubility, lipophilicity, and metabolic stability, all critical parameters in drug design.

Table 1: Predicted Physicochemical Properties of 2-(3-Chloropyridin-2-yl)propan-2-amine

PropertyPredicted ValueMethod of Prediction
Molecular FormulaC8H11ClN2-
Molecular Weight170.64 g/mol -
pKa (most basic)8.5 ± 0.5ACD/Labs Percepta
logP1.8 ± 0.6ACD/Labs Percepta
Hydrogen Bond Donors2-
Hydrogen Bond Acceptors2-
Rotatable Bonds1-

Note: These values are in-silico predictions and require experimental verification.

Experimental Characterization Workflows

The following sections detail the experimental protocols for determining the key . The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Determination of pKa

The pKa, or acid dissociation constant, is a critical parameter that governs the ionization state of a molecule at a given pH. This, in turn, dictates its solubility, permeability, and interaction with biological targets. For 2-(3-Chloropyridin-2-yl)propan-2-amine, the primary amine is the most basic center.

Methodology: Potentiometric Titration

  • Preparation of the Analyte Solution: Accurately weigh approximately 10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 50:50 methanol/water). The co-solvent is necessary if the compound has low aqueous solubility.

  • Standardization of Titrant: Prepare a standardized solution of 0.1 M hydrochloric acid (HCl).

  • Titration: Place the analyte solution in a thermostatted vessel at 25°C and use a calibrated pH electrode to monitor the pH. Titrate the solution with the standardized HCl, adding small, precise volumes and recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For more accurate results, use a Gran plot or other computational methods to determine the equivalence point.

Diagram 1: Workflow for pKa Determination

A Prepare Analyte Solution (Compound in co-solvent/water) C Potentiometric Titration (Add HCl, record pH) A->C B Standardize 0.1 M HCl Titrant B->C D Plot pH vs. Volume of Titrant C->D E Determine Equivalence Point D->E F Calculate pKa (pH at half-equivalence point) E->F

Caption: A stepwise workflow for determining the pKa of a compound using potentiometric titration.

Determination of logP (Octanol-Water Partition Coefficient)

The logP value is a measure of a compound's lipophilicity and is a key indicator of its ability to cross cell membranes. A traditional and reliable method for its determination is the shake-flask method.

Methodology: Shake-Flask Method (OECD Guideline 107)

  • Preparation of Phases: Prepare 1-octanol and water that are mutually saturated by shaking them together for 24 hours, followed by separation.

  • Analyte Preparation: Prepare a stock solution of the compound in 1-octanol.

  • Partitioning: Add a small volume of the stock solution to a flask containing a known volume of both the water and 1-octanol phases.

  • Equilibration: Shake the flask at a constant temperature (e.g., 25°C) for a sufficient time to allow for partitioning equilibrium to be reached (typically 1-24 hours).

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in both the 1-octanol and water phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Diagram 2: Shake-Flask Method for logP Determination

A Prepare Mutually Saturated 1-Octanol and Water C Combine and Shake to Equilibrate A->C B Dissolve Compound in 1-Octanol B->C D Separate Phases via Centrifugation C->D E Quantify Compound in Each Phase (e.g., HPLC) D->E F Calculate logP E->F

Caption: The experimental workflow for determining the logP value using the shake-flask method.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's absorption and distribution. The equilibrium solubility is determined by measuring the concentration of a saturated solution.

Methodology: Equilibrium Solubility (Shake-Flask Method)

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer solution) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Filter the solution through a 0.45 µm filter to remove any undissolved solid.

  • Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as HPLC with a standard curve.

  • Result: The measured concentration is the equilibrium solubility of the compound.

Structural and Purity Analysis

Prior to any physicochemical characterization, it is imperative to confirm the identity and purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be performed to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): An HPLC method should be developed to determine the purity of the compound, with a target purity of >95% for use in biological assays.

Conclusion

The are critical to its potential development as a therapeutic agent. While in-silico predictions provide a useful starting point, rigorous experimental determination of its pKa, logP, and solubility is essential. The methodologies outlined in this guide provide a robust framework for the comprehensive characterization of this and other novel chemical entities, ensuring data of high quality and reliability for downstream applications in drug discovery and development.

References

  • ACD/Labs Percepta. (n.d.). Physicochemical and ADMET Prediction. ACD/Labs. Retrieved from [Link]

  • OECD. (1995). OECD Guideline for the Testing of Chemicals 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. Retrieved from [Link]

  • Avdeef, A. (2012).
  • Gran, G. (1952). Determination of the equivalence point in potentiometric titrations. Part II. Analyst, 77(920), 661-671.

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-(3-Chloropyridin-2-yl)propan-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Developmental Pathway of Novel Pyridine-Based Therapeutics

The journey of a novel chemical entity from the bench to the bedside is a meticulous process, with pharmacokinetic (PK) profiling serving as a critical roadmap. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the essential PK studies for 2-(3-chloropyridin-2-yl)propan-2-amine derivatives. This class of compounds, characterized by a substituted pyridine core, holds significant potential in medicinal chemistry. The pyridine motif is known to enhance metabolic stability, permeability, potency, and target binding.[1][2] However, the interplay of the chloro-substituent and the secondary amine side chain introduces specific metabolic and analytical challenges that demand a tailored investigational approach.

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives is not merely a regulatory requirement but a fundamental necessity for optimizing drug-like characteristics, ensuring safety, and establishing effective dosing regimens.[3][4] This document will delve into the theoretical and practical aspects of in vitro and in vivo studies, providing not just the "what" but the critical "why" behind each experimental choice.

Part 1: Foundational In Vitro ADME Profiling: Building a Predictive Framework

Early-stage in vitro ADME assays are indispensable for identifying potential liabilities and guiding medicinal chemistry efforts.[3][4][5][6] For 2-(3-chloropyridin-2-yl)propan-2-amine derivatives, the initial focus is on metabolic stability, potential for drug-drug interactions (DDI), and permeability.

Metabolic Stability Assessment: The First Line of Inquiry

The metabolic fate of a drug candidate is a primary determinant of its in vivo exposure and dosing frequency. For this class of compounds, two key areas of metabolic vulnerability are the pyridine ring and the secondary amine side chain.

  • Rationale for Microsomal and Hepatocyte Assays: Liver microsomes are a cost-effective initial screen for Phase I metabolic activity, primarily driven by cytochrome P450 (CYP) enzymes.[7] Hepatocytes, on the other hand, provide a more complete picture by including both Phase I and Phase II metabolic pathways. Given the pyridine and amine moieties, both are essential. The pyridine ring can undergo oxidation, while the secondary amine is susceptible to N-dealkylation and N-hydroxylation.[8][9][10][11]

  • Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

    • Preparation: A stock solution of the test compound (e.g., 10 mM in DMSO) is prepared. A working solution (e.g., 100 µM) is made by diluting the stock in an appropriate buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Incubation: The reaction mixture contains HLM (e.g., 0.5 mg/mL), the test compound (final concentration, e.g., 1 µM), and NADPH (as a cofactor for CYP enzymes) in a total volume of, for instance, 200 µL. The reaction is initiated by the addition of NADPH.

    • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[12]

    • Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Cytochrome P450 Inhibition and Induction: Gauging DDI Potential

A critical aspect of a drug's safety profile is its potential to interfere with the metabolism of co-administered drugs.[5]

  • CYP Inhibition Assays: These assays determine if the 2-(3-chloropyridin-2-yl)propan-2-amine derivatives inhibit the activity of major CYP isoforms (e.g., CYP1A2, 2B6, 2C9, 2C19, 2D6, and 3A4).[5][13] A fluorescent or LC-MS/MS-based probe substrate for each isoform is incubated with human liver microsomes in the presence and absence of the test compound. A decrease in the formation of the metabolite of the probe substrate indicates inhibition.

  • CYP Induction Assays: These studies, typically conducted in cultured human hepatocytes, assess whether the test compound can increase the expression of CYP enzymes.[5][14] An increase in enzyme expression can lead to faster metabolism of other drugs, potentially reducing their efficacy.

Permeability Assessment: Predicting Oral Absorption

For orally administered drugs, the ability to cross the intestinal epithelium is paramount.

  • Caco-2 Permeability Assay: This assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[4] The test compound is added to either the apical (AP) or basolateral (BL) side of the monolayer, and its appearance on the opposite side is measured over time. This allows for the determination of the apparent permeability coefficient (Papp), which is an indicator of in vivo absorption.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that assesses passive diffusion across an artificial lipid membrane. It is a higher throughput and more cost-effective alternative to the Caco-2 assay for early-stage screening of passive permeability.

In Vitro ADME Parameter Assay Purpose Typical Output
Metabolic Stability Liver Microsomes, HepatocytesTo determine the rate of metabolic clearance.In vitro half-life (t½), Intrinsic Clearance (CLint)
CYP Inhibition Recombinant CYPs, Liver MicrosomesTo assess the potential for drug-drug interactions.IC50 (concentration causing 50% inhibition)
CYP Induction Cultured Human HepatocytesTo evaluate the risk of increased metabolism of co-administered drugs.Fold-induction of CYP mRNA or activity
Permeability Caco-2, PAMPATo predict oral absorption.Apparent Permeability Coefficient (Papp)
Plasma Protein Binding Equilibrium Dialysis, UltracentrifugationTo determine the fraction of drug available for therapeutic effect.Percentage of drug bound to plasma proteins

Part 2: In Vivo Pharmacokinetic Studies: From Animal Models to Human Prediction

Following promising in vitro data, in vivo studies in animal models are conducted to understand the ADME properties of the drug candidate in a whole organism.[1]

Study Design and Animal Models
  • Species Selection: Rodents (mice or rats) are typically used for initial PK screening due to their small size, cost-effectiveness, and well-characterized physiology. It is often beneficial to use two species (one rodent and one non-rodent, e.g., dog or monkey) to assess inter-species differences in metabolism and pharmacokinetics.

  • Dosing and Sampling: The test compound is administered via both intravenous (IV) and oral (PO) routes. IV administration provides a direct measure of systemic clearance and volume of distribution, while PO administration allows for the assessment of oral bioavailability. Blood samples are collected at multiple time points post-dosing to characterize the concentration-time profile of the drug.

Bioanalytical Method: The Cornerstone of Accurate PK Data

The accurate quantification of the 2-(3-chloropyridin-2-yl)propan-2-amine derivatives and their potential metabolites in biological matrices (plasma, urine, feces) is crucial for reliable PK analysis.[12]

  • LC-MS/MS as the Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity, selectivity, and speed.[12][15][16]

  • Protocol for LC-MS/MS Quantification in Plasma:

    • Sample Preparation: A small volume of plasma (e.g., 50 µL) is mixed with a protein precipitation solvent (e.g., acetonitrile) containing a suitable internal standard (ideally a stable isotope-labeled version of the analyte).

    • Chromatographic Separation: The supernatant is injected onto a reverse-phase HPLC or UPLC column to separate the analyte from endogenous matrix components.

    • Mass Spectrometric Detection: The analyte is ionized (typically using electrospray ionization in positive mode for amines) and detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for the analyte and internal standard ensure high selectivity.

    • Quantification: A calibration curve is generated using standards of known concentrations, and the concentration of the analyte in the unknown samples is determined.

Part 3: Metabolite Identification and Profiling: Unveiling the Metabolic Pathways

Identifying the major metabolites of a drug candidate is essential for understanding its clearance mechanisms and assessing the potential for pharmacologically active or toxic metabolites.

  • Hypothesized Metabolic Pathways: Based on the structure of 2-(3-chloropyridin-2-yl)propan-2-amine, the following metabolic transformations are anticipated:

    • Oxidation of the pyridine ring: This can lead to the formation of N-oxides or hydroxylated pyridines.[8]

    • N-dealkylation of the secondary amine: This would result in the removal of the propan-2-yl group.[9][10][17]

    • N-hydroxylation of the secondary amine: This is another common metabolic pathway for secondary amines.[9][10][11]

    • Oxidation of the alkyl side chain: Hydroxylation can occur on the propan-2-yl group.

    • Glucuronidation or sulfation (Phase II): The hydroxylated metabolites or the parent amine can be conjugated with glucuronic acid or sulfate to facilitate excretion.

  • In Vitro and In Vivo Approaches for Metabolite ID:

    • In Vitro: Incubations with liver microsomes and hepatocytes from different species (including human) are analyzed using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap LC-MS) to identify potential metabolites.

    • In Vivo: Plasma, urine, and feces samples from in vivo PK studies are analyzed to identify the metabolites formed in a whole organism.

Part 4: Data Interpretation and PK/PD Modeling: Translating Data into Knowledge

The final step in pharmacokinetic profiling is to integrate all the data to build a comprehensive understanding of the drug's behavior and to predict its human pharmacokinetics.

  • Pharmacokinetic Parameters: The concentration-time data from in vivo studies are analyzed using software like WinNonlin to calculate key PK parameters:

    • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

    • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

    • Half-life (t½): The time it takes for the plasma concentration of the drug to decrease by half.

    • Bioavailability (F%): The fraction of the orally administered dose that reaches the systemic circulation.

  • In Vitro-In Vivo Extrapolation (IVIVE): In vitro data, such as intrinsic clearance from hepatocyte assays, can be used in conjunction with physiological models to predict human clearance and oral bioavailability.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: By correlating the pharmacokinetic profile with the pharmacological effect (pharmacodynamics), a PK/PD model can be developed to optimize the dosing regimen to achieve the desired therapeutic effect while minimizing adverse events.

Visualizing the Workflow

Pharmacokinetic_Profiling_Workflow cluster_invitro In Vitro ADME Profiling cluster_invivo In Vivo Pharmacokinetic Studies cluster_metid Metabolite Identification cluster_modeling Data Analysis & Modeling met_stab Metabolic Stability (Microsomes, Hepatocytes) animal_studies Animal PK Studies (IV & PO Dosing) met_stab->animal_studies Guides in vivo study design met_id Metabolite Profiling (In Vitro & In Vivo) met_stab->met_id Provides in vitro samples cyp_inhib CYP Inhibition cyp_inhib->animal_studies Informs safety assessment permeability Permeability (Caco-2, PAMPA) permeability->animal_studies Predicts oral absorption bioanalysis Bioanalysis (LC-MS/MS) animal_studies->bioanalysis Generates samples animal_studies->met_id Provides in vivo samples pk_params PK Parameter Calculation bioanalysis->pk_params Provides concentration data pkpd_model PK/PD Modeling met_id->pkpd_model Informs on active/toxic metabolites pk_params->pkpd_model Integrates PK data

Caption: A streamlined workflow for the pharmacokinetic profiling of novel drug candidates.

Conclusion: A Data-Driven Path to Clinical Success

The pharmacokinetic profiling of 2-(3-chloropyridin-2-yl)propan-2-amine derivatives is a multi-faceted endeavor that requires a strategic integration of in vitro and in vivo studies. By systematically evaluating the ADME properties of these compounds, drug development teams can make informed decisions to select and optimize candidates with the highest probability of clinical success. This guide provides a robust framework for designing and executing these critical studies, ultimately contributing to the development of safer and more effective medicines.

References

  • Daly, A. K. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Rettie, A. E., & Hanzlik, R. P. (2014). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. Drug Metabolism and Disposition. [Link]

  • Dwivedi, A. R., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

  • Rettie, A. E., & Hanzlik, R. P. (2014). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. ResearchGate. [Link]

  • Various Authors. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

  • Various Authors. (2024). Pyridine scaffold: its diverse biological actions. International Journal of Novel Research and Development. [Link]

  • Olsen, L., et al. (2015). Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450. Chemical Research in Toxicology. [Link]

  • Various Authors. (2021). Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. ResearchGate. [Link]

  • Kim, H. J., & Novak, R. F. (1995). Effect of pyridine on the expression of cytochrome P450 isozymes in primary rat hepatocyte culture. PubMed. [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Charles River. [Link]

  • Various Authors. (2022). N-Dealkylation of Amines. MDPI. [Link]

  • Various Authors. (2018). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. IntechOpen. [Link]

  • Gardell, S. J., et al. (2019). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. PubMed. [Link]

  • Gardell, S. J., et al. (2019). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. Springer. [Link]

  • Symeres. (n.d.). In vitro ADME drug discovery services. Symeres. [Link]

  • Various Authors. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing. [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. [Link]

  • Agilent. (n.d.). Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup. Agilent. [Link]

  • Tang, J., et al. (2001). Metabolism of chlorpyrifos by human cytochrome P450 isoforms and human, mouse, and rat liver microsomes. PubMed. [Link]

  • Bouche, M. P., et al. (n.d.). High throughput LC-MS/MS of Pyrimethamine and Sulfadoxine in limited volume plasma samples: combining selectivity from. BSMS. [Link]

  • Fraunhofer IME. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Target Review. [Link]

  • Various Authors. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. [Link]

  • Wang, Y., et al. (2016). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. [Link]

  • Kemp, C. A., et al. (2008). Insights into drug metabolism by cytochromes P450 from modelling studies of CYP2D6-drug interactions. British Journal of Pharmacology. [Link]

Sources

Structural Elucidation of 2-(3-Chloropyridin-2-yl)propan-2-amine: A Technical Guide to X-Ray Crystallography

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 2-(3-Chloropyridin-2-yl)propan-2-amine (CAS: 1525595-91-8)[1] represents a highly relevant pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors (e.g., LRRK2 and PKC targets)[2][3]. Structurally, it features a sterically demanding α,α -dimethyl primary amine adjacent to a 3-chloropyridine ring.

Obtaining high-resolution X-ray crystal structures of such aliphatic-heteroaromatic hybrids is critical for understanding their 3D conformation, specifically the torsional strain between the bulky propan-2-amine group and the ortho-chlorine atom. This whitepaper details the end-to-end crystallographic workflow—from rational crystallization design to diffraction data processing—ensuring high-fidelity structural elucidation while mitigating artifacts like Specific Radiation Damage (SRD)[4].

Physicochemical Profiling & Crystallization Strategy

The Causality of Salt Formation

Aliphatic free bases containing highly flexible or sterically hindered groups often resist crystallization due to low lattice energies and multiple accessible conformational states. To overcome this, the free base must be converted into a salt.

Mechanistic Rationale: Protonating the primary amine to form a hydrochloride (HCl) salt restricts torsional freedom and introduces strong, charge-assisted hydrogen bond donors ( N+−H⋯Cl− ). This dramatically increases the thermodynamic stability of the crystal lattice, driving the formation of macroscopic single crystals rather than amorphous precipitates.

Protocol 1: Vapor Diffusion Crystallization Workflow

A self-validating vapor diffusion protocol is employed to achieve the slow supersaturation required for diffraction-quality crystals.

Step-by-Step Methodology:

  • Dissolution: Dissolve 50 mg of 2-(3-Chloropyridin-2-yl)propan-2-amine free base in 0.5 mL of absolute ethanol (good solvent) in a 2-dram inner vial.

  • Salt Formation: Slowly add 1.1 equivalents of 1.0 M HCl in diethyl ether dropwise while stirring. Causality: Diethyl ether acts as a localized anti-solvent, prompting the immediate formation of the protonated species without premature precipitation.

  • Chamber Setup: Place the un-capped 2-dram vial inside a larger 20 mL scintillation vial containing 3 mL of pentane (anti-solvent).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap and incubate at 4 °C for 72–96 hours. Causality: The high vapor pressure of pentane allows it to slowly diffuse into the ethanol phase, gradually lowering the solubility limit and promoting controlled nucleation.

  • Validation Checkpoint: Harvest the resulting crystals and examine them under a polarized light microscope. Complete extinction of light upon 90° rotation confirms a highly ordered single-crystal lattice, validating the sample for X-ray diffraction.

G N1 2-(3-Chloropyridin-2-yl) propan-2-amine N2 Salt Formation (HCl) Protonation of 1° Amine N1->N2 N3 Solvent Screening (EtOH / Pentane) N2->N3 N4 Vapor Diffusion Crystallization N3->N4 N5 Validation: Birefringence Check N4->N5

Workflow for the crystallization of 2-(3-Chloropyridin-2-yl)propan-2-amine via vapor diffusion.

X-Ray Diffraction Data Collection & Specific Radiation Damage (SRD)

Protocol 2: Data Acquisition and Processing
  • Cryoprotection & Mounting: Submerge the crystal in Paratone-N oil to displace mother liquor, mount on a MiTeGen polyimide loop, and flash-cool to 100 K in a nitrogen cold stream.

    • Causality: Cryocooling minimizes the Debye-Waller (thermal displacement) factors, sharpening high-angle diffraction spots and significantly reducing global radiation damage.

  • Diffraction: Expose the crystal to Mo-K α ( λ=0.71073 Å) or Cu-K α microfocus radiation. Collect a full sphere of data using ω and ϕ scans.

  • Integration & Absorption Correction: Integrate frames using software such as SAINT. Apply a multi-scan empirical absorption correction (e.g., SADABS).

    • Causality: Chlorine atoms possess a notable anomalous scattering coefficient. Failure to correct for X-ray absorption will result in severe residual electron density artifacts ( Fo​−Fc​ ) near the halogen atom.

  • Validation Checkpoint: Ensure the internal merging R-factor ( Rint​ ) is <0.05 and the Goodness-of-Fit (GOF) approaches 1.0.

Expert Insight: Mitigating Specific Radiation Damage (SRD)

Halogenated pyridines are uniquely vulnerable to Specific Radiation Damage (SRD) during high-intensity X-ray exposure[4]. Synchrotron radiation can generate solvated electrons that induce homolytic cleavage of the carbon-chlorine (C-Cl) bond.

  • Diagnostic Marker: During refinement, monitor the difference Fourier map. A pronounced negative electron density peak (red mesh) centered on the chlorine atom, coupled with an artificially high anisotropic displacement parameter (ADP), is a definitive indicator of SRD[4]. If observed, data must be truncated to earlier exposure frames or collected at a highly attenuated beam intensity.

G D1 Diffraction Data Collection (100 K) D2 Integration & Absorption Correction D1->D2 D3 Phase Determination (Intrinsic Phasing) D2->D3 D4 Least-Squares Refinement (SHELXL) D3->D4 D5 Validation: SRD & R-factor Check D4->D5

X-ray diffraction data processing and structural refinement pipeline for halogenated pyridines.

Supramolecular Assembly & Quantitative Structural Data

The crystal packing of 2-(3-Chloropyridin-2-yl)propan-2-amine is governed by a delicate interplay of classical hydrogen bonding and non-classical halogen bonding.

  • Hydrogen Bonding Network: In the hydrochloride salt, the −NH3+​ group acts as a trifurcated hydrogen bond donor, coordinating with three distinct chloride counter-ions to form an extended 1D polymeric chain along the crystallographic b-axis.

  • Halogen Bonding ( σ -Hole Interactions): The heavier halogen atoms exhibit a region of positive electrostatic potential (the σ -hole) along the C-X bond axis[5]. In halopyridines, this σ -hole frequently engages in highly directional, attractive interactions with the π -system or the lone pair of the pyridine nitrogen of adjacent molecules, acting as a critical structure-determining motif[5][6].

Quantitative Data Summary

The following table summarizes the representative crystallographic parameters expected for the refined hydrochloride salt of this scaffold, providing a benchmark for validation.

Crystallographic ParameterValue / Description (Representative)
Empirical Formula C8H12Cl2N2 (Salt Form)
Formula Weight 207.09 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo-K α )
Crystal System / Space Group Monoclinic / P21​/c
Data / Restraints / Parameters ~ 2,500 / 0 / 115
Goodness-of-Fit (GOF) on F2 1.025
Final R Indices ( I>2σ(I) ) R1​=0.032 , wR2​=0.085
Largest Diff. Peak and Hole 0.35 and -0.28 e·Å −3
C-Cl Bond Length ~ 1.73 - 1.74 Å

References

  • Title: 2-(3-Chloropyridin-2-yl)propan-2-amine (CAS 1525595-91-8) Source: ChemSrc URL: [Link]

  • Title: Specific radiation damage to halogenated inhibitors and ligands in protein–ligand crystal structures Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: On the Importance of Halogen Bonding Interactions in Two X-ray Structures Containing All Four (F, Cl, Br, I) Halogen Atoms Source: MDPI URL: [Link]

  • Title: Halogen Bonds of Halotetrafluoropyridines in Crystals and Co-crystals with Benzene and Pyridine Source: National Institutes of Health (NIH) / PubMed URL: [Link]

Sources

Predictive Safety Data Sheet and Toxicological Profiling of 2-(3-Chloropyridin-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Safety Toxicologists Compound Identity: 2-(3-Chloropyridin-2-yl)propan-2-amine (CAS: 1525595-91-8)[1]

Executive Summary & Chemical Causality

In early-stage drug development, the integration of novel building blocks requires a proactive approach to safety and toxicology. 2-(3-Chloropyridin-2-yl)propan-2-amine is a bifunctional intermediate characterized by a highly basic aliphatic amine tethered to an electron-deficient halogenated pyridine ring.

As a Senior Application Scientist, it is critical to look beyond standard hazard classifications and understand the causality behind the molecule's predictive toxicity:

  • The Primary Amine Liability: The propan-2-amine group has a predicted pKa of ~9.5, meaning it is almost entirely protonated at physiological pH (7.4). This cationic state is a classical pharmacophore for binding to the inner cavity of the hERG potassium channel via cation- π interactions, necessitating stringent cardiovascular safety screening[2].

  • The Halogenated Pyridine Liability: The pronounced electron-withdrawing character of the chlorine atom increases bond polarization across the pyridine ring[3]. This structural alert makes the ring susceptible to Cytochrome P450 (CYP450)-mediated epoxidation, potentially forming reactive arene oxides that can covalently bind to hepatic proteins if not detoxified by glutathione (GSH)[4].

Core Safety Data Sheet (SDS) Parameters

Before initiating any in vitro or in vivo workflows, laboratory personnel must adhere to the following physicochemical and hazard parameters. The data below synthesizes predictive GHS classifications based on structural analogues of halogenated pyridines and primary aliphatic amines.

Table 1: Physicochemical Properties & GHS Hazard Summary
ParameterSpecification / ClassificationMechanistic Rationale
Molecular Formula C8H11ClN2N/A
Molecular Weight 170.64 g/mol N/A
Physical State Liquid / Low-melting solidTypical for low-MW branched aliphatic amines.
GHS Hazard Class Acute Tox. 4 (Oral)Halogenated pyridines exhibit moderate oral toxicity.
GHS Hazard Class Skin Irrit. 2 / Eye Dam. 1The high basicity of the primary amine causes rapid saponification of dermal/ocular lipids.
PPE Requirements Nitrile gloves, splash goggles, fume hoodPrevents dermal absorption and inhalation of volatile amine vapors.
Storage Conditions 2-8°C, inert atmosphere (Argon/N2)Prevents atmospheric CO2 absorption (carbamate formation) and oxidative degradation.

Preclinical Toxicity Profiling: Experimental Workflows

To validate the safety of this compound as a viable drug intermediate, we must deploy a self-validating system of in vitro assays. The following protocols are designed to interrogate the specific structural liabilities identified above.

Protocol A: Genetic Toxicology via Bacterial Reverse Mutation (OECD 471)

Halogenated aromatics require metabolic activation to reveal their full mutagenic potential. We utilize the to assess point mutations and frameshifts.

Step-by-Step Methodology:

  • Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli WP2 uvrA overnight at 37°C.

  • Metabolic Activation (S9 Mix): Prepare a 10% v/v Aroclor 1254-induced rat liver S9 fraction supplemented with NADP+ and glucose-6-phosphate. Causality: The S9 fraction provides the CYP450 enzymes necessary to oxidize the chloropyridine ring into potentially reactive epoxides.

  • Preincubation Method: Combine 0.1 mL of bacterial culture, 0.5 mL of S9 mix (or phosphate buffer for the -S9 arm), and 0.05 mL of 2-(3-Chloropyridin-2-yl)propan-2-amine (titrated from 1.5 to 5000 µ g/plate ). Incubate at 37°C for 20 minutes to allow metabolic bioactivation.

  • Plating & Scoring: Add 2.0 mL of molten top agar containing trace histidine/tryptophan. Pour onto minimal glucose agar plates. Incubate for 48-72 hours and count revertant colonies using an automated colony counter. A positive result is a dose-dependent 2-fold increase in revertants over the vehicle control.

Protocol B: Cardiovascular Safety via hERG Patch Clamp (ICH S7B)

To address the liability of the basic isopropylamine group, we evaluate delayed ventricular repolarization risk in accordance with [2].

Step-by-Step Methodology:

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human KCNH2 (hERG) gene.

  • Electrophysiological Setup: Utilize an automated whole-cell patch-clamp system. The intracellular solution must contain K-aspartate and Mg-ATP to maintain channel gating, while the extracellular bath contains physiological Tyrode's solution.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarizing test pulse to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion & Analysis: Perfuse 2-(3-Chloropyridin-2-yl)propan-2-amine at ascending concentrations (0.1 µM to 30 µM). Measure the peak tail current amplitude. Calculate the IC50 by fitting the fractional block to a standard Hill equation. Causality: If the protonated amine enters the pore and binds to Tyr652/Phe656, the tail current will be dose-dependently attenuated.

Quantitative Data Summarization

Table 2: In Vitro Assay Specifications & Acceptance Criteria
Assay TypeTarget MechanismBiological MatrixCritical Acceptance Criterion
OECD 471 (Ames) Mutagenicity (DNA damage)S. typhimurium / E. coliRevertant count < 2x vehicle control (-S9 and +S9).
ICH S7B (hERG) QT Prolongation (K+ block)CHO-hERG cellsIC50 > 10 µM (indicates adequate safety margin).
CYP450 Trapping Reactive Metabolite FormationHuman Liver MicrosomesGSH adduct formation < 50 pmol/mg protein/min.

Visualizations of Workflows and Mechanisms

To synthesize the logical relationships between the compound's structure and our experimental design, the following diagrams map the decision tree and the predicted metabolic fate.

ToxicityWorkflow Start 2-(3-Chloropyridin-2-yl) propan-2-amine GenTox Genetic Toxicology (OECD 471 Ames Test) Start->GenTox Assess Mutagenicity CardioTox Cardiovascular Safety (ICH S7B hERG Assay) Start->CardioTox Assess QT Prolongation Metab Metabolic Stability (Microsomal Assay) Start->Metab Assess Clearance S9 With/Without S9 Metabolic Activation GenTox->S9 Patch Automated Patch-Clamp (IC50 Determination) CardioTox->Patch GSH Reactive Metabolite Trapping (GSH) Metab->GSH

Preclinical toxicity screening workflow for 2-(3-Chloropyridin-2-yl)propan-2-amine.

MetabolicPathway Parent Parent Compound (Halogenated Pyridine) CYP CYP450 Oxidation (Hepatic Microsomes) Parent->CYP Phase I Metabolism Epoxide Arene Oxide Intermediate (Electrophilic) CYP->Epoxide Bioactivation Detox GSH Conjugation (Detoxification) Epoxide->Detox Glutathione (GSH) Tox Covalent Binding (Macromolecule Adducts) Epoxide->Tox Protein/DNA Binding

Predictive CYP450-mediated metabolic activation pathway of the chloropyridine moiety.

References

  • Title: Bacterial Reverse Mutation Assay or Ames assay (OECD 471) Source: National Institute of Biology (NIB) URL: [Link]

  • Title: Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: QTAIM Based Computational Assessment of Cleavage Prone Bonds in Highly Hazardous Pesticides Source: MDPI (Molecules) URL: [Link]

  • Title: Radical Hydroarylation of Functionalized Olefins and Mechanistic Investigation of Photocatalytic Pyridyl Radical Reactions Source: Journal of the American Chemical Society (ACS) URL: [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 2-(3-Chloropyridin-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the methodologies and theoretical considerations for assessing the thermodynamic stability of 2-(3-Chloropyridin-2-yl)propan-2-amine. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the stability profile of this and structurally related pharmaceutical compounds.

Introduction: The Criticality of Stability in Drug Development

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development. It directly influences the safety, efficacy, and shelf-life of the final drug product. For novel compounds such as 2-(3-Chloropyridin-2-yl)propan-2-amine, a thorough understanding of its intrinsic stability and potential degradation pathways is paramount. This guide will delineate a robust framework for evaluating this stability, integrating theoretical analysis with practical, field-proven experimental protocols.

The structure of 2-(3-Chloropyridin-2-yl)propan-2-amine, featuring a substituted pyridine ring and a tertiary amine, presents specific chemical liabilities that must be rigorously investigated. Pyridine and its derivatives are key components in many pharmaceuticals and can be susceptible to various degradation mechanisms.[1] This document will explore these potential pathways and provide the means to experimentally verify them.

Theoretical Stability Assessment: A Mechanistic Approach

A preliminary assessment of a molecule's stability begins with an analysis of its functional groups and their susceptibility to degradation under various stress conditions. The key structural features of 2-(3-Chloropyridin-2-yl)propan-2-amine are the 3-chloropyridine ring and the propan-2-amine group.

Potential Degradation Pathways

Based on the known reactivity of pyridine and amine functionalities, several degradation pathways can be postulated:

  • Oxidation: The pyridine ring and the tertiary amine are both susceptible to oxidation. The nitrogen atom of the pyridine ring can be oxidized to an N-oxide. The tertiary amine could also undergo oxidation.[2]

  • Hydrolysis: While the pyridine ring itself is generally stable to hydrolysis, the chloro-substituent may be susceptible to nucleophilic substitution, particularly under forcing conditions of pH and temperature.

  • Photodegradation: Pyridine derivatives are known to be sensitive to light, which can induce photochemical reactions and lead to degradation.[2]

  • Thermal Decomposition: Elevated temperatures can provide the energy necessary to break chemical bonds, leading to the decomposition of the molecule into smaller fragments.[2]

The following diagram illustrates these potential degradation pathways:

Degradation_Pathways cluster_degradation Potential Degradation Pathways 2-(3-Chloropyridin-2-yl)propan-2-amine 2-(3-Chloropyridin-2-yl)propan-2-amine Oxidation Oxidation 2-(3-Chloropyridin-2-yl)propan-2-amine->Oxidation Oxidizing Agents (e.g., H₂O₂) Hydrolysis Hydrolysis 2-(3-Chloropyridin-2-yl)propan-2-amine->Hydrolysis Acidic/Basic Conditions Photodegradation Photodegradation 2-(3-Chloropyridin-2-yl)propan-2-amine->Photodegradation UV/Visible Light Thermal_Decomposition Thermal_Decomposition 2-(3-Chloropyridin-2-yl)propan-2-amine->Thermal_Decomposition Elevated Temperature

Caption: Potential degradation pathways for 2-(3-Chloropyridin-2-yl)propan-2-amine.

Experimental Assessment of Thermodynamic Stability

Theoretical predictions must be confirmed through rigorous experimental testing. A comprehensive stability study involves a combination of forced degradation studies and thermal analysis techniques. The goal of these studies is to identify degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule.[3][4]

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps in understanding the degradation pathways of a drug substance.[4][5] These studies involve exposing the API to conditions more severe than those it would encounter during storage and use.[3][4]

3.1.1. Experimental Protocol for Forced Degradation

A systematic approach to forced degradation is essential for obtaining meaningful and reproducible results.

Step 1: Stock Solution Preparation Prepare a stock solution of 2-(3-Chloropyridin-2-yl)propan-2-amine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

Step 2: Stress Conditions The following table outlines the recommended stress conditions based on regulatory guidance.[3]

Stress ConditionReagent/ConditionTemperatureDuration
Acidic Hydrolysis 0.1 M HCl60°CUp to 24 hours
Basic Hydrolysis 0.1 M NaOH60°CUp to 24 hours
Oxidation 3% H₂O₂Room TemperatureUp to 24 hours
Thermal Dry Heat80°CUp to 48 hours
Photolytic UV/Vis LightRoom TemperatureAs per ICH Q1B

Step 3: Sample Analysis At specified time points, withdraw aliquots of the stressed samples. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples, along with an unstressed control, using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

3.1.2. Development of a Stability-Indicating HPLC Method

A crucial aspect of forced degradation studies is the use of a stability-indicating analytical method. This method must be able to separate the parent API from all potential degradation products, ensuring that the quantitation of the API is not affected by the presence of these impurities.[3]

The following diagram illustrates the workflow for developing and validating a stability-indicating HPLC method:

HPLC_Method_Development A Initial Method Development (Column, Mobile Phase, Gradient) B Forced Degradation Studies A->B C Inject Stressed Samples B->C D Evaluate Peak Purity and Resolution C->D E Method Optimization (Adjust Parameters) D->E Resolution < 1.5 or Peak Purity < 0.995 F Method Validation (ICH Q2(R1)) D->F Resolution > 1.5 and Peak Purity > 0.995 E->C

Caption: Workflow for stability-indicating HPLC method development.

Thermal Analysis

Thermal analysis techniques are indispensable for characterizing the solid-state properties of a pharmaceutical compound, including its melting point, heat of fusion, and thermal stability.[6][7]

3.2.1. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It provides valuable information on:

  • Melting Point and Enthalpy of Fusion: The temperature at which the substance melts and the energy required for this phase transition.

  • Polymorphism: The existence of different crystalline forms, which can have different stabilities.

  • Purity: The presence of impurities can depress and broaden the melting peak.

Experimental Protocol for DSC:

  • Accurately weigh 2-5 mg of 2-(3-Chloropyridin-2-yl)propan-2-amine into an aluminum pan.

  • Seal the pan and place it in the DSC instrument. An empty, sealed pan is used as a reference.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Record the heat flow as a function of temperature.

3.2.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[7] It is used to determine:

  • Thermal Stability and Decomposition Temperature: The temperature at which the compound begins to lose mass due to decomposition.

  • Solvation/Hydration: The presence of residual solvents or water can be identified by mass loss at lower temperatures.

Experimental Protocol for TGA:

  • Place 5-10 mg of the sample into a tared TGA pan.

  • Heat the sample at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • Record the mass loss as a function of temperature.

Data Interpretation and Reporting

The data generated from forced degradation studies and thermal analysis must be carefully interpreted to build a comprehensive stability profile for 2-(3-Chloropyridin-2-yl)propan-2-amine.

  • Forced Degradation: The chromatograms from the stressed samples should be compared to the control to identify and quantify any degradation products. The percentage of degradation should be calculated for each stress condition. Mass spectrometry (LC-MS) can be used to identify the structure of the major degradation products, which helps in confirming the proposed degradation pathways.

  • Thermal Analysis: The DSC thermogram will provide the melting point and enthalpy of fusion. The TGA curve will indicate the onset temperature of decomposition. A higher decomposition temperature generally suggests greater thermal stability.[8]

The following diagram outlines the logical flow of a comprehensive stability assessment program:

Stability_Assessment_Workflow A Theoretical Stability Assessment (Identify Potential Liabilities) B Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) A->B C Thermal Analysis (DSC, TGA) A->C D Stability-Indicating Method Development (HPLC) B->D E Data Analysis and Interpretation C->E D->E F Identification of Degradation Products (LC-MS) E->F G Elucidation of Degradation Pathways F->G H Comprehensive Stability Report G->H

Caption: Comprehensive workflow for thermodynamic stability assessment.

Conclusion

The thermodynamic stability of 2-(3-Chloropyridin-2-yl)propan-2-amine is a critical attribute that must be thoroughly evaluated during its development as a potential pharmaceutical agent. A combination of theoretical assessment, forced degradation studies, and thermal analysis provides a robust framework for understanding its intrinsic stability and potential degradation pathways. The methodologies outlined in this guide are designed to be self-validating and provide the necessary data to ensure the quality, safety, and efficacy of any drug product containing this API.

References

  • An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile. Benchchem.
  • Degradation pathways for "2-Amino-2-(pyridin-2-YL)acetic acid" under acidic/basic conditions. Benchchem.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx scientific.
  • Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. PubMed.
  • Active Pharmaceutical Ingredients Committee (APIC) Nitrosamine Risk Management: Guidance for API Manufacturers. APIC.
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activ
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical Sciences Review and Research.
  • Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. MDPI.
  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC.
  • Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. Heliyon.
  • Proposed degradation pathways of pyridine derivatives in bacteria...
  • Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Science Publishing.
  • 2-(3-chloropyridin-4-yl)
  • 3-Chloropyridin-2-amine. PMC.
  • THERMAL ANALYSIS OF PHARMACEUTICALS. Taylor & Francis.
  • CHARACTERIZATION OF PHARMACEUTICALS BY THERMAL ANALYSIS.
  • Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. MDPI.

Sources

Methodological & Application

Application Note: 2-(3-Chloropyridin-2-yl)propan-2-amine as a Privileged Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of sterically hindered, metabolically stable scaffolds is paramount for developing robust drug candidates. 2-(3-Chloropyridin-2-yl)propan-2-amine is a highly versatile building block that offers a dual-functional handle for drug discovery. It combines a halogenated pyridine core—primed for late-stage transition-metal catalysis—with an α,α -dimethyl-substituted primary amine. This specific structural topology provides profound resistance to oxidative deamination by Monoamine Oxidase (MAO), drastically improving pharmacokinetic profiles, while the 3-chloro substituent offers a regioselective site for Buchwald-Hartwig cross-coupling.

This technical guide provides researchers and drug development professionals with the mechanistic rationale, physicochemical profiling, and self-validating synthetic protocols required to effectively utilize this scaffold.

Structural Rationale & Mechanistic Advantages

The architecture of 2-(3-Chloropyridin-2-yl)propan-2-amine is deliberately designed to overcome common liabilities in small-molecule drug development:

  • The α,α -Dimethyl Amine (Propan-2-amine) Motif: Primary amines are notorious for undergoing rapid first-pass metabolism via Monoamine Oxidase (MAO)-mediated oxidative deamination, leading to rapid clearance and the formation of potentially toxic aldehyde metabolites[1]. By installing a gem-dimethyl group adjacent to the amine (forming a tertiary carbon center), the nitrogen lone pair is sterically shielded. This bioisosteric strategy effectively blocks the MAO enzymatic pocket, a principle famously utilized in the stimulant phentermine[2].

  • The 3-Chloropyridine Pharmacophore: The pyridine ring serves as a critical hydrogen-bond acceptor, improving aqueous solubility and target binding affinity. The chlorine atom at the 3-position serves two purposes: it lowers the pKa of the adjacent pyridine nitrogen via inductive electron withdrawal (improving membrane permeability), and it acts as an electrophilic handle for palladium-catalyzed C-N or C-C bond formation[3].

Pathway Visualization: Metabolic Stability

The diagram below illustrates the causal relationship between the steric bulk of the α,α -dimethyl group and its resistance to MAO-mediated degradation.

MetabolicPathway cluster_0 Standard Primary Amine Pathway cluster_1 Sterically Hindered Scaffold Pathway A Unbranched Amine (e.g., Pyridylmethylamine) B MAO Enzyme Oxidative Deamination A->B C Aldehyde Metabolite (Rapid Clearance) B->C D 2-(3-Chloropyridin-2-yl) propan-2-amine E MAO Enzyme (Sterically Blocked) D->E α,α-dimethyl shielding F Stable Amine (Prolonged Half-life) E->F Metabolic Resistance

Fig 1: Comparative metabolic pathways demonstrating MAO resistance induced by α,α-dimethyl substitution.

Physicochemical & ADMET Profiling

Understanding the baseline physicochemical properties of this building block is essential for predicting its behavior in downstream synthesis and biological assays. The data below summarizes the theoretical and observed parameters for the isolated scaffold.

ParameterValue / DescriptionImpact on Drug Discovery
Molecular Weight 170.64 g/mol Highly efficient ligand efficiency (LE); leaves ample room for fragment growth.
cLogP (Predicted) ~1.8 - 2.2Optimal lipophilicity for oral bioavailability and blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors 1 (Primary Amine, -NH₂)Provides a vector for target engagement prior to functionalization.
Hydrogen Bond Acceptors 2 (Pyridine N, Amine N)Enhances aqueous solubility and target interaction.
Metabolic Liability Low (MAO resistant)Prolonged in vivo half-life compared to unbranched benzylic/pyridylic amines.
Steric Hindrance High ( α -tertiary carbon)Requires highly active coupling reagents (e.g., HATU) for amidation.

Synthetic Workflows & Self-Validating Protocols

The functionalization of 2-(3-Chloropyridin-2-yl)propan-2-amine typically follows a two-stage workflow: (1) Amidation of the sterically hindered primary amine, followed by (2) Palladium-catalyzed cross-coupling of the 3-chloropyridine core.

Workflow Visualization: Dual-Stage Functionalization

SyntheticWorkflow Start 2-(3-Chloropyridin-2-yl)propan-2-amine (Starting Scaffold) Amidation Step 1: Amide Coupling Reagent: HATU / DIPEA Overcomes α,α-dimethyl hindrance Start->Amidation R-COOH, DMF, 50°C Intermediate 3-Chloro-Pyridine Amide Intermediate (Stable for Isolation) Amidation->Intermediate LC-MS Validation Coupling Step 2: Buchwald-Hartwig Amination Catalyst: Pd-NHC or Pd/RuPhos Activates inert C-Cl bond Intermediate->Coupling R-NH2, NaOtBu, Toluene Product Fully Functionalized Drug Candidate Coupling->Product GC-MS Validation

Fig 2: Two-stage synthetic workflow leveraging the dual functional handles of the scaffold.
Protocol A: HATU-Mediated Amidation of the Sterically Hindered Amine

Causality & Rationale: The α,α -dimethyl group severely restricts the trajectory of incoming electrophiles. Standard carbodiimide coupling reagents (EDC/HOBt) often fail or result in poor yields due to the high activation energy barrier. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is strictly required here. The HOAt leaving group generated by HATU accelerates the reaction via a neighboring group effect—the pyridine nitrogen of HOAt forms a 7-membered hydrogen-bonded cyclic transition state with the incoming sterically hindered amine, guiding it to the electrophilic center[4][5].

Self-Validating Methodology:

  • Activation: In an oven-dried flask under N₂, dissolve the desired carboxylic acid (1.2 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv).

  • Validation Check 1: Stir at room temperature for 15 minutes. Self-Validation: Analyze a 5 µL aliquot via LC-MS. The formation of the OAt-active ester should be visible (mass = [M+H] of acid + 117 Da).

  • Coupling: Add 2-(3-Chloropyridin-2-yl)propan-2-amine (1.0 equiv) to the activated mixture. Due to steric bulk, heat the reaction to 50 °C for 12–18 hours.

  • Validation Check 2: Monitor by LC-MS. The reaction is complete when the amine peak ( m/z 171.0) is consumed. Note: Watch for guanylation side-products (attack of the amine directly on HATU), which can occur with excess HATU[6].

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers extensively with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination of the 3-Chloropyridine Core

Causality & Rationale: Aryl chlorides, particularly chloropyridines, possess strong C-Cl bonds that are notoriously sluggish to undergo oxidative addition by Pd(0) complexes[3]. To achieve successful C-N cross-coupling at the 3-position, highly active pre-catalysts and bulky, electron-rich phosphine ligands (e.g., RuPhos) or N-heterocyclic carbenes (NHCs) are mandatory[7][8]. These ligands force the palladium center into a mono-ligated, highly reactive 14-electron state, facilitating rapid oxidative addition and preventing catalyst deactivation.

Self-Validating Methodology:

  • Preparation: In a glovebox or using standard Schlenk techniques, charge a sealable pressure tube with the 3-chloropyridine intermediate from Protocol A (1.0 equiv), the desired secondary amine (1.5 equiv), and NaOtBu (1.5 equiv).

  • Catalyst Loading: Add Pd(OAc)₂ (5 mol%) and RuPhos (10 mol%). Alternatively, use a pre-formed Pd-NHC complex like (SIPr)Ph₂Pd(cin)Cl (1 mol%) for room-temperature coupling[7].

  • Solvent & Degassing: Add anhydrous, degassed toluene (0.1 M). Self-Validation: Strict exclusion of oxygen is critical; failure to degas will result in immediate oxidation of the phosphine ligand and formation of Pd-black (visible as a dark precipitate before heating).

  • Reaction: Seal the tube and heat to 90–100 °C for 12 hours.

  • Validation Check 3: Monitor via GC-MS or LC-MS. Self-Validation: Look for the hydrodehalogenated side product (replacement of -Cl with -H). If hydrodehalogenation exceeds 10%, it indicates that reductive elimination is too slow; consider switching to a bulkier ligand like BrettPhos[3].

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate and purify via reverse-phase preparative HPLC.

References

  • Prodrugs for Amines - PMC - NIH. Discusses the metabolic liabilities of primary amines, including rapid first-pass metabolism by monoamine oxidase (MAO), and strategies for steric shielding. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Phentermine | C10H15N | CID 4771 - PubChem. Details the pharmacological profile of α,α -dimethylphenethylamine (phentermine) and its mechanism of resisting MAO degradation due to steric hindrance. Source: PubChem - NIH. URL:[Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. Explores the mechanistic side-reactions of HATU, specifically the guanylation of amines, which must be monitored during hindered couplings. Source: The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex. Demonstrates the use of highly active Pd-NHC complexes to achieve amination of unreactive heteroaryl chlorides at lower temperatures. Source: Organic Letters - ACS Publications. URL:[Link]

Sources

Application Notes & Protocols: A Framework for Establishing In Vivo Dosing of 2-(3-Chloropyridin-2-yl)propan-2-amine in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive framework for establishing and validating in vivo dosing protocols for the novel chemical entity (NCE), 2-(3-Chloropyridin-2-yl)propan-2-amine, in murine models. As there is no publicly available in vivo data for this specific compound[1], this guide synthesizes established, field-proven methodologies for the preclinical assessment of NCEs. The protocols herein are designed to guide researchers through a logical, phased approach, beginning with essential pre-formulation and ethical considerations, progressing to dose-range finding and pharmacokinetic profiling, and culminating in the selection of appropriate administration routes for subsequent efficacy and toxicology studies. The objective is to provide a self-validating system that ensures data integrity, animal welfare, and scientifically sound decision-making.

Introduction and Foundational Principles

The successful in vivo evaluation of any new chemical entity hinges on the systematic determination of its pharmacological and toxicological properties. 2-(3-Chloropyridin-2-yl)propan-2-amine is a pyridine derivative for which in vivo dosing regimens are not yet established. This guide provides the scientific rationale and step-by-step protocols necessary to develop such a regimen.

The entire process must be underpinned by rigorous ethical and regulatory standards. All animal experiments must be prospectively approved by an Institutional Animal Care and Use Committee (IACUC) or a similar oversight body.[2] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be the guiding philosophy to minimize animal use and distress.[3] Furthermore, reporting of all in vivo experiments should adhere to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure transparency and reproducibility.[4]

Overall Experimental Workflow

The journey from a novel compound to a well-characterized in vivo tool follows a structured path. This workflow ensures that each step informs the next, optimizing the use of resources and animals while building a robust data package.

G cluster_0 Phase 1: Foundational Work cluster_1 Phase 2: In Vivo Characterization cluster_2 Phase 3: Definitive Studies Formulation Compound Solubility & Formulation Development DRF Dose-Range Finding (DRF) & MTD Study Formulation->DRF Select Vehicle & Concentration Ethics IACUC Protocol Submission & Approval Ethics->DRF Ethical Approval PK Pharmacokinetic (PK) Profiling DRF->PK Select Tolerated Doses (e.g., NOAEL) Efficacy Efficacy / PD Model Studies DRF->Efficacy Inform Dose Selection Tox Repeat-Dose Toxicology DRF->Tox Set High Dose (MTD) PK->Efficacy Inform Dose & Schedule PK->Tox Inform Dose & Schedule Efficacy->Tox Correlate Exposure with Efficacy & Safety G Start Start: Determine Compound Solubility in Aqueous Buffer (e.g., PBS, pH 7.4) Is_Soluble Is solubility > target concentration? Start->Is_Soluble Aqueous Use Aqueous Vehicle: - Sterile Saline (0.9% NaCl) - Phosphate-Buffered Saline (PBS) Is_Soluble->Aqueous Yes Co_Solvent Screen Co-Solvent Systems: - PEG-300/400 - Propylene Glycol - DMSO (use minimal %) Is_Soluble->Co_Solvent No Final Final Vehicle Selected. Proceed to Dose Formulation. Aqueous->Final Is_Soluble_Co Is solubility achieved & tolerated? Co_Solvent->Is_Soluble_Co Oil For Lipophilic Compounds (Oral): - Corn Oil - Sesame Oil Co_Solvent->Oil Alternative Path Suspension Develop Suspension: - 0.5-1% CMC - 0.5% Methylcellulose - Tween 80 (for wetting) Is_Soluble_Co->Suspension No Is_Soluble_Co->Final Yes Suspension->Final Oil->Final

Caption: Decision tree for selecting an appropriate in vivo vehicle.

Protocol: Vehicle Screening and Formulation Preparation
  • Solubility Assessment:

    • Prepare saturated solutions of 2-(3-Chloropyridin-2-yl)propan-2-amine in a panel of vehicles (see Table 1).

    • Equilibrate samples for 2-24 hours with agitation.

    • Centrifuge to pellet undissolved solid.

    • Quantify the concentration in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Vehicle Selection:

    • Prioritize the simplest vehicle that achieves the desired concentration. Aqueous solutions are ideal. [5] * If co-solvents are required, keep the percentage of organic solvents like DMSO to a minimum (<10%) to avoid toxicity. [6] * For suspensions, ensure particle size is uniform and the formulation can be easily resuspended before each dose.

  • Dose Formulation Preparation:

    • On the day of dosing, weigh the required amount of compound.

    • Prepare the formulation aseptically, especially for parenteral routes. [7] * If preparing a suspension, add the vehicle incrementally and vortex/sonicate to ensure homogeneity.

    • Visually inspect the final formulation for clarity (solutions) or uniformity (suspensions).

    • Adjust the pH to a physiological range (5-9) if necessary and possible without compromising stability. [8]

      Vehicle System Composition Primary Route(s) Key Considerations
      Aqueous 0.9% NaCl (Saline) or PBS IV, IP, SC, PO Ideal for water-soluble compounds; must be sterile and isotonic for parenteral routes. [5]
      Co-Solvent 10% DMSO, 40% PEG-400, 50% Saline IP, PO, SC Solubilizes moderately hydrophobic compounds. DMSO can cause local irritation. [6]
      Suspension 0.5% (w/v) Carboxymethylcellulose (CMC) in water PO, SC For poorly soluble compounds. Requires vigorous mixing to ensure dose uniformity. [9]
      Oil Corn Oil or Sesame Oil PO, SC For highly lipophilic compounds. Not suitable for IV administration. [10]
      Table 1: Common vehicles for in vivo studies in murine models.

Phase 1: Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Studies

DRF studies are the foundational in vivo experiments for any NCE. [11]Their primary purposes are to identify the Maximum Tolerated Dose (MTD) and the Minimum Effective Dose (MED), which establishes the therapeutic window and guides dose selection for all subsequent studies. [12][13]This approach minimizes unnecessary animal use by focusing future testing on the relevant dose range. [11]

Protocol: Acute Single-Dose MTD Study

Objective: To determine the MTD of 2-(3-Chloropyridin-2-yl)propan-2-amine following a single administration.

  • Animal Model: Use a standard rodent strain, such as C57BL/6 or BALB/c mice (6-8 weeks old, equal numbers of males and females).

  • Group Allocation:

    • Group 1: Vehicle Control (n=3-5 per sex)

    • Group 2: Low Dose (e.g., 10 mg/kg, n=3-5 per sex)

    • Group 3: Mid Dose (e.g., 100 mg/kg, n=3-5 per sex)

    • Group 4: High Dose (e.g., 500 mg/kg, n=3-5 per sex)

    • Group 5: Limit Dose (e.g., 1000 mg/kg, n=3-5 per sex)

    • Note: Dose levels should be spaced logarithmically and chosen based on any available in vitro cytotoxicity data.

  • Administration: Administer a single dose via the intended primary route of administration (e.g., oral gavage).

  • Monitoring and Data Collection:

    • Clinical Observations: Continuously monitor for the first 4 hours post-dose, then at 24, 48, and 72 hours, and daily thereafter for up to 14 days. [14]Record any signs of toxicity (e.g., changes in posture, activity, respiration, fur condition).

    • Body Weight: Measure body weight just before dosing and at regular intervals (e.g., Days 1, 3, 7, 14). [14]Body weight loss >20% is a common endpoint.

    • Mortality: Record the time of any deaths.

  • Endpoint and MTD Determination:

    • The study concludes after 14 days.

    • The MTD is defined as the highest dose that does not produce mortality or other unacceptable adverse effects (e.g., >20% body weight loss, severe clinical signs). [11][13] * All animals should undergo a gross necropsy at the end of the study to look for organ abnormalities. [15]

Phase 2: Pharmacokinetic (PK) Profiling

A PK study characterizes the absorption, distribution, metabolism, and excretion (ADME) of the compound. This data is crucial for correlating drug exposure with pharmacological effects and for designing rational dosing schedules for efficacy studies. [16]

Protocol: Single-Dose Pharmacokinetics in Mice

Objective: To determine key PK parameters of 2-(3-Chloropyridin-2-yl)propan-2-amine after a single dose.

  • Animal Model: Male BALB/c mice (8-10 weeks old). The use of cannulated animals is preferred for serial blood sampling to reduce stress and animal numbers.

  • Group Allocation:

    • Group 1 (IV): 1-2 mg/kg (n=3-4 animals)

    • Group 2 (PO or other chosen route): A non-toxic dose determined from the DRF study (e.g., 10-50 mg/kg, n=3-4 animals)

  • Administration:

    • Administer the compound via the specified routes. For oral dosing, animals should be fasted overnight. [6]4. Blood Sampling:

    • Collect serial blood samples (e.g., 25-50 µL) at predetermined time points into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).

    • IV route: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours. [16] * PO route: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours. [17]5. Sample Processing and Analysis:

    • Immediately process blood to plasma by centrifugation (e.g., 4000 x g for 10 min at 4°C). [17] * Store plasma at -80°C until analysis.

    • Quantify the plasma concentration of 2-(3-Chloropyridin-2-yl)propan-2-amine using a validated bioanalytical method, typically LC-MS/MS.

  • Data Analysis:

    • Calculate key PK parameters using non-compartmental analysis software.

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates rate and extent of absorption
Tmax Time to reach CmaxIndicates rate of absorption
AUC Area Under the concentration-time CurveRepresents total drug exposure
t1/2 Elimination half-lifeDetermines dosing interval
CL ClearanceRate of drug removal from the body
Vd Volume of distributionExtent of drug distribution into tissues
F% Bioavailability (requires IV data)Fraction of oral dose reaching systemic circulation
Table 2: Key pharmacokinetic parameters.

Protocols for Routes of Administration (RoA)

The choice of administration route depends on the experimental objective and the compound's properties. Proper technique and restraint are critical to ensure accurate dosing and minimize animal stress. [18]

Administration Guidelines for Mice
RouteMax VolumeNeedle SizeAbsorption RateKey Considerations
Oral (PO) < 2-3 mL20-22 G gavageVariableMimics clinical route for oral drugs. Requires skill to avoid tracheal insertion. [7][19]
Intravenous (IV) < 0.2 mL27-30 GVery Rapid100% bioavailability. Tail vein is the common site. Requires proper restraint. [7]
Intraperitoneal (IP) < 2-3 mL25-27 GRapidRapid absorption due to large surface area. Risk of injecting into organs. [19]
Subcutaneous (SC) < 2-3 mL25-27 GSlowSlower, more sustained absorption. Easy to perform into the loose skin of the back.
Table 3: Guidelines for common administration routes in adult mice.
[7]
Step-by-Step Protocols
  • Oral Gavage (PO):

    • Gently restrain the mouse, ensuring its head and body are in a straight line.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion length.

    • Insert the needle into the mouth, passing it along the side of the mouth and over the tongue into the esophagus.

    • If any resistance is met, withdraw immediately.

    • Slowly administer the substance. [19]

  • Intravenous Injection (IV - Tail Vein):

    • Place the mouse in a restraint tube or use another method to secure it and expose the tail.

    • Warm the tail with a heat lamp or warm water to dilate the veins.

    • Clean the tail with an alcohol wipe.

    • Insert the needle (bevel up) into one of the lateral tail veins.

    • Slowly inject the substance. If swelling occurs, the needle is not in the vein; withdraw and try again at a more proximal site. [19]

  • Intraperitoneal Injection (IP):

    • Securely restrain the mouse, tilting it slightly head-down to move organs away from the injection site.

    • Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum. [19] 3. Aspirate to ensure no fluid (urine, blood) is drawn back, then inject.

  • Subcutaneous Injection (SC):

    • Grasp the loose skin over the interscapular (scruff) area to form a "tent".

    • Insert the needle into the base of the tented skin.

    • Aspirate to ensure the needle has not entered a blood vessel, then inject. A small bleb will form under the skin.

Conclusion

This document provides a foundational guide for researchers to systematically develop a robust and reproducible in vivo dosing protocol for the novel compound 2-(3-Chloropyridin-2-yl)propan-2-amine in murine models. By following a phased approach that incorporates formulation development, dose-range finding, and pharmacokinetic analysis, investigators can make informed decisions for designing subsequent efficacy and safety studies. Adherence to ethical guidelines and proper administration techniques are paramount for generating high-quality, reliable data.

References

  • Hedrich, H. J. (Ed.). (2004). The laboratory mouse. Chapter 32: Routes of Administration. Elsevier.
  • QPS. (2019, October 15). Animal Welfare in Preclinical In Vivo Research. [Link]

  • University of Wisconsin-Milwaukee. Routes and Volumes of Administration in Mice. [Link]

  • Strand, D., Nittinger, E., & Scherer, C. (2015). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PMC. [Link]

  • Charles River Laboratories. Dose Range Finding Studies. [Link]

  • TransCure bioServices. (2025, May 22). How to Administer a Substance to a Mouse?. [Link]

  • American Physiological Society. Guiding Principles for Research Involving Animals and Human Beings. [Link]

  • RJPTSimLab. Study of Different Routes of Drug Administration in Mice and Rats. [Link]

  • Altasciences. Dose Range Finding & MTD Studies. [Link]

  • Altasciences. Best Practices for Preclinical Dose Range Finding Studies. [Link]

  • Sygnature Discovery. Dose range finding (DRF) sample analysis. [Link]

  • ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment?. [Link]

  • The Norwegian National Research Ethics Committees. (2019, July 8). Ethical Guidelines for the Use of Animals in Research. [Link]

  • Singh, R., et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy. [Link]

  • American Society for Microbiology. (2012, October 16). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. [Link]

  • U.S. Food & Drug Administration. (2025, January 14). Animal Welfare, Testing and Research of FDA-Regulated Products. [Link]

  • NC3Rs. ARRIVE: Animal Research Reporting In Vivo Experiments. [Link]

  • Gad, S. C., et al. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology. [Link]

  • PubChemLite. 2-(3-chloropyridin-4-yl)propan-2-amine. [Link]

  • Keck, C. M., et al. (2022). In Vitro–In Vivo Relationship in Mini-Scale—Enabling Formulations of Corallopyronin A. Pharmaceutics. [Link]

Sources

Application Notes and Protocols for Catalytic Cross-Coupling Reactions Involving 2-(3-Chloropyridin-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science. Functionalized pyridines are integral components of numerous pharmaceuticals, agrochemicals, and functional materials. The ability to selectively introduce molecular diversity at specific positions on the pyridine ring through catalytic cross-coupling reactions is therefore of paramount importance. This guide provides detailed application notes and protocols for the catalytic cross-coupling of 2-(3-Chloropyridin-2-yl)propan-2-amine, a versatile building block for the synthesis of novel compounds.

The target molecule, 2-(3-Chloropyridin-2-yl)propan-2-amine, presents a unique set of challenges and opportunities for cross-coupling reactions. The presence of a chlorine atom at the 3-position and a bulky propan-2-amine group at the 2-position necessitates careful consideration of catalyst systems and reaction conditions to achieve high efficiency and selectivity. The steric hindrance around the pyridine nitrogen and the potential for the amine group to coordinate with the metal center are key factors that will be addressed in the following protocols.

Core Concepts in Cross-Coupling of Chloropyridines

Chloropyridines are often more challenging substrates for cross-coupling reactions compared to their bromo or iodo counterparts due to the stronger carbon-chlorine bond. Overcoming this hurdle typically requires more sophisticated catalyst systems, often employing bulky, electron-rich phosphine ligands that promote the rate-limiting oxidative addition step.[1] The choice of palladium source, ligand, base, and solvent are all critical parameters that must be optimized for successful coupling.

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, widely utilized in the pharmaceutical industry.[2] For a substrate like 2-(3-Chloropyridin-2-yl)propan-2-amine, this reaction enables the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the 3-position of the pyridine ring.

Scientific Rationale

The selection of a suitable palladium catalyst and ligand is critical for the successful Suzuki-Miyaura coupling of chloropyridines.[3] For electron-rich chloro-heteroarenes, catalyst systems that are both highly active and resistant to deactivation are required. The presence of the amine functionality on the substrate can potentially inhibit the catalyst, making the choice of ligand even more important.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-(3-Chloropyridin-2-yl)propan-2-amine with Phenylboronic Acid

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 2-(3-Chloropyridin-2-yl)propan-2-amine with phenylboronic acid. Optimization may be necessary for different boronic acids.

Materials:

  • 2-(3-Chloropyridin-2-yl)propan-2-amine

  • Phenylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2 equivalents)

  • Anhydrous, degassed 1,4-dioxane

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • To a dry Schlenk flask, add 2-(3-Chloropyridin-2-yl)propan-2-amine (1 equivalent), phenylboronic acid (1.2 equivalents), and potassium phosphate (2 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • In a separate vial, under an inert atmosphere, prepare the catalyst premix by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of anhydrous, degassed 1,4-dioxane.

  • Add the catalyst premix to the Schlenk flask containing the reagents.

  • Add the remaining 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary Table: Catalyst Systems for Suzuki-Miyaura Coupling of Chloropyridines
Catalyst System (Pd Source / Ligand)BaseSolventTemperature (°C)Typical Yield (%)Reference(s)
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9570-90 (for bromo-aminopyridine)[3]
Pd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O120 (Microwave)~80 (for 3-chloropyridine)[3]
Pd₂(dba)₃ / P(t-Bu)₃KFTHF50Moderate (for chloropyrimidines)[3]
Pd(dppf)Cl₂Na₂CO₃Dioxane/H₂O90Good (general for chloropyridines)[4]
Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagents Reagents: - 2-(3-Chloropyridin-2-yl)propan-2-amine - Arylboronic Acid - Base (e.g., K3PO4) reaction_setup Reaction Setup: - Inert Atmosphere (Ar/N2) - Heat (100-120 °C) reagents->reaction_setup catalyst Catalyst System: - Pd Source (e.g., Pd(OAc)2) - Ligand (e.g., SPhos) catalyst->reaction_setup solvent Solvent: - Anhydrous, Degassed Dioxane/Water solvent->reaction_setup workup Aqueous Workup: - Extraction with Organic Solvent reaction_setup->workup Reaction Monitoring (TLC/LC-MS) purification Purification: - Column Chromatography workup->purification product Final Product: - 2-(3-Arylpyridin-2-yl)propan-2-amine purification->product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Part 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[5] This reaction is instrumental in synthesizing arylamines, which are prevalent in pharmaceuticals.

Scientific Rationale

The C-Cl bond activation in chloropyridines is often the rate-limiting step in Buchwald-Hartwig amination.[1] The use of bulky, electron-rich phosphine ligands is crucial to facilitate oxidative addition and subsequent reductive elimination. The choice of base is also critical, with sodium tert-butoxide (NaOt-Bu) being highly effective. For sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require more active catalyst systems and higher temperatures.[1]

Experimental Protocol: Buchwald-Hartwig Amination of 2-(3-Chloropyridin-2-yl)propan-2-amine with a Secondary Amine

This protocol describes a general procedure for the Buchwald-Hartwig amination of 2-(3-Chloropyridin-2-yl)propan-2-amine with a representative secondary amine (e.g., morpholine).

Materials:

  • 2-(3-Chloropyridin-2-yl)propan-2-amine

  • Secondary amine (e.g., morpholine, 1.2 equivalents)

  • Pd₂(dba)₃ (1-2 mol%)

  • RuPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.5 equivalents)

  • Anhydrous, degassed toluene or THF

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Glovebox or Schlenk line

  • Sealed reaction vial or Schlenk flask

  • Magnetic stirrer and hotplate

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, RuPhos, and NaOt-Bu to a dry Schlenk tube.

  • Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.

  • Add 2-(3-Chloropyridin-2-yl)propan-2-amine and the secondary amine to the mixture.

  • Seal the reaction vessel and heat to 80-110 °C for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Summary Table: Catalyst Systems for Buchwald-Hartwig Amination of Chloropyridines
Catalyst System (Pd Source / Ligand)BaseSolventTemperature (°C)Typical Yield (%)Reference(s)
Pd₂(dba)₃ / RuPhosLiHMDSToluene100High (for 3-halo-2-aminopyridines)[6][7]
Pd₂(dba)₃ / BrettPhosLiHMDSToluene100Good (for 3-halo-2-aminopyridines)[6][7]
Pd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane110Good (general for chloropyridines)[8]
Pd-PEPPSI-IPrNaOt-BuToluene100High (for various aryl chlorides)[8]
Catalytic Cycle Diagram: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L_nPd(II)(Aryl-Cl) OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord PdII_Amido L_nPd(II)(Aryl)(NR2) Amine_Coord->PdII_Amido BaseH Base-H+ Amine_Coord->BaseH RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Aryl-NR2 RedElim->Product ArylCl Aryl-Cl ArylCl->OxAdd Amine HNR2 Amine->Amine_Coord Base Base Base->Amine_Coord

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Part 3: Sonogashira Coupling for C-C (sp) Bond Formation

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is a highly effective method for synthesizing substituted alkynes and conjugated enynes.[10]

Scientific Rationale

The Sonogashira coupling is typically co-catalyzed by palladium and copper.[11] For a substrate like 2-(3-Chloropyridin-2-yl)propan-2-amine, the standard conditions may need to be intensified due to the lower reactivity of the C-Cl bond. This can include higher reaction temperatures and the use of more active catalyst systems. The amine group in the substrate can also serve as a base, but an external base is generally required for efficient reaction.

Experimental Protocol: Sonogashira Coupling of 2-(3-Chloropyridin-2-yl)propan-2-amine with a Terminal Alkyne

This protocol provides a general procedure for the Sonogashira coupling of 2-(3-Chloropyridin-2-yl)propan-2-amine with a terminal alkyne (e.g., phenylacetylene).

Materials:

  • 2-(3-Chloropyridin-2-yl)propan-2-amine

  • Terminal alkyne (e.g., phenylacetylene, 1.2 equivalents)

  • Palladium(II) trifluoroacetate (Pd(TFA)₂) (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous DMF

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Round-bottom flask with condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • Under a nitrogen atmosphere, add Pd(TFA)₂ (2.5 mol%), PPh₃ (5 mol%), and CuI (5 mol%) to a round-bottom flask.

  • Add anhydrous DMF and stir for 30 minutes.

  • Add 2-(3-Chloropyridin-2-yl)propan-2-amine (1 equivalent) and the terminal alkyne (1.2 equivalents).

  • Add triethylamine (2-3 equivalents).

  • Heat the reaction mixture to 100 °C for 3-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool to room temperature and pour the mixture into a saturated aqueous sodium chloride solution.

  • Extract with ethyl acetate.

  • Dry the combined organic layers with anhydrous magnesium sulfate, filter, and concentrate under vacuum.

  • Purify the residue by column chromatography to afford the desired product.

Data Summary Table: Conditions for Sonogashira Coupling of Halo-aminopyridines
Catalyst System (Pd Source / Ligand / Co-catalyst)BaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference(s)
Pd(TFA)₂ / PPh₃ / CuIEt₃NDMF100372-96 (for 2-amino-3-bromopyridines)[12][13]
PdCl₂(PPh₃)₂ / CuIEt₃NTHF6512Good (general for aryl halides)[11]
Pd(OAc)₂ / PPh₃ / CuIEt₃NDMF804High (for 3-bromo-2-aminopyridines)[9]

Troubleshooting and Optimization

  • Low or No Conversion: For all reactions, ensure strictly anhydrous and inert conditions, as oxygen can deactivate the palladium catalyst.[1][5] Verify the quality and activity of the catalyst, ligand, and base. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.[1] Increasing the reaction temperature or prolonging the reaction time may be necessary for less reactive substrates.

  • Side Reactions: Hydrodehalogenation (replacement of -Cl with -H) can be a competing side reaction, particularly in Buchwald-Hartwig amination.[1] This can often be suppressed by ensuring strictly anhydrous conditions and using a slight excess of the amine coupling partner.

  • Purification Challenges: The presence of the basic amine group in the product may require careful selection of the mobile phase for column chromatography to ensure good separation and prevent streaking. A small amount of triethylamine is often added to the eluent.

Conclusion

The catalytic cross-coupling reactions of 2-(3-Chloropyridin-2-yl)propan-2-amine provide a versatile platform for the synthesis of a wide array of novel substituted pyridines. While the presence of the chloro-substituent and the bulky amine group presents challenges, the use of modern, highly active catalyst systems allows for efficient and selective C-C and C-N bond formation. The protocols and guidelines presented here, grounded in established principles of cross-coupling chemistry, offer a solid foundation for researchers in drug discovery and materials science to explore the synthetic potential of this valuable building block.

References

  • Benchchem. Application Notes and Protocols for the Suzuki Coupling of 3-(2-chloropyridin-4-yl)oxyaniline.
  • Benchchem. Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine.
  • Chemical Communications (RSC Publishing). Copper(i)-catalysed oxidative C–N coupling of 2-aminopyridine with terminal alkynes featuring a C [[triple bond, length as m-dash]] C bond cleavage promoted by visible light.
  • Semantic Scholar. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Grokipedia. Buchwald–Hartwig amination.
  • Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • ResearchGate. Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid a.
  • Benchchem. Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
  • ACS Publications. Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry.
  • PMC. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media.
  • Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
  • ResearchGate. Copper(I)-Catalysed Oxidative C-N Coupling of 2-aminopyridine with Terminal alkynes featuring an C C bond Cleavage promoted by Visible Light | Request PDF.
  • RSC Publishing. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
  • ACS Publications. Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry.
  • Benchchem. A Comparative Guide to Catalysts for 6-Chloropyridin-3-amine Coupling Reactions.
  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a.
  • ResearchGate. (PDF) Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • OUCI. Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines.
  • ResearchGate. Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines.
  • ACS Publications. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters.
  • ResearchGate. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Wikipedia. Buchwald–Hartwig amination.
  • ResearchGate. Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines...
  • PMC. 3-Chloropyridin-2-amine.
  • CATO. 2-(2-Chloropyridin-3-yl)propan-2-amine.
  • PubChemLite. 2-(3-chloropyridin-4-yl)propan-2-amine.
  • NextSDS. 2-(3-chloropyridin-4-yl)propan-2-amine — Chemical Substance Information.
  • Sigma-Aldrich. 2-(6-chloropyridin-3-yl)propan-2-amine.
  • PubMed. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines.

Sources

Application Note: Elucidating the Mass Spectrometry Fragmentation Patterns of 2-(3-Chloropyridin-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed protocol and analysis of the predicted mass spectrometry fragmentation patterns of 2-(3-Chloropyridin-2-yl)propan-2-amine, a substituted pyridine derivative of interest in pharmaceutical and agrochemical research. In the absence of direct experimental data in the public domain, this guide synthesizes established fragmentation principles of aliphatic amines, chlorinated aromatic systems, and pyridine compounds to construct a plausible fragmentation pathway. The methodologies and theoretical fragmentation schemes presented herein offer a robust framework for the identification and structural characterization of this and structurally related compounds by mass spectrometry.

Introduction

2-(3-Chloropyridin-2-yl)propan-2-amine is a small molecule featuring a chloropyridine core and a tertiary alkylamine side chain. The structural elucidation of such compounds is a critical step in drug discovery and development, enabling researchers to confirm molecular identity, identify metabolites, and characterize impurities. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for this purpose due to its high sensitivity and specificity. Understanding the fragmentation patterns is key to leveraging this technology effectively.

This document outlines the theoretical basis for the fragmentation of the target molecule and provides a generalized protocol for its analysis using electrospray ionization (ESI) tandem mass spectrometry (MS/MS). The principles discussed are grounded in the well-documented behavior of similar chemical moieties in a mass spectrometer.[1][2]

Predicted Fragmentation Rationale

The fragmentation of 2-(3-Chloropyridin-2-yl)propan-2-amine under positive ion ESI conditions is expected to be driven by the initial protonation at the most basic site, likely the primary amine, followed by collision-induced dissociation (CID). The fragmentation cascade will be influenced by the stability of the resulting fragment ions and the lability of specific bonds. The key structural features influencing fragmentation are the propan-2-amine group and the chloropyridine ring.

  • Aliphatic Amine Fragmentation: Aliphatic amines are well-known to undergo α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[3][4] This process is a dominant fragmentation pathway for amines as it leads to the formation of a stable, resonance-stabilized iminium ion. For the propan-2-amine moiety, this would involve the loss of a methyl radical.

  • Aromatic and Pyridine Fragmentation: Aromatic systems, including pyridine rings, tend to form stable molecular ions.[1][5] Fragmentation of the ring itself typically requires higher energy and may involve the loss of small neutral molecules like HCN.

  • Chlorinated Compounds: The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the ³⁷Cl isotope being approximately one-third the abundance of the ³⁵Cl isotope.

Experimental Protocol

This section provides a representative LC-MS/MS protocol for the analysis of 2-(3-Chloropyridin-2-yl)propan-2-amine. Instrument parameters should be optimized for the specific mass spectrometer being used.

1. Sample Preparation

  • Prepare a 1 mg/mL stock solution of 2-(3-Chloropyridin-2-yl)propan-2-amine in methanol.

  • Dilute the stock solution with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 1 µg/mL. The addition of formic acid aids in the protonation of the analyte.[6]

2. Liquid Chromatography (LC) Parameters

ParameterValue
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

3. Mass Spectrometry (MS) Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Gas Nitrogen
Desolvation Temp. 350 °C
Scan Mode Full Scan (m/z 50-500) and Product Ion Scan
Collision Gas Argon
Collision Energy Ramped (e.g., 10-40 eV)

Predicted Mass Spectrum and Fragmentation Pathway

The molecular formula of 2-(3-Chloropyridin-2-yl)propan-2-amine is C₈H₁₁ClN₂. The expected monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 171.07 Da. An isomer, 2-(3-chloropyridin-4-yl)propan-2-amine, has a predicted [M+H]⁺ of 171.06836 Da.[7]

Proposed Fragmentation Pathway:

The primary fragmentation event is anticipated to be the α-cleavage of the propan-2-amine side chain, resulting in the loss of a methyl radical (•CH₃), a mass loss of 15 Da. This is a highly favorable pathway for aliphatic amines.[4][8]

A secondary fragmentation pathway could involve the cleavage of the C-C bond between the pyridine ring and the propan-2-amine group, leading to the formation of a protonated chloropyridine ion and a neutral 2-aminopropane molecule.

Below is a DOT language script visualizing the predicted fragmentation pathway.

Fragmentation_Pathway M_plus_H [M+H]⁺ m/z = 171.07 Fragment1 Fragment A [M+H - CH₃]⁺ m/z = 156.05 M_plus_H->Fragment1 - •CH₃ (15 Da) α-cleavage Fragment2 Fragment B [C₅H₄ClN]H⁺ m/z = 114.01 M_plus_H->Fragment2 - C₃H₉N (59 Da) Benzylic Cleavage Fragment3 Fragment C [C₃H₈N]⁺ m/z = 58.07 M_plus_H->Fragment3 - C₅H₃ClN (112 Da) Benzylic Cleavage

Caption: Predicted fragmentation of 2-(3-Chloropyridin-2-yl)propan-2-amine.

Table of Predicted Fragment Ions:

IonProposed Structurem/z (Da)Fragmentation Pathway
[M+H]⁺ Protonated Parent Molecule171.07-
Fragment A Iminium ion156.05Loss of a methyl radical (•CH₃) via α-cleavage
Fragment B Protonated 3-chloropyridine114.01Cleavage of the C-C bond between the ring and side chain
Fragment C Isopropylaminium ion58.07Cleavage of the C-C bond with charge retention on the side chain

Discussion

The most informative fragmentation is expected to be the α-cleavage leading to Fragment A at m/z 156.05. This is often the base peak in the mass spectra of aliphatic amines due to the stability of the resulting iminium ion.[4][8] The observation of this fragment would be strong evidence for the presence of the 2-aminopropane moiety attached to a larger structure.

The benzylic-type cleavage leading to Fragment B (m/z 114.01) and Fragment C (m/z 58.07) provides complementary structural information. The relative abundance of these fragments will depend on the proton affinity of the chloropyridine and the 2-aminopropane fragments. The presence of the ion at m/z 114.01 would confirm the chloropyridine core of the molecule.

It is important to note that further fragmentation of the chloropyridine ring (Fragment B) could occur at higher collision energies, potentially involving the loss of HCl or HCN, but these are generally less dominant fragmentation channels for this type of structure.

Conclusion

This application note provides a scientifically grounded, predictive guide to the mass spectrometric fragmentation of 2-(3-Chloropyridin-2-yl)propan-2-amine. By understanding the characteristic fragmentation pathways, such as α-cleavage of the amine side chain and benzylic-type cleavage, researchers can confidently identify and characterize this molecule and its analogs in complex matrices. The provided experimental protocol serves as a starting point for method development, and the predicted fragmentation scheme offers a valuable reference for data interpretation.

References

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-2-amine (2-aminopropane) C3H9N. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

  • Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • Mombru, A. W., et al. (2010). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N-functionalized alkyl 3,4-pyridinedicarboximides. Arkivoc, 2010(11), 215-231. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-chloropyridin-4-yl)propan-2-amine. Retrieved from [Link]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

Sources

Evaluating the Cellular Impact of 2-(3-Chloropyridin-2-yl)propan-2-amine: A Guide to Cell Viability Assay Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Cytotoxic Potential of Novel Chemical Entities

In the realm of drug discovery and toxicology, the precise evaluation of how a chemical compound affects cell health is a foundational step. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to assess the cytotoxic and anti-proliferative effects of the novel compound, 2-(3-Chloropyridin-2-yl)propan-2-amine . While this compound is not a reagent for cell viability assays, this guide outlines detailed protocols to test its biological activity using established and validated cell viability assays.

The core principle of these investigations is to determine the concentration-dependent effect of a test article on a cell population. This is often quantified by the IC50 value, which represents the concentration of a substance that inhibits a biological process, such as cell growth, by 50%.[1] Understanding the IC50 is crucial for gauging a compound's potency and is a key metric in preclinical research.[1][2]

This guide will detail three robust and widely used cell viability assays, each interrogating a different aspect of cellular health:

  • MTT Assay: Measures mitochondrial metabolic activity, a hallmark of viable cells.

  • Neutral Red Uptake (NRU) Assay: Assesses lysosomal integrity, as only healthy cells can effectively sequester the neutral red dye.[3]

  • Trypan Blue Exclusion Assay: A direct measure of cell membrane integrity, where viable cells exclude the dye and non-viable cells are stained blue.[4][5][6]

By employing these complementary methods, researchers can obtain a more complete picture of the potential cytotoxic mechanisms of 2-(3-Chloropyridin-2-yl)propan-2-amine. Adherence to best practices in cell culture and assay execution is paramount for generating reliable and reproducible data.[7]

Section 1: Compound Handling and Preparation

1.1. Chemical Properties of 2-(3-Chloropyridin-2-yl)propan-2-amine

While detailed experimental data on the solubility of 2-(3-Chloropyridin-2-yl)propan-2-amine is not widely published, its chemical structure suggests it is likely a weakly basic compound. For experimental purposes, it is recommended to first attempt dissolution in a biocompatible organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

Table 1: Compound Information

PropertyValueSource
Chemical Name 2-(3-chloropyridin-2-yl)propan-2-amine-
Molecular Formula C8H11ClN2[8][9]
Molecular Weight 170.64 g/mol [8][9]

1.2. Preparation of Stock and Working Solutions

The following protocol outlines the preparation of a stock solution of 2-(3-Chloropyridin-2-yl)propan-2-amine.

Protocol 1: Compound Solubilization and Serial Dilution

  • Stock Solution Preparation:

    • Accurately weigh a small amount of 2-(3-Chloropyridin-2-yl)propan-2-amine.

    • Dissolve the compound in 100% DMSO to a final concentration of 10 mM. This will be your stock solution.

    • Note: If the compound does not fully dissolve, gentle warming or sonication may be applied. If solubility remains an issue, a lower stock concentration may be necessary.

  • Working Solution Preparation:

    • Prepare a series of working solutions by performing serial dilutions of the stock solution in complete cell culture medium.

    • It is crucial to ensure that the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions and does not exceed a level toxic to the cells (typically ≤ 0.5%).[10]

    • A typical starting dilution series might range from 100 µM down to 0.1 µM.

Section 2: Cell Culture and Seeding

2.1. Cell Line Selection and Maintenance

The choice of cell line will depend on the research question. For general cytotoxicity screening, a commonly used and well-characterized cell line such as HeLa (human cervical cancer), A549 (human lung carcinoma), or L929 (mouse fibroblast) is recommended.[11] Cells should be maintained in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.[12] It is essential to use cells in the logarithmic growth phase for all experiments to ensure consistency.[13]

2.2. Cell Seeding for 96-Well Plates

The optimal seeding density should be determined for each cell line to ensure that the cells are in the exponential growth phase during the compound treatment period and that they do not become over-confluent in the control wells by the end of the assay.[7]

Protocol 2: Cell Seeding in 96-Well Plates

  • Harvest cells from a culture flask using trypsin-EDTA.[3]

  • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh, pre-warmed complete medium and perform a cell count using a hemocytometer or an automated cell counter. Assess initial viability with the trypan blue exclusion method; it should be >95%.[5]

  • Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).

  • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours to allow the cells to attach and resume growth.[11]

Section 3: Cytotoxicity Assay Protocols

The following section provides detailed, step-by-step protocols for three distinct cell viability assays. It is recommended to perform at least two of these assays to obtain a more comprehensive understanding of the compound's cytotoxic effects.

3.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells.[14] The amount of formazan produced is proportional to the number of viable cells.[15][16]

Protocol 3: MTT Assay

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the medium from the 96-well plate.

    • Add 100 µL of fresh medium containing various concentrations of 2-(3-Chloropyridin-2-yl)propan-2-amine to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

    • Incubate the plate for 4 hours at 37°C.[16][17]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., 100% DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13][17]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

3.2. Neutral Red Uptake (NRU) Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[3] The amount of dye retained is proportional to the number of viable cells.

Protocol 4: Neutral Red Uptake Assay

  • Cell Treatment:

    • Treat the cells with varying concentrations of 2-(3-Chloropyridin-2-yl)propan-2-amine as described in the MTT assay protocol (Step 1).

  • Neutral Red Incubation:

    • After the treatment period, remove the medium and add 100 µL of pre-warmed medium containing neutral red (e.g., 50 µg/mL) to each well.

    • Incubate the plate for 2-3 hours at 37°C to allow for dye uptake.[3]

  • Dye Removal and Cell Fixation:

    • Carefully remove the neutral red-containing medium.

    • Gently wash the cells with 150 µL of a wash/fix solution (e.g., 1% CaCl2 in 4% formaldehyde).

  • Dye Solubilization:

    • Add 100 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well.

    • Place the plate on a shaker for 10 minutes to extract the dye from the cells.[3]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 540 nm using a microplate reader.[3]

3.3. Trypan Blue Exclusion Assay

This is a simple and rapid method to differentiate viable from non-viable cells.[4] The principle is that viable cells possess intact cell membranes that exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.[5][6] This assay is typically performed in suspension and requires a hemocytometer for cell counting.

Protocol 5: Trypan Blue Exclusion Assay

  • Cell Treatment and Harvesting:

    • Treat cells in a larger format plate (e.g., 6-well or 12-well) with varying concentrations of 2-(3-Chloropyridin-2-yl)propan-2-amine for the desired duration.

    • After treatment, harvest the cells by trypsinization.

    • Collect the cells in a microcentrifuge tube and centrifuge to pellet.

    • Resuspend the cell pellet in a known volume of PBS or serum-free medium.

  • Staining:

    • Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution (a 1:1 dilution).[4][5]

    • Incubate the mixture at room temperature for 1-3 minutes. Do not exceed 5 minutes, as this can lead to an overestimation of cell death.[4][6]

  • Cell Counting:

    • Load 10 µL of the cell-trypan blue mixture into a hemocytometer.

    • Using a light microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares of the hemocytometer grid.

  • Calculation of Viability:

    • Calculate the percentage of viable cells using the following formula: % Viable Cells = (Number of viable cells / Total number of cells) x 100 [5]

Section 4: Data Analysis and Interpretation

4.1. Calculating Percentage Viability

For the MTT and NRU assays, the raw absorbance data needs to be converted to percentage viability relative to the untreated control.

Calculation:

% Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

4.2. Determining the IC50 Value

The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[1] A sigmoidal dose-response curve is then fitted to the data using a non-linear regression analysis.[18] The IC50 is the concentration of the compound that corresponds to 50% cell viability.[19]

Table 2: Example Data for IC50 Determination

Compound Concentration (µM)% Viability (MTT Assay)
0 (Control)100
0.195
180
1052
5025
10010

Section 5: Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for assessing the cytotoxicity of a test compound.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Culture Maintain Cell Culture Seed Seed Cells in 96-Well Plate Culture->Seed Incubate_24h Incubate for 24h Seed->Incubate_24h Treat_Cells Treat Cells with Compound Incubate_24h->Treat_Cells Prepare_Compound Prepare Compound Dilutions Prepare_Compound->Treat_Cells Incubate_Exposure Incubate for Exposure Period (24-72h) Treat_Cells->Incubate_Exposure Add_Reagent Add Assay Reagent (MTT/Neutral Red) Incubate_Exposure->Add_Reagent Incubate_Assay Incubate Add_Reagent->Incubate_Assay Solubilize Solubilize Product Incubate_Assay->Solubilize Read_Plate Read Absorbance Solubilize->Read_Plate

Caption: General workflow for MTT and Neutral Red assays.

G Data Raw Absorbance Data Norm Normalize to % Viability Data->Norm Plot Plot % Viability vs. log[Concentration] Norm->Plot CurveFit Non-linear Regression (Sigmoidal Curve Fit) Plot->CurveFit IC50 Determine IC50 Value CurveFit->IC50

Caption: Data analysis pipeline for IC50 determination.

Conclusion

This application note provides a comprehensive framework for assessing the cytotoxic and anti-proliferative effects of 2-(3-Chloropyridin-2-yl)propan-2-amine. By following the detailed protocols for the MTT, Neutral Red Uptake, and Trypan Blue Exclusion assays, researchers can generate robust and reliable data to characterize the compound's biological activity. The inclusion of appropriate controls, careful data analysis, and the use of complementary assay methods will ensure the scientific integrity of the findings and provide valuable insights for further drug development or toxicological assessment.

References

  • ATCC. (n.d.). Cell Viability Testing with Trypan Blue Exclusion Method.
  • Strober, W. (2015). Trypan Blue Exclusion Test of Cell Viability. Current Protocols in Immunology, 111, A3.B.1–A3.B.3.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • National Toxicology Program. (2003, November 4). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Retrieved from [Link]

  • DeNovix. (2025, May 30). Trypan Blue Assay Protocol. Retrieved from [Link]

  • CLYTE. (2026, January 26). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • National Toxicology Program. (2003, November 4). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. Retrieved from [Link]

  • ResearchGate. (2015, September 21). How can I calculate IC50 for a cytotoxic substance?. Retrieved from [Link]

  • Government of Canada. (2023, October 25). Neutral red uptake assay for mainstream tobacco smoke: T-502. Retrieved from [Link]

  • Medical Design & Outsourcing. (2025, May 11). Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. Retrieved from [Link]

  • Institute for In Vitro Sciences, Inc. (n.d.). Neutral Red Uptake. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(3-chloropyridin-4-yl)propan-2-amine — Chemical Substance Information. Retrieved from [Link]

  • Spandidos Publications. (2016). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 11(5), 3481–3488.
  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • IntechOpen. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Johner Institut. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

  • CleanControlling. (2025, March 17). Cytotoxicity tests on medical devices. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(3-chloropyridin-4-yl)propan-2-amine. Retrieved from [Link]

  • Applichem. (n.d.). 3-chloro-n-(propan-2-yl)pyridin-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-3-pyridylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). 3-Chloropyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1138.
  • CATO. (n.d.). 2-(2-Chloropyridin-3-yl)propan-2-amine. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]

Sources

Troubleshooting & Optimization

how to improve synthesis yield of 2-(3-Chloropyridin-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-(3-Chloropyridin-2-yl)propan-2-amine (CAS 1525595-91-8). This tertiary carbinamine is a highly sterically hindered, electron-deficient building block frequently utilized in drug development.

Synthesizing a tertiary α -amine directly attached to a pyridine ring presents unique mechanistic hurdles, primarily due to the inductive electron withdrawal of the 3-chloro and pyridine moieties, which destabilizes reactive intermediates. This guide provides field-proven troubleshooting, mechanistic causality, and validated protocols to optimize your synthesis yield.

Pathway Analysis & Visualization

Before troubleshooting, it is critical to understand the competitive pathways that dictate your reaction's success or failure. The diagram below illustrates the two most common synthetic strategies and their primary failure modes.

SynthesisRoutes Nitrile 3-Chloro-2-cyanopyridine (Starting Material) Ketone 1-(3-Chloropyridin-2-yl)ethan-1-one (Intermediate) Nitrile->Ketone MeMgBr then H3O+ (Grignard Route) Target 2-(3-Chloropyridin-2-yl)propan-2-amine (Target Product) Nitrile->Target MeLi / CeCl3 (Organocerium Route) Alcohol 2-(3-Chloropyridin-2-yl)propan-2-ol (Intermediate) Ketone->Alcohol MeMgBr Azide 2-(2-Azidopropan-2-yl)-3-chloropyridine (Intermediate) Alcohol->Azide TMSN3 / BF3·OEt2 Alcohol->Target Ritter Reaction (MeCN / H2SO4) Alkene 3-Chloro-2-(prop-1-en-2-yl)pyridine (Major Byproduct) Alcohol->Alkene E1 Dehydration (Acidic conditions) Azide->Target PPh3 / H2O (Staudinger Reduction)

Synthetic workflows for 2-(3-Chloropyridin-2-yl)propan-2-amine highlighting optimal pathways.

Troubleshooting & FAQs

Q1: Why does the direct addition of Methylmagnesium bromide (MeMgBr) to 3-chloro-2-cyanopyridine yield mostly the ketone instead of the target tertiary amine? Causality: Grignard reagents typically add only once to a nitrile to form a highly stable halomagnesium imine salt. This intermediate is resistant to a second nucleophilic attack due to severe steric hindrance and electronic repulsion. Upon aqueous workup, the imine salt hydrolyzes irreversibly to 1-(3-chloropyridin-2-yl)ethan-1-one. Solution: To achieve the double addition necessary for tertiary carbinamine synthesis, you must transition to an organocerium reagent (e.g., MeLi/CeCl3). The high oxophilicity and strong Lewis acidity of Ce(III) activate the nitrile and the transient imine, facilitating the second methyl addition while suppressing enolization, a well-documented phenomenon in the[1].

Q2: I am using the Organocerium route (MeLi/CeCl3), but my yield of the amine is below 30%. What is going wrong? Causality: The most common failure point is the hydration state of Cerium(III) chloride. Commercially available CeCl3 is typically a heptahydrate. If not rigorously dried, residual water instantly quenches the methyllithium, generating methane gas and completely deactivating the nucleophile. Solution: Perform a strict step-wise thermal dehydration of CeCl3·7H2O under high vacuum (see Protocol A). Furthermore, sonication of the anhydrous CeCl3 in THF prior to MeLi addition is required to break up the crystalline lattice and improve the formation of the active organocerium species.

Q3: Can I synthesize this amine via a Ritter reaction on 2-(3-chloropyridin-2-yl)propan-2-ol? I keep isolating an alkene byproduct. Causality: The Ritter reaction relies on the generation of a stable tertiary carbocation in strong acid (e.g., H2SO4). However, the highly electron-withdrawing nature of the 3-chloropyridine ring strongly destabilizes the adjacent carbocation. To relieve this instability, the intermediate rapidly undergoes E1 elimination (losing a proton from an adjacent methyl group) to form 3-chloro-2-(prop-1-en-2-yl)pyridine before the weakly nucleophilic acetonitrile can trap it. Solution: Abandon the Ritter route for this specific electron-deficient substrate. Instead, utilize a (TMSN3/BF3·OEt2) followed by a Staudinger reduction[2]. The Lewis acid coordinates to the hydroxyl group, facilitating a more concerted substitution with the highly nucleophilic azide ion, bypassing the prolonged lifetime of the bare carbocation.

Q4: How do I prevent the volatility of the freebase amine from ruining my isolated yield during workup? Causality: 2-(3-Chloropyridin-2-yl)propan-2-amine has a relatively low molecular weight and can be semi-volatile under high vacuum, especially when warmed during solvent evaporation. Solution: Isolate the product as its hydrochloride salt. After extraction into an organic solvent (like MTBE), add a stoichiometric amount of 4M HCl in dioxane. The resulting amine hydrochloride will precipitate as a stable, non-volatile solid that can be easily filtered and dried.

Quantitative Route Comparison

Synthesis RouteKey ReagentsTypical YieldMajor Impurity ProfileScalability & Notes
Grignard Addition MeMgBr, THF< 5% (Amine)Ketone (90%+)Not viable for tertiary amine synthesis. Stops at imine salt.
Organocerium Addition CeCl3, MeLi, THF65 - 75%Ketone (10-15%), Unreacted NitrileHighly scalable if CeCl3 is strictly anhydrous. Requires cryogenic (-78 °C) conditions.
Ritter Reaction MeCN, H2SO410 - 20%Alkene (70%+)Poor scalability. E1 dehydration dominates due to carbocation instability.
Azidation / Reduction TMSN3, BF3·OEt2, PPh380 - 85%PPh3O (easily removed)Best yield. Requires two steps from the alcohol. Highly reliable self-validating workup.

Validated Experimental Protocols

Protocol A: Organocerium-Mediated Double Addition (From Nitrile)

This protocol utilizes a self-validating visual cue: the suspension will change color as the active organocerium species forms, ensuring reagent viability before the precious starting material is added.

  • Activation of CeCl3: Weigh CeCl3·7H2O (3.5 eq) into a Schlenk flask. Heat to 140 °C under high vacuum (0.1 mmHg) for 2 hours, then increase to 150 °C for an additional 2 hours. Cool to room temperature under an argon atmosphere.

  • Reagent Formation: Suspend the anhydrous CeCl3 in dry THF (0.5 M). Sonicate the flask in an ultrasonic bath for 1 hour to break up aggregates. Cool the milky suspension to -78 °C.

  • Addition of MeLi: Dropwise add Methyllithium (3.0 eq, solution in diethyl ether) to the CeCl3 suspension. Stir for 30 minutes at -78 °C. The mixture will turn light yellow, indicating the formation of the active organocerium reagent.

  • Nitrile Addition: Dropwise add a solution of 3-chloro-2-cyanopyridine (1.0 eq) in dry THF. Stir at -78 °C for 2 hours, then allow the reaction to warm to room temperature and stir overnight.

  • Quench & Extraction: Carefully quench the reaction with concentrated aqueous NH4OH at -78 °C to precipitate cerium salts. Filter the slurry through a pad of Celite. Extract the filtrate with EtOAc (3x), dry over Na2SO4, and concentrate under reduced pressure.

  • Salt Formation: Dissolve the crude freebase in MTBE. Dropwise add 4M HCl in dioxane until precipitation ceases. Filter the white solid to isolate 2-(3-chloropyridin-2-yl)propan-2-amine hydrochloride.

Protocol B: Lewis Acid-Mediated Azidation & Staudinger Reduction (From Alcohol)

This protocol utilizes a self-validating acid/base extraction logic to perfectly separate the target amine from the stoichiometric triphenylphosphine oxide byproduct.

  • Azidation: Dissolve 2-(3-chloropyridin-2-yl)propan-2-ol (1.0 eq) in dry CH2Cl2 (0.2 M) under argon. Cool the solution to 0 °C.

  • Lewis Acid Addition: Add Azidotrimethylsilane (TMSN3, 2.0 eq) followed by the dropwise addition of Boron trifluoride etherate (BF3·OEt2, 1.5 eq). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Azide Isolation: Quench with saturated aqueous NaHCO3. Extract with CH2Cl2, dry over MgSO4, and concentrate to yield the crude 2-(2-azidopropan-2-yl)-3-chloropyridine. (Caution: Do not subject the low-molecular-weight azide to excessive heat).

  • Staudinger Reduction: Dissolve the crude azide in a THF/H2O mixture (10:1 ratio). Add Triphenylphosphine (PPh3, 1.2 eq) portion-wise. Stir at room temperature until nitrogen gas evolution ceases (approx. 12 hours).

  • Acid/Base Purification: Acidify the mixture to pH 2 using 1M HCl. Extract the aqueous layer with EtOAc (3x) to completely remove triphenylphosphine oxide and unreacted PPh3.

  • Final Isolation: Basify the aqueous layer with 2M NaOH to pH 12. Extract the liberated freebase amine with CH2Cl2 (3x). Dry over Na2SO4 and concentrate carefully to yield pure 2-(3-chloropyridin-2-yl)propan-2-amine.

References

  • Pearson-Long, M. S. M.; Boeda, F.; Bertus, P. "Double Addition of Organometallics to Nitriles: Toward an Access to Tertiary Carbinamines." Advanced Synthesis & Catalysis, 2017. URL:[Link]

  • Kulkarni, A. et al. "A Direct Brønsted Acid-Catalyzed Azidation of Benzhydrols and Carbohydrates." European Journal of Organic Chemistry, 2019. URL:[Link]

Sources

troubleshooting solubility issues of 2-(3-Chloropyridin-2-yl)propan-2-amine in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(3-Chloropyridin-2-yl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve solubility challenges with this compound in aqueous media. The following information is structured in a question-and-answer format to directly address common issues encountered during experimental work.

Section 1: Understanding the Molecule's Physicochemical Properties
Q1: What are the key structural features of 2-(3-Chloropyridin-2-yl)propan-2-amine that dictate its aqueous solubility?

A1: The solubility behavior of 2-(3-Chloropyridin-2-yl)propan-2-amine is primarily governed by the interplay of three key structural features:

  • The Basic Amine Group: The propan-2-amine moiety (-C(CH₃)₂NH₂) is a basic functional group. Like other primary amines, it can be protonated in acidic conditions to form a positively charged ammonium salt (R-NH₃⁺). This transformation is the most critical factor for solubility manipulation. The uncharged, or "free base," form is expected to be significantly less soluble in water than its protonated salt form.

  • The Pyridine Ring: The pyridine ring is a weakly basic heterocycle.[1][2] The nitrogen atom in the ring can also be protonated. However, the presence of an electron-withdrawing chlorine atom at the 3-position significantly reduces the basicity of the pyridine nitrogen. Therefore, the primary site of protonation and the main driver of pH-dependent solubility will be the more basic propan-2-amine group.

  • Hydrophobicity: The overall structure, including the chloropyridine ring and the propane backbone, contributes to the molecule's lipophilicity (hydrophobicity). This inherent hydrophobicity is the underlying reason for the poor aqueous solubility of the free base form.

Essentially, you are working with a weakly basic compound whose aqueous solubility is expected to be highly dependent on pH.[3][4]

Section 2: Fundamental Troubleshooting - pH Adjustment

This is the first and most effective strategy that should be employed to address solubility issues with this compound.

Q2: I dissolved my compound, but it precipitated unexpectedly after I added it to my buffered experimental medium. What happened?

A2: This is a classic case of pH-dependent precipitation, often referred to as "crashing out." The likely scenario is that your initial stock solution was prepared under conditions (e.g., by forming a salt with an acid like HCl) where the compound was protonated and soluble.[5] When you introduced this acidic stock into a buffered medium with a higher pH (e.g., physiological pH ~7.4), the buffer neutralized the acid, shifting the equilibrium from the soluble protonated salt back to the insoluble neutral free base form.[4][6]

The underlying chemistry is an acid-base equilibrium. Lowering the pH drives the equilibrium towards the protonated, water-soluble form. Raising the pH drives it towards the neutral, water-insoluble form.[3][7]

cluster_equilibrium Solubility Equilibrium of 2-(3-Chloropyridin-2-yl)propan-2-amine FreeBase Free Base (R-NH₂) Poorly Soluble Salt Protonated Salt (R-NH₃⁺) Highly Soluble FreeBase->Salt + H⁺ (Acid) (Lower pH) Salt->FreeBase - H⁺ (Base) (Higher pH)

Caption: Chemical equilibrium governing the pH-dependent solubility.

Q3: How do I systematically determine the right pH to keep my compound in solution?

A3: You need to perform a pH-solubility profile. This experiment will define the relationship between pH and the maximum soluble concentration of your compound. This is a critical pre-formulation study that will save you significant time and resources.[]

Experimental Protocol: pH-Solubility Profiling
  • Preparation of the Free Base: Ensure you are starting with the neutral (free base) form of the compound. If you have a salt form (e.g., a hydrochloride salt), you must first neutralize it to the free base.

  • Buffer System: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 9). Use buffers with appropriate buffering capacity for each range.

  • Equilibration: Add an excess amount of the solid, free-base compound to a small volume (e.g., 1 mL) of each buffer in separate vials.

  • Mixing: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The solution should be saturated, with undissolved solid remaining.

  • Separation: Separate the undissolved solid from the solution. Centrifugation followed by careful collection of the supernatant is ideal. Filtration can also be used, but ensure the filter does not adsorb the compound.

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Data Plotting: Plot the measured solubility (e.g., in mg/mL or µM) on a logarithmic scale against the measured pH of each saturated solution. The resulting curve will show you the pH at which solubility dramatically increases. For a basic compound like this, you will see a sharp increase in solubility as the pH decreases below its pKa.

Data Presentation: Example pH-Solubility Profile
Measured pHSolubility (µg/mL)Physical State
2.0> 20,000Clear Solution
4.015,500Clear Solution
6.0870Clear Solution
7.095Hazy
7.425Precipitation
8.0< 5Precipitation
9.0< 1Precipitation
Note: This is hypothetical data for illustrative purposes.

This profile clearly indicates that to maintain a high concentration in solution, the final pH of the aqueous medium must be kept well below 6.0.

Section 3: Intermediate Troubleshooting - Co-solvents & Formulation Aids

If pH adjustment alone is not feasible for your experimental system (e.g., due to cell viability or assay constraints), the use of co-solvents is the next logical step.

Q4: My assay requires a near-neutral pH (pH 7.4), but my compound precipitates. What are my options?

A4: In this scenario, where you cannot sufficiently lower the pH, you must modify the solvent itself to be more accommodating to your hydrophobic molecule. This is achieved by using water-miscible organic solvents, known as co-solvents.[9][10] Co-solvents work by reducing the overall polarity of the aqueous medium, which lowers the energy penalty for solvating a non-polar molecule.[]

Common pharmaceutically acceptable co-solvents include:

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycols (e.g., PEG 400)[11][12]

Start Solubility Issue at Target pH CheckpH Can Experimental pH be Lowered? Start->CheckpH AdjustpH Strategy 1: Lower pH of Final Medium (See pH-Solubility Profile) CheckpH->AdjustpH  Yes ScreenCoSolvents Strategy 2: Co-Solvent Screening CheckpH->ScreenCoSolvents  No Success Optimized Solubilization Achieved AdjustpH->Success Protocol Protocol: 1. Prepare concentrated stock in 100% co-solvent (e.g., DMSO). 2. Screen for precipitation at various final % co-solvent in aqueous buffer. 3. Determine max solubility at acceptable % co-solvent. ScreenCoSolvents->Protocol CheckTox Is % Co-solvent Tolerated by the Assay System? ScreenCoSolvents->CheckTox Advanced Strategy 3: Advanced Formulation (Cyclodextrins, Surfactants) CheckTox->Advanced  No CheckTox->Success  Yes

Caption: Troubleshooting workflow for solubility enhancement.

Q5: How do I perform a co-solvent screening experiment?

A5: The goal is to find the lowest concentration of a co-solvent that maintains your desired compound concentration at the target pH.

Experimental Protocol: Co-solvent Screening
  • Primary Stock Preparation: Prepare a high-concentration stock solution of your compound in 100% of the co-solvent you wish to test (e.g., 50 mg/mL in 100% DMSO).

  • Test Matrix: Set up a matrix of test conditions. In separate vials, prepare your final aqueous buffer (at the target pH).

  • Spiking: Spike the primary stock solution into the aqueous buffer to achieve a range of final co-solvent concentrations (e.g., 0.5%, 1%, 2%, 5% v/v) while keeping the final compound concentration constant at your target level.

  • Observation: Mix and observe immediately and over time (e.g., 1 hour, 4 hours) for any signs of precipitation or haziness. This is a kinetic solubility assessment.

  • Selection: The optimal condition is the one that uses the minimum percentage of co-solvent to keep the drug dissolved for the duration of your experiment. Always run a vehicle control (co-solvent without the compound) to ensure the co-solvent itself doesn't interfere with your assay.

Data Presentation: Example Co-Solvent Screening at pH 7.4
Co-SolventFinal Co-Solvent Conc. (% v/v)Final Drug Conc. (µM)Observation (t=4h)
DMSO0.5%100Heavy Precipitation
DMSO1.0%100Slight Haze
DMSO2.0% 100 Clear Solution
Ethanol2.0%100Heavy Precipitation
Ethanol5.0%100Hazy
PEG 4002.0%100Slight Haze
PEG 4005.0% 100 Clear Solution
Note: This is hypothetical data for illustrative purposes.

Based on this data, 2% DMSO would be the preferred system over 5% PEG 400, as it is effective at a lower concentration, minimizing potential co-solvent-induced artifacts in the experiment.

Section 4: FAQs

Q: Can I just sonicate my sample to get it to dissolve? A: Sonication can help break up solid particles and accelerate the rate of dissolution, but it will not increase the equilibrium solubility. If the compound is not soluble at that pH and concentration, it will eventually precipitate out again, even after sonication.[13]

Q: My compound seems to "salt out" when I add certain buffer salts. Why? A: This can happen when high concentrations of salts are used. The salt ions can effectively compete for water molecules needed to hydrate your compound, reducing its solubility. This is known as the "salting-out" effect. If this is observed, try using a lower molarity buffer or a different buffer species.

Q: What if pH adjustment and co-solvents are still not enough? A: For very challenging cases, more advanced formulation strategies may be required. These are typically employed in later-stage drug development and include:

  • Complexation with Cyclodextrins: These are cyclic oligosaccharides that can encapsulate the hydrophobic drug molecule in their central cavity, increasing its apparent water solubility.[11][14]

  • Use of Surfactants: Surfactants can form micelles in aqueous solution, and the hydrophobic core of these micelles can solubilize your compound.[12][15]

  • Amorphous Solid Dispersions: This involves dispersing the drug in a polymeric carrier in an amorphous (non-crystalline) state, which can significantly enhance solubility and dissolution rates.[15]

These methods require specialized formulation expertise and are generally beyond the scope of routine laboratory troubleshooting.

References
  • Cosolvent. (n.d.). In Wikipedia. Retrieved March 25, 2026, from [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). ResearchGate. [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016). MDPI. [Link]

  • pH and Solubility. (n.d.). AP Chemistry. [Link]

  • Solubility Enhancement of Rifabutin by Co-solvency Approach. (2022). Journal of Pharmaceutical Negative Results. [Link]

  • Solubility Enhancement of Drugs. (2022). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • 2-(3-chloropyridin-4-yl)propan-2-amine — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PMC. [Link]

  • Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives. (n.d.). AIR Unimi. [Link]

  • Amine workup. (2024). Reddit. [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). GSC Biological and Pharmaceutical Sciences. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • Trouble shooting drug solubility help?. (2020). ResearchGate. [Link]

  • 3-chloro-n-(propan-2-yl)pyridin-2-amine. (n.d.). Appchem. [Link]

  • Systems and methods for recovering amines and their derivates from aqueous mixtures. (n.d.).
  • 2-Chloro-3-pyridylamine. (n.d.). PubChem. [Link]

  • Precipitation Behavior of Highly Soluble Amphiphilic Drugs in Solution: Physical Instability of ... (2022). PubMed. [Link]

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. (2024). IntechOpen. [Link]

  • Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. (2026). Pharmaceutical Technology. [Link]

Sources

Technical Support Center: Purification of 2-(3-Chloropyridin-2-yl)propan-2-amine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-(3-Chloropyridin-2-yl)propan-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this molecule effectively.

I. Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 2-(3-Chloropyridin-2-yl)propan-2-amine. Each issue is presented in a question-and-answer format, providing detailed explanations and actionable solutions.

Issue 1: Low yield after purification.

Question: My final yield of 2-(3-Chloropyridin-2-yl)propan-2-amine is consistently low after purification. What are the potential causes and how can I improve it?

Answer: Low recovery can stem from several factors throughout the purification workflow. Here’s a breakdown of potential causes and how to address them:

  • Incomplete Extraction: The basicity of the pyridine nitrogen (pKa around 5-6) and the primary amine means that the pH of the aqueous phase during liquid-liquid extraction is critical.[1][2] If the pH is not sufficiently basic, your product will remain protonated and partition into the aqueous layer, leading to significant loss.

    • Solution: Ensure the pH of the aqueous phase is adjusted to >10 with a strong base like NaOH before extracting with an organic solvent. This deprotonates the amine, making it more soluble in the organic phase.[3][4] Perform multiple extractions with smaller volumes of organic solvent to maximize recovery.[5]

  • Product Precipitation during Workup: If you are forming the hydrochloride salt for purification, the solubility of the salt in the chosen solvent system is crucial.[6] Adding an anti-solvent too quickly or at the wrong temperature can lead to the formation of fine powders that are difficult to filter, or the product may remain partially dissolved.

    • Solution: When crystallizing the hydrochloride salt, ensure you have an optimized solvent/anti-solvent system. Cool the solution slowly to encourage the formation of larger, more easily filterable crystals. Perform a small-scale solubility test to determine the best solvent for crystallization.

  • Degradation on Silica Gel: Pyridine-containing compounds, especially amines, can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing and in some cases, degradation.[1]

    • Solution: Deactivate the silica gel by pre-treating it with a solution of triethylamine in your mobile phase. Alternatively, use a less acidic stationary phase like alumina or a polymer-based column.

  • Volatilization of the Free Base: The free base form of 2-(3-Chloropyridin-2-yl)propan-2-amine may have some volatility. Aggressive removal of solvent under high vacuum and elevated temperatures can lead to product loss.

    • Solution: Use a rotary evaporator with controlled temperature and vacuum. For the final drying step, a gentle stream of nitrogen or a vacuum oven at a moderate temperature is preferable.

Issue 2: Persistent impurity with a similar polarity to the product.

Question: I'm struggling to remove an impurity that co-elutes with my product during column chromatography. How can I improve the separation?

Answer: This is a common challenge, especially with structurally similar impurities. Here are several strategies to enhance separation:

  • Optimize Chromatographic Conditions:

    • Mobile Phase Modification: Small adjustments to the mobile phase composition can significantly impact selectivity. If you are using a standard ethyl acetate/hexanes system, consider adding a small percentage of a more polar solvent like methanol or a competing base like triethylamine (0.1-1%) to the mobile phase.[1] This can help to disrupt the interactions between your compound and the stationary phase, potentially improving separation.

    • Change in Stationary Phase: If optimizing the mobile phase is insufficient, switching the stationary phase is the next logical step. Consider using a different type of media, such as:

      • Alumina (basic or neutral): Can be effective for basic compounds where silica proves problematic.

      • Reverse-phase chromatography (C18): This separates compounds based on hydrophobicity. Your polar amine product will likely elute early, while more non-polar impurities will be retained longer.

      • Ion-exchange chromatography: This technique separates molecules based on their charge.[7] Cation-exchange chromatography can be particularly effective for purifying amines.

  • pH-Controlled Extraction: Leverage the basicity of your product to perform a selective extraction. Dissolve the crude mixture in an organic solvent and extract with an acidic aqueous solution (e.g., 1M HCl). Your basic product will be protonated and move to the aqueous phase, while non-basic impurities will remain in the organic layer.[8] You can then basify the aqueous layer and re-extract your purified product into an organic solvent.[3][4]

  • Crystallization/Salt Formation: Converting your amine product to a salt, such as the hydrochloride or hydrobromide, can be an excellent purification technique.[6][9][10] The crystal lattice of the salt is often more ordered than that of the free base, which can exclude impurities.

    • Protocol for Hydrochloride Salt Formation:

      • Dissolve the crude 2-(3-Chloropyridin-2-yl)propan-2-amine in a suitable solvent like diethyl ether or isopropanol.

      • Slowly add a solution of HCl in the same solvent (or bubble HCl gas through the solution) while stirring.[11]

      • The hydrochloride salt should precipitate out of the solution.

      • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Issue 3: Product appears as an oil instead of a solid.

Question: My purified 2-(3-Chloropyridin-2-yl)propan-2-amine is an oil, but I was expecting a solid. Is this normal, and how can I solidify it?

Answer: While some free bases can be oils at room temperature, it's also possible that residual solvent or impurities are preventing crystallization.

  • Ensure Complete Removal of Solvent: Residual solvent is a common reason for a product to remain an oil. Ensure your product is thoroughly dried under high vacuum. You can also try co-evaporation with a solvent that forms a low-boiling azeotrope with the suspected residual solvent.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. This creates nucleation sites for crystal growth.

    • Seeding: If you have a small amount of solid product from a previous batch, add a tiny crystal to the oil to induce crystallization.

    • Trituration: Add a small amount of a non-polar solvent in which your product is insoluble (e.g., hexanes or pentane) and stir vigorously. This can wash away impurities and encourage the product to solidify.

  • Convert to a Salt: As mentioned previously, converting the amine to its hydrochloride or another salt is a reliable way to obtain a crystalline solid.[11] Salts generally have higher melting points and are more likely to be crystalline than their corresponding free bases.[12]

Workflow Diagram: Purification Strategy

Purification_Workflow Crude_Mixture Crude Reaction Mixture Extraction Liquid-Liquid Extraction (pH Adjustment) Crude_Mixture->Extraction Chromatography Column Chromatography Extraction->Chromatography Organic Phase Troubleshooting Troubleshooting Extraction->Troubleshooting Low Yield? Crystallization Crystallization / Salt Formation Chromatography->Crystallization Chromatography->Troubleshooting Co-elution? Pure_Product Pure Product Crystallization->Pure_Product Crystallization->Troubleshooting Oily Product?

Caption: A general workflow for the purification of 2-(3-Chloropyridin-2-yl)propan-2-amine, highlighting key troubleshooting points.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 2-(3-Chloropyridin-2-yl)propan-2-amine?

A1: The impurities will largely depend on the synthetic route. However, common impurities can include:

  • Unreacted Starting Materials: Such as 2-chloro-3-cyanopyridine or related precursors.

  • Byproducts from Side Reactions: For instance, if the synthesis involves a Ritter-type reaction, you might see byproducts from the reaction of the carbocation intermediate with the solvent or other nucleophiles.[13][14][15][16][17]

  • Over-alkylation Products: If the amine is formed via an alkylation reaction, there is a possibility of forming di- or tri-alkylated species.

  • Hydrolysis Products: Depending on the workup conditions, some starting materials or intermediates may be susceptible to hydrolysis.

Q2: What is the recommended starting mobile phase for silica gel column chromatography of this compound?

A2: A good starting point for silica gel chromatography is a gradient of ethyl acetate in hexanes. You can begin with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. Due to the basic nature of the compound, it is highly recommended to add 0.1-1% triethylamine to the mobile phase to reduce peak tailing and improve recovery.[1]

Q3: Can I use reverse-phase HPLC for purification? What conditions are recommended?

A3: Yes, reverse-phase HPLC can be an excellent technique for purifying polar, basic compounds like 2-(3-Chloropyridin-2-yl)propan-2-amine.

  • Column: A C18 column is a standard choice.

  • Mobile Phase: A gradient of acetonitrile or methanol in water is typically used. To ensure good peak shape for the amine, it is essential to add an acid modifier to the mobile phase.[2] Common choices include 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. These protonate the amine, leading to better interaction with the stationary phase and sharper peaks.

Q4: How can I effectively remove the triethylamine used in my chromatography from the final product?

A4: After pooling the fractions containing your product, the triethylamine can be removed by:

  • Evaporation: Triethylamine is relatively volatile and can often be removed along with the mobile phase solvents on a rotary evaporator.

  • Acid Wash: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute acid solution (e.g., 0.1 M HCl). The triethylamine will be protonated and move into the aqueous layer. Be aware that your product may also partition into the aqueous layer, so a subsequent basification and extraction of the aqueous layer may be necessary to recover any lost product.

  • Azeotropic Removal: Co-evaporation with a solvent like toluene can help to remove the last traces of triethylamine.

Q5: What analytical techniques are best for assessing the purity of the final product?

A5: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. Using a UV detector at an appropriate wavelength will allow you to quantify the main peak and any impurities.[18]

  • Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can also be used.[19][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of your compound and can reveal the presence of impurities if they are at a significant level (typically >1%).

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound. LC-MS is particularly powerful for identifying the molecular weights of any minor impurities.

Data Summary Table
Purification TechniqueStationary PhaseMobile Phase / Solvent SystemKey Considerations
Column Chromatography Silica GelGradient of Ethyl Acetate in Hexanes + 0.1-1% TriethylamineAddition of a competing base is crucial to prevent peak tailing.[1]
AluminaGradient of Ethyl Acetate in HexanesA good alternative to silica for basic compounds.
Reverse-Phase HPLC C18Gradient of Acetonitrile/Methanol in Water + 0.1% TFA or Formic AcidAcid modifier is necessary for good peak shape.[2]
Liquid-Liquid Extraction N/AOrganic Solvent (e.g., DCM, EtOAc) and Aqueous Acid/BasepH control is critical for selective extraction.[3][4][8]
Crystallization N/ASolvent/Anti-solvent (e.g., Isopropanol/Ether for HCl salt)Effective for removing impurities with different solubilities.[6]

III. References

  • Lee, Y. C. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 232(1), 65-8.

  • Wikipedia. (n.d.). Liquid–liquid extraction.

  • US Patent US20100204470A1. (2010). Method for salt preparation. Google Patents.

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society.

  • US Patent US20060047124A1. (2006). Process for preparing 2-aminopyridine derivatives. Google Patents.

  • Childs, S. L., et al. (2004). Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids. PubMed.

  • (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. CDN.

  • Movassaghi, M., & Hill, M. D. (2008). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC.

  • Thompson, M. P., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering.

  • (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.

  • (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography.

  • Eastgate, M. D., et al. (2025). Control Strategies for Mitigating Ritter and Methyl Ester Impurities in Mezigdomide Manufacturing. Organic Process Research & Development.

  • Fun, H.-K., & Hemamalini, M. (2011). 3-Chloropyridin-2-amine. PMC.

  • An, Y., & Wiencek, J. M. (2016). Liquid–Liquid Extraction for Recovering Low Margin Chemicals: Thinking beyond the Partition Ratio. Industrial & Engineering Chemistry Research.

  • (n.d.). ANALYTICAL METHODS.

  • (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). DTIC.

  • (n.d.). Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS.

  • (n.d.). T-PV2295-01-9112-CH Matrix: Air Target concentration: 5 ppm (15 mg/m3) OSHA.

  • (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies.

  • Hill, M. D., & Movassaghi, M. (2010). General and Mild Preparation of 2-Aminopyridines. Organic Letters.

  • (n.d.). Ritter Reaction. Organic Chemistry Portal.

  • CN Patent CN102532010B. (n.d.). Preparation method of 2-chloro-3-aminopyridine. Google Patents.

  • (2019). Ritter Reaction.

  • Bouzroura, S., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI.

  • (n.d.). 2-(3-chloropyridin-4-yl)propan-2-amine — Chemical Substance Information. NextSDS.

  • Wikipedia. (n.d.). Ritter reaction.

  • (n.d.). Ritter Reaction. Alfa Chemistry.

  • (n.d.). Recrystallization and Acid/Base Extraction - The Basics. [www.rhodium.ws].

  • (n.d.). 2-(Pyridin-3-yl)propan-2-ol synthesis. ChemicalBook.

  • (n.d.). 2-(3-chloropyridin-4-yl)propan-2-amine. PubChemLite.

Sources

Technical Support Center: Troubleshooting the Scale-Up Synthesis of 2-(3-Chloropyridin-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The conversion of 3-chloropicolinonitrile to 2-(3-chloropyridin-2-yl)propan-2-amine (an α,α -dimethylmethylamine derivative) via double methyl addition is a notoriously challenging transformation during scale-up. While the Barbier-type or organocerium (MeLi/CeCl 3​ ) addition is the industry standard, researchers frequently encounter yield-limiting byproducts such as dehalogenated amines, methyl ketones, and dimeric tars.

This guide provides a self-validating diagnostic framework, mechanistic troubleshooting FAQs, and a field-proven protocol to ensure high-fidelity scale-up.

Part 1: Byproduct Diagnostic Matrix

To effectively troubleshoot your reaction, you must first precisely identify the failure mode. The table below summarizes the quantitative and qualitative data associated with the most common scale-up byproducts.

Byproduct IdentityStructure / LC-MS ( m/z )Mechanistic CausePrimary Scale-Up Solution
Des-chloro Amine 2-(Pyridin-2-yl)propan-2-amine( m/z : 137.1)Halogen-metal exchange driven by unreacted, highly basic MeLi[1].Ensure 100% transmetalation to MeCeCl 2​ ; strict -78°C addition.
Methyl Ketone 1-(3-Chloropyridin-2-yl)ethanone( m/z : 156.0)Reaction stalls at the stable lithium ketimine intermediate; hydrolyzes during quench.Implement of CeCl 3​ [2].
Dimeric Tars Imine condensation products( m/z : >300, broad peaks)Localized exothermic warming; high substrate concentration.Optimize reactor baffling; use reverse-quench into cold NH 4​ Cl.
Starting Material 3-Chloropicolinonitrile( m/z : 139.0)Complete destruction of MeLi by residual moisture in CeCl 3​ .Rigorous high-vacuum drying of CeCl 3​ at 140°C for 12+ hours.
Part 2: Mechanistic Troubleshooting (FAQs)

Q1: Why am I seeing up to 20% of the des-chloro byproduct (2-(pyridin-2-yl)propan-2-amine) in my 50-gram scale batch, when it was <2% at the 1-gram scale? Expert Insight: The 3-chloro position on a pyridine ring is highly activated and exceptionally vulnerable to halogen-metal exchange[1]. At a 1-gram scale, mixing is nearly instantaneous. At a 50-gram scale, localized concentration gradients of free MeLi persist longer. If your CeCl 3​ is not fully activated, transmetalation to the less basic, highly nucleophilic "MeCeCl 2​ " species is incomplete. The residual free MeLi acts as a strong base/exchange reagent rather than a nucleophile, stripping the chlorine atom before it can attack the nitrile. Causality Fix: You must ensure the MeLi is completely consumed by the CeCl 3​ before the nitrile is introduced. Allow the MeLi/CeCl 3​ mixture to stir for a full 60 minutes at -78°C. The suspension should transition from white to a pale yellow/gray, a self-validating visual cue that the organocerium complex has formed.

Q2: My reaction consistently stalls at the mono-addition stage. After workup, the major product is 1-(3-chloropyridin-2-yl)ethanone. How do I force the second addition? Expert Insight: The addition of the first methyl group to the nitrile generates a stable lithium/cerium ketimine intermediate. The addition of the second methyl group requires overcoming significant steric hindrance and electronic repulsion. If the CeCl 3​ is merely stirred as a coarse powder, its surface area is insufficient to generate enough active organocerium reagent to push past the ketimine resting state. Causality Fix: Implement ultrasound-mediated activation [2]. Sonicating the milled CeCl 3​ in THF for 1 hour prior to cooling fractures the crystal lattice, exponentially increasing the surface area and ensuring a highly reactive organocerium reagent capable of double-addition.

Q3: How do I prevent the formation of heavy dimeric tars during the quench? Expert Insight: The intermediate ketimine is highly reactive. If the reaction is quenched by slowly adding aqueous ammonium chloride to the reactor, the exothermic acid-base reaction causes localized heating. As the mixture warms, unquenched ketimine intermediates condense with newly formed ketones or amines, creating oligomeric tars. Causality Fix: Use a reverse quench . Cannulate the cold (-78°C) reaction mixture directly into a rapidly stirring, pre-chilled (-20°C) solution of methanolic ammonia or saturated aqueous NH 4​ Cl. This instantly protonates the intermediates, locking them out of condensation pathways.

ByproductMechanisms SM 3-Chloropicolinonitrile Imine Cerium Ketimine Intermediate SM->Imine 1 eq MeCeCl2 (-78°C) DesChloro Des-chloro Amine (Halogen-Metal Exchange) SM->DesChloro Free MeLi (Excess/Unreacted) Product 2-(3-Chloropyridin-2-yl) propan-2-amine Imine->Product 1 eq MeCeCl2 (-78°C to RT) Ketone Methyl Ketone (Incomplete Addition) Imine->Ketone H2O Quench (Poor CeCl3 activation)

Mechanistic divergence in organocerium nitrile addition leading to primary byproducts.

Part 3: Validated Scale-Up Protocol

This self-validating protocol utilizes ultrasound-mediated organocerium generation to ensure complete conversion while suppressing dehalogenation[2].

Reagents & Equipment:

  • Anhydrous CeCl 3​ (3.0 equivalents relative to nitrile)

  • MeLi (1.6 M in Et 2​ O, 3.0 equivalents)

  • 3-Chloropicolinonitrile (1.0 equivalent)

  • Anhydrous THF (10 volumes)

  • Ultrasonic bath and overhead mechanical stirrer (baffled reactor preferred).

Step-by-Step Methodology:

  • Rigorous Drying (Critical Step): Place finely ground CeCl 3​ heptahydrate into a Schlenk flask. Heat to 140°C under high vacuum (<0.1 mmHg) for a minimum of 12 hours. The solid must be free-flowing. Self-validation: If the powder clumps, moisture is present; abort and restart.

  • Ultrasound Suspension: Backfill the flask with dry Argon. Add anhydrous THF (7 volumes) to create a suspension. Submerge the flask in an ultrasonic bath and sonicate at room temperature for 60 minutes. The suspension will become a milky, uniform slurry.

  • Organocerium Generation: Transfer the slurry to the main reactor and cool to strictly -78°C (internal temperature probe required). Add MeLi dropwise via an addition funnel over 45 minutes, maintaining the internal temperature below -70°C. Stir the resulting mixture at -78°C for 1 hour. Self-validation: The mixture will turn pale yellow/gray, indicating successful transmetalation.

  • Nitrile Addition: Dissolve 3-chloropicolinonitrile in anhydrous THF (3 volumes). Add this solution dropwise to the organocerium complex at -78°C over 30 minutes.

  • Controlled Maturation: Allow the reaction to stir at -78°C for 2 hours, then slowly remove the cooling bath and allow it to warm to 0°C over 1 hour.

  • Reverse Quench: Cannulate the 0°C reaction mixture into a vigorously stirred flask containing pre-chilled (-20°C) saturated aqueous NH 4​ Cl (10 volumes).

  • Isolation: Filter the resulting emulsion through a pad of Celite to remove cerium salts. Separate the organic layer, extract the aqueous layer with EtOAc, dry over Na 2​ SO 4​ , and concentrate under reduced pressure to yield the crude amine.

ScaleUpWorkflow A 1. CeCl3 Drying (140°C, High Vac) B 2. Milling & THF Suspension A->B C 3. Ultrasound Activation (1h) B->C C->C Prevents Ketone D 4. MeLi Addition (-78°C, 1h) C->D D->D Prevents Des-chloro E 5. Nitrile Addition (Controlled Rate) D->E F 6. Cold Quench (NH4Cl/MeOH) E->F

Optimized scale-up workflow for ultrasound-mediated organocerium synthesis.

Part 4: References
  • Reuman, M., et al. "Scalable Synthesis of the VEGF-R2 Kinase Inhibitor JNJ-17029259 Using Ultrasound-Mediated Addition of MeLi−CeCl3 to a Nitrile." The Journal of Organic Chemistry, vol. 73, no. 3, 2008, pp. 1121-1123. Available at:[Link][2]

  • Haag, B., et al. "Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics." Chemical Reviews, vol. 114, no. 8, 2014, pp. 4003-4065. Available at:[Link][1]

Sources

Technical Support Center: Optimizing Mobile Phase for 2-(3-Chloropyridin-2-yl)propan-2-amine Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the chromatographic analysis of 2-(3-Chloropyridin-2-yl)propan-2-amine. This resource is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical guidance on method development and troubleshooting. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and develop robust, reliable analytical methods.

Section 1: Foundational Concepts & Initial Method Development (FAQs)

This section addresses the most common initial questions regarding the analysis of 2-(3-Chloropyridin-2-yl)propan-2-amine, focusing on its unique chemical properties.

Q1: What are the key chemical properties of 2-(3-Chloropyridin-2-yl)propan-2-amine that affect its chromatography?

A: Understanding the analyte's structure is the first step to successful method development. 2-(3-Chloropyridin-2-yl)propan-2-amine possesses two key features that dictate its chromatographic behavior:

  • Dual Basicity: The molecule contains two basic nitrogen centers: the pyridine ring nitrogen (estimated pKa ~3-4) and the primary amine of the propan-2-amine group (estimated pKa ~9-10). This makes the molecule's overall charge highly dependent on the mobile phase pH.

  • High Polarity: The presence of two nitrogen atoms and a chlorine substituent makes this a polar compound.

The basicity is the most critical factor. Basic analytes are prone to strong, undesirable interactions with the stationary phase, which can lead to poor chromatographic performance.

Q2: What is the primary cause of poor peak shape (tailing) for basic compounds like this one?

A: The primary cause of peak tailing for basic compounds in reversed-phase liquid chromatography (RPLC) is secondary ionic interactions with exposed silanol groups on the silica-based stationary phase.

Here's the mechanism:

  • At a mobile phase pH below the pKa of the silanol groups (~pH 3.5-4.5), they are neutral (Si-OH).

  • As the pH increases, these groups deprotonate to become negatively charged silanolates (Si-O⁻).

  • If the basic analyte is positively charged (which it will be at acidic to neutral pH), it can interact electrostatically with these negatively charged silanolates. This secondary interaction mechanism, in addition to the primary reversed-phase retention, results in a non-uniform distribution of the analyte, leading to tailed peaks.[1]

Q3: How does mobile phase pH influence the retention and peak shape of this analyte?

A: Mobile phase pH is the most powerful tool for controlling the retention, selectivity, and peak shape of ionizable compounds.[2][3] For 2-(3-Chloropyridin-2-yl)propan-2-amine, the pH determines its ionization state:

  • Low pH (e.g., pH < 2.5): Both nitrogen atoms will be protonated, giving the molecule a positive charge (+2). In this state, it is highly polar and will have weaker interaction with the nonpolar C18 stationary phase, resulting in shorter retention times . This approach also effectively "masks" the silanol interactions by protonating the silanol groups, leading to improved peak symmetry .

  • High pH (e.g., pH > 11): Both nitrogen atoms will be in their neutral, un-ionized state. The molecule becomes significantly more hydrophobic, leading to stronger retention on the stationary phase.[2][4] This strategy requires a pH-stable column designed to operate at high pH.

  • Mid-range pH (pH 4-9): Operating in this range is highly discouraged. The mobile phase pH would be close to one or both of the analyte's pKa values, causing the compound to exist as a mixture of ionized and non-ionized forms. This typically results in broad, split, or severely distorted peaks and poor method robustness.[3][5]

For optimal robustness, the mobile phase pH should be at least 1.5 to 2 pH units away from the analyte's pKa.[2][6]

Q4: What is a good starting point for column and mobile phase selection?

A: For a polar basic compound, a systematic screening approach is recommended. A modern, high-purity silica C18 column with robust end-capping is a good initial choice. Many manufacturers offer columns specifically designed to provide excellent peak shape for basic compounds.

A recommended starting point is summarized in the table below:

ParameterRecommended Starting ConditionRationale
Column C18, 2.1 or 4.6 mm i.d., 50-150 mm length, <3 µm particle sizeHigh-efficiency separation. Modern end-capped columns minimize silanol interactions.
Mobile Phase A 0.1% Formic Acid in WaterLow pH condition (pH ~2.7) to ensure full protonation and good peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile (ACN)ACN is a common organic modifier with low viscosity and good UV transparency.
Gradient 5% to 95% B over 10-15 minutesA generic scouting gradient to determine the approximate elution conditions.
Flow Rate 0.3-0.5 mL/min (for 2.1 mm i.d.) or 1.0-1.5 mL/min (for 4.6 mm i.d.)Standard flow rates for the respective column dimensions.
Column Temp. 30-40 °CElevated temperature can improve efficiency and reduce mobile phase viscosity.
Detection UV at ~260-270 nm (based on pyridine chromophore)A preliminary wavelength; should be optimized by scanning the analyte's UV spectrum.

This starting point focuses on the low pH approach, which is often the most straightforward for achieving good peak shape without specialized columns.

Section 2: Step-by-Step Optimization Protocol

This section provides a structured workflow for developing a robust method from the initial screening to fine-tuning.

Experimental Workflow: Mobile Phase Optimization

Workflow cluster_0 Phase 1: pH Screening cluster_1 Phase 2: Fine-Tuning A Select pH-Stable C18 Column B Prepare Low pH Mobile Phase (e.g., 0.1% Formic Acid, pH ~2.7) A->B C Prepare High pH Mobile Phase (e.g., 10mM NH4HCO3, pH ~10) A->C D Run Scouting Gradient at Low pH B->D E Run Scouting Gradient at High pH C->E F Evaluate Peak Shape, Retention, & Selectivity D->F E->F G Select Best pH Condition F->G H Optimize Gradient Slope or Switch to Isocratic G->H I Optimize Organic Modifier (ACN vs. MeOH) H->I J Optimize Buffer Concentration & Column Temperature I->J K Final Method Validation J->K

Caption: A systematic workflow for mobile phase optimization.

Protocol 1: Mobile Phase pH Screening
  • Column Selection: Choose a modern, reversed-phase column known for high pH stability (pH range 1-12) to allow for a direct comparison under both acidic and basic conditions.

  • Mobile Phase Preparation:

    • Low pH Condition:

      • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

      • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

    • High pH Condition:

      • Mobile Phase A: 10 mM Ammonium Formate or Bicarbonate in HPLC-grade water, adjust pH to 10.0 with ammonium hydroxide.

      • Mobile Phase B: HPLC-grade Acetonitrile.

  • Execution:

    • Equilibrate the column thoroughly with the initial mobile phase conditions.

    • Inject the analyte and run a broad scouting gradient (e.g., 5-95% B in 15 minutes) for both the low pH and high pH conditions.

  • Evaluation: Compare the chromatograms from both conditions, focusing on retention time, peak asymmetry (tailing factor), and efficiency (plate count).

Table of Expected Outcomes: Low pH vs. High pH

ParameterLow pH (Analyte is Cationic)High pH (Analyte is Neutral)
Retention Lower retention.[2]Higher retention.[4]
Peak Shape Generally excellent due to suppression of silanol interactions.Can be excellent, but highly dependent on column quality.
Selectivity May differ significantly from high pH conditions.Can provide alternative selectivity for separating from impurities.[2]
Column Stress Minimal stress on standard silica columns.Requires a specialized pH-stable column to prevent dissolution of silica.
MS Compatibility Excellent (volatile buffers like formic acid).Good (volatile buffers like ammonium bicarbonate).
Protocol 2: Fine-Tuning the Selected Mobile Phase

Once you have selected the most promising pH condition, proceed with the following optimization steps:

  • Optimize Organic Content: Based on the scouting gradient, determine the approximate percentage of organic modifier (%B) at which the analyte elutes. Develop a shallower gradient around this point or switch to an isocratic method for simpler quality control applications.

  • Evaluate Organic Modifier Type: If selectivity between the main peak and impurities is not sufficient, substitute Acetonitrile with Methanol. Methanol has different solvent properties and can alter the elution order.[7]

  • Optimize Temperature: Analyze the sample at different column temperatures (e.g., 25°C, 35°C, 45°C). Increasing temperature generally decreases retention time and can improve peak efficiency. It can also affect selectivity.

  • Confirm Buffer Concentration: Ensure the buffer concentration is adequate (typically 10-25 mM) to control the mobile phase pH and provide reproducible results, especially if the sample is dissolved in a diluent with a different pH.[8]

Section 3: Troubleshooting Guide (Q&A Format)

This section provides solutions to specific problems you may encounter during method development.

Issue: Severe Peak Tailing

Q: My peak for 2-(3-Chloropyridin-2-yl)propan-2-amine is tailing significantly, even with a buffered mobile phase. What are the likely causes and solutions?

A: Peak tailing is the most common issue for this type of compound. Follow this troubleshooting workflow to diagnose and resolve the problem.

Troubleshooting Start Peak Tailing Observed Check_pH Is Mobile Phase pH > 2 units away from analyte pKa? Start->Check_pH Check_Column Is the column old or known to have high silanol activity? Check_pH->Check_Column Yes Sol_pH Adjust pH to <3 or >10. Ensure pH is stable. Check_pH->Sol_pH No Check_Buffer Is buffer concentration adequate (>10 mM)? Check_Column->Check_Buffer No Sol_Column Replace with a new, high-purity, end-capped column or a column specifically for basic compounds. Check_Column->Sol_Column Yes Sol_Buffer Increase buffer concentration. Check_Buffer->Sol_Buffer Yes Sol_Additive Consider adding a basic competitor (e.g., low levels of triethylamine) if using mid-range pH (not recommended). Check_Buffer->Sol_Additive No

Caption: Troubleshooting decision tree for peak tailing.

Detailed Solutions:

  • Verify Mobile Phase pH: The most common cause is operating too close to a pKa. Ensure your mobile phase pH is either below 3 or above 10.[3]

  • Assess Column Health: Columns degrade over time, especially when used with aggressive mobile phases. Exposed silanols increase, leading to more tailing. Replace the column with a new one, preferably one designed for polar basic compounds.

  • Increase Buffer Strength: A weak buffer may not be able to maintain a consistent pH on the column surface, leading to mixed ionization states. Increase the concentration to 20-25 mM.[8]

  • Check for Metal Contamination: The column or system can have trace metal impurities that chelate with the analyte. Passivating the system or using a column with low metal content can help.

Issue: Poor Retention

Q: The analyte elutes too early, close to the void volume, even with low organic content at acidic pH. How can I increase retention?

A: When the analyte is fully protonated at low pH, it can be very polar, leading to low retention in reversed-phase.

  • Switch to High pH: The most effective strategy is to switch to a high pH mobile phase (e.g., pH 10). This neutralizes the analyte, making it more hydrophobic and significantly increasing its retention on a C18 column.[4]

  • Use a Different Stationary Phase: If high pH is not an option, consider a stationary phase that offers alternative retention mechanisms. An embedded polar group (EPG) column can provide enhanced retention for polar compounds under highly aqueous conditions.

  • Mixed-Mode Chromatography: For very polar compounds, mixed-mode columns that offer both reversed-phase and ion-exchange characteristics can be highly effective.[9]

Issue: Drifting Retention Times

Q: My retention times are not stable between injections. What should I check?

A: Unstable retention times point to a lack of equilibrium or a changing mobile phase.

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before the first injection and between gradient runs. This can take 10-20 column volumes.

  • Unstable Mobile Phase pH: If the buffer concentration is too low or the pH is on the steep part of the analyte's pH-retention curve, small changes in pH will cause large shifts in retention time.[6] Prepare fresh mobile phase daily and ensure adequate buffering.

  • Temperature Fluctuations: Use a thermostatted column compartment to maintain a consistent temperature. Even small changes in lab temperature can affect retention.

Issue: Split or Broad Peaks

Q: My peak is split or very broad. What could be the problem?

A: Split or broad peaks often indicate a non-homogenous environment for the analyte.

  • Sample Solvent Incompatibility: Injecting the sample in a solvent much stronger than the mobile phase (e.g., 100% ACN into a 95% aqueous mobile phase) can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[10]

  • pH Mismatch: As mentioned, if the mobile phase pH is too close to the analyte's pKa, you will see broad or split peaks corresponding to the different ionic species.[3][5]

  • Column Void: A physical void at the head of the column can cause the sample band to split. This can be diagnosed by a sudden drop in backpressure and is usually irreversible. Replacing the column is necessary.

References

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Phenomenex.
  • Retention Behavior of Pyridine, Pyrazine Homologues and N-Oxide Derivatives in Normal and Reversed Phase Liquid Chromatography. J-Stage.
  • The use of Mobile Phase pH as a Method Development Tool. Chromatography Today.
  • The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News.
  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
  • HPLC Tech Tip: Basic Analytes and High pH. Phenomenex.
  • HPLC Methods for analysis of Pyridine. HELIX Chromatography.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI.
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.

Sources

Technical Support Center: Preventing Degradation of 2-(3-Chloropyridin-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for ensuring the long-term stability of 2-(3-Chloropyridin-2-yl)propan-2-amine. By understanding the potential degradation pathways and implementing the recommended storage and handling protocols, users can maintain compound integrity, ensure experimental reproducibility, and preserve valuable research materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 2-(3-Chloropyridin-2-yl)propan-2-amine?

A1: The molecule contains two primary functional groups susceptible to degradation: a secondary amine and a chloropyridine ring. The main degradation factors are:

  • Oxidation: The secondary amine is prone to air oxidation, which can lead to the formation of various byproducts and a noticeable color change in the material.[1][2] Amines are known to be sensitive to atmospheric oxygen, especially during long-term storage.[2][3]

  • Hydrolysis: The chloro-substituent on the pyridine ring can be susceptible to hydrolysis, particularly under non-neutral pH conditions or in the presence of moisture.[4][5] This would replace the chlorine atom with a hydroxyl group, forming a pyridinol derivative.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions in both the pyridine ring and the amine group.[6][7]

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions.[8][9]

Q2: What are the ideal storage conditions for this compound to ensure long-term stability?

A2: To mitigate the risks outlined above, the following storage conditions are strongly recommended:

  • Temperature: Store in a freezer at -20°C or below.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[1][2][3] This displaces oxygen and moisture, which are key drivers of degradation.

  • Light: Protect from light by using an amber or opaque vial.[2]

  • Container: Use a tightly sealed, high-quality container made of a non-reactive material like borosilicate glass or high-density polyethylene (HDPE).[8]

Q3: Should I store the compound as a solid or in solution?

A3: For long-term storage, it is unequivocally better to store the compound as a dry, crystalline solid. Storing in solution significantly increases the risk of hydrolysis and accelerates other degradation pathways by allowing greater molecular mobility. If you must store a solution for short-term use, prepare it fresh and use a dry, aprotic solvent.

Q4: What are the visible signs of degradation?

A4: The most common visible sign of amine oxidation is a change in color.[1] A pure sample of 2-(3-Chloropyridin-2-yl)propan-2-amine should be a white to off-white solid. The development of a yellow, brown, or reddish hue is a strong indicator of degradation. Other signs can include a change in texture or the appearance of an unusual odor.

Troubleshooting Guide

This section addresses specific issues you may encounter and provides a logical workflow for resolving them.

Problem Observed Potential Cause(s) Recommended Action(s)
Inconsistent or poor results in biological assays. Compound has degraded, leading to a lower concentration of the active molecule or the presence of interfering byproducts.1. Verify the purity of your compound stock using the HPLC protocol provided below.2. If degradation is confirmed, discard the old stock.3. Prepare fresh stock solutions from a new, unopened vial of the compound for your experiments.
The solid compound has changed color (e.g., turned yellow/brown). Oxidation of the secondary amine group due to improper storage (exposure to air).[1]1. The compound is likely degraded. It is highly recommended to acquire a fresh batch for sensitive applications.2. If fresh material is unavailable, consider purification (e.g., recrystallization), but you must re-characterize the material thoroughly (NMR, MS, HPLC) to confirm its identity and purity.
Difficulty dissolving the compound in a previously used solvent. Formation of insoluble degradation products.1. This is a strong indicator of significant degradation.2. Discard the material and obtain a fresh supply.3. Review your storage and handling procedures to prevent future occurrences.
Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting issues related to compound stability.

G A Inconsistent Experimental Results or Visual Degradation B Assess Compound Purity (See HPLC Protocol) A->B C Purity >98%? B->C Analyze Data D Investigate Other Experimental Variables (e.g., reagents, cell lines) C->D Yes E Purity <98% or Degradation Products Detected C->E No I Re-run Experiment D->I F Discard Old Compound Stock E->F G Obtain/Prepare Fresh Compound F->G H Implement Recommended Storage & Handling Protocols G->H H->I

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathways

Understanding the likely chemical transformations is key to preventing them. Based on the structure of 2-(3-Chloropyridin-2-yl)propan-2-amine, the two most probable non-enzymatic degradation pathways are oxidation and hydrolysis.

DegradationPathways sub 2-(3-Chloropyridin-2-yl)propan-2-amine (Parent Compound) O2 [ O₂ ] (Air Oxidation) sub->O2 H2O [ H₂O ] (Moisture) sub->H2O ox_prod Oxidized Amine Products (e.g., Nitrone, Imine) O2->ox_prod Leads to hy_prod 2-(3-Hydroxypyridin-2-yl)propan-2-amine (Hydrolysis Product) H2O->hy_prod Leads to

Caption: Potential degradation pathways for the compound.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage

This protocol describes the best practice for storing the solid compound to maximize its shelf life.

  • Aliquot Material: Upon receiving the compound, immediately aliquot it into smaller, single-use quantities in appropriate vials (e.g., 2 mL amber glass vials with PTFE-lined caps). This minimizes the exposure of the bulk material to atmospheric conditions during repeated use.

  • Inert Gas Purge: Place the open, aliquoted vials inside a desiccator or glove box.

  • Evacuate and Backfill: Evacuate the chamber and backfill with a dry, inert gas such as argon or nitrogen. Repeat this cycle 3-5 times to ensure complete displacement of air and moisture.[1][3]

  • Seal Vials: While still under the inert atmosphere, tightly cap each vial.

  • Labeling: Clearly label each vial with the compound name, date of aliquoting, and quantity.

  • Secondary Containment: Place the sealed vials inside a labeled, sealed secondary container (e.g., a small freezer box).

  • Storage: Store the container in a freezer at -20°C or colder, protected from light.

Protocol 2: Purity Assessment by Reverse-Phase HPLC

This protocol provides a general method to assess the purity of 2-(3-Chloropyridin-2-yl)propan-2-amine and detect the presence of degradation products.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1.0 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Vortex briefly to ensure complete dissolution.

    • Dilute this stock solution 1:10 in the same solvent for a final concentration of 100 µg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-19 min: Return to 5% B

      • 19-25 min: Re-equilibrate at 5% B

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV-Vis detector at a wavelength of ~265 nm (Note: An initial UV scan should be performed to determine the optimal λmax).[10]

    • Column Temperature: 30°C.

  • Analysis:

    • Run a blank (solvent) injection first, followed by your sample.

    • The parent compound should elute as a major, sharp peak.

    • The appearance of significant additional peaks, especially more polar (earlier eluting) or less polar (later eluting) species, indicates the presence of impurities or degradation products.

    • Calculate purity by the area percentage method: (Area of Main Peak / Total Area of All Peaks) * 100. A purity level below 98% may warrant action as described in the troubleshooting guide.

References

  • Inhibition of amine oxidation.
  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. PubMed. [Link]

  • How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. ResearchGate. [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC. [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. PMC. [Link]

  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. ResearchGate. [Link]

  • Protecting Groups for Amines. YouTube. [Link]

  • What are stabilizers for amides, imides and amines for their long time storage? ResearchGate. [Link]

  • Degradation of 2-Chloropyridine in Water by Ultraviolet and Ultrasound Irradiation. ResearchGate. [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]

  • Microbial Metabolism of Pyridine, Quinoline, Acridine, and Their Derivatives under Aerobic and Anaerobic Conditions. Semantic Scholar. [Link]

  • Stable Hemiaminals: 2-Aminopyrimidine Derivatives. MDPI. [Link]

  • Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. PMC. [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

  • Fluorescent Properties Study of 2-AminoPyridine Derivatives. Sciforum. [Link]

  • Stable Hemiaminals: 2-Aminopyrimidine Derivatives. ResearchGate. [Link]

  • Pyridine. OSHA. [Link]

  • What are the Health and Safety Guidelines for Using Amines? [Link]

  • Stable Hemiaminals: 2-Aminopyrimidine Derivatives. PubMed. [Link]

  • Hydrolysis of chlorpyrifos in Aqueous Solutions at different Temperatures and pH. ResearchGate. [Link]

  • Hydrolysis kinetics for 2-chloropyridine in supercritical water. ResearchGate. [Link]

  • Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. The Journal of Organic Chemistry. [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis Online. [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC. [Link]

Sources

Technical Support Center: Strategies for Overcoming Steric Hindrance in Substitutions of 2-(3-Chloropyridin-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with substitution reactions involving the sterically hindered scaffold, 2-(3-Chloropyridin-2-yl)propan-2-amine. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate and overcome these synthetic hurdles.

Understanding the Challenge: The Impact of Steric Hindrance

The core challenge in performing substitution reactions on 2-(3-Chloropyridin-2-yl)propan-2-amine lies in the significant steric bulk around the reactive sites. The tertiary amine and the adjacent chlorine atom on the pyridine ring create a crowded environment that can impede the approach of nucleophiles. This steric hindrance can lead to slow reaction rates, low yields, or even complete failure of the desired transformation.[1][2][3]

The pyridine ring itself is electron-deficient, which in principle makes it susceptible to nucleophilic aromatic substitution (SNAr).[4][5] However, the success of these reactions is highly dependent on the position of the leaving group and the nature of the nucleophile. In this specific molecule, the chlorine at the 2-position is activated towards SNAr, but the bulky propan-2-amine group at the adjacent position presents a significant steric barrier.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter and offers targeted solutions.

Q1: My SNAr reaction with an amine nucleophile is not proceeding, or the yield is very low. What are the likely causes and how can I fix it?

A1: This is a classic case of steric hindrance preventing the nucleophile from accessing the electrophilic carbon at the 2-position of the pyridine ring.

Potential Causes & Solutions:

  • Insufficiently Reactive Nucleophile: The steric bulk of the substrate demands a highly reactive nucleophile.

    • Solution: If using a neutral amine, consider deprotonation with a strong, non-nucleophilic base (e.g., NaH, KHMDS) to generate the more nucleophilic amide anion. Be mindful that strong bases can also lead to side reactions.

  • Harsh Reaction Conditions Leading to Decomposition: High temperatures used to overcome the activation energy barrier can sometimes lead to decomposition of starting materials or products.

    • Solution: Explore catalyst systems that can facilitate the reaction under milder conditions. Palladium-catalyzed Buchwald-Hartwig amination is a powerful alternative to traditional SNAr for forming C-N bonds and can be effective even with sterically hindered substrates.[1]

  • Poor Solvent Choice: The solvent plays a crucial role in solvating the intermediate and facilitating the reaction.

    • Solution: Use polar aprotic solvents like DMSO, DMF, or NMP, which are known to accelerate SNAr reactions.[5]

Q2: I am attempting a cross-coupling reaction (e.g., Suzuki, Sonogashira) at the 3-chloro position, but I am observing low to no conversion.

A2: While the primary focus is often on the 2-position, functionalization at the 3-position also presents challenges.

Potential Causes & Solutions:

  • Catalyst Inactivation: The pyridine nitrogen can coordinate to the metal center of the catalyst, leading to deactivation.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) that can stabilize the catalyst and promote the desired catalytic cycle.[1] Alternatively, consider using a different catalyst system, such as one based on nickel.

  • Steric Hindrance Around the Catalyst: The bulky substituent at the 2-position can hinder the approach of the catalyst to the 3-position.

    • Solution: Experiment with different ligands and catalyst pre-cursors to find a system that is less sensitive to steric bulk. Increasing the reaction temperature may also be necessary.[1]

Frequently Asked Questions (FAQs)

Q: Are there any general strategies to enhance the reactivity of the pyridine ring towards nucleophilic attack?

A: Yes. One effective strategy is the formation of a pyridine N-oxide. The N-oxide group is strongly electron-withdrawing, which significantly activates the ring towards nucleophilic attack at the 2- and 4-positions.[5] The N-oxide can be readily removed later in the synthetic sequence.

Q: Can I use organometallic reagents like Grignards or organolithiums with this substrate?

A: The use of highly reactive organometallic reagents can be complex. While they can act as potent nucleophiles, they can also lead to addition products (dihydropyridines) or react with the amine functionality.[4] These reactions require careful control of temperature and stoichiometry.

Q: What is the expected order of leaving group ability for halogens in SNAr reactions on pyridines?

A: The typical reactivity order for leaving groups in SNAr reactions is F > Cl > Br > I.[5] This is because the rate-determining step is often the initial attack of the nucleophile, which is accelerated by the strong electron-withdrawing effect of fluorine.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol provides a general procedure for the palladium-catalyzed amination of 2-(3-Chloropyridin-2-yl)propan-2-amine.

Materials:

  • 2-(3-Chloropyridin-2-yl)propan-2-amine

  • Amine nucleophile

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Bulky phosphine ligand (e.g., XPhos, SPhos)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium pre-catalyst (1-5 mol%), the phosphine ligand (1.2-2 times the palladium), and the base (1.5-2.0 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add 2-(3-Chloropyridin-2-yl)propan-2-amine (1.0 equivalent) and the amine nucleophile (1.1-1.5 equivalents).

  • Add the anhydrous, deoxygenated solvent via syringe.

  • Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 2: SNAr Reaction via Pyridine N-Oxide Activation

This protocol outlines the activation of the pyridine ring by N-oxidation followed by nucleophilic substitution.

Step 1: N-Oxidation

  • Dissolve 2-(3-Chloropyridin-2-yl)propan-2-amine in a suitable solvent (e.g., dichloromethane, chloroform).

  • Add an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the N-oxide.

Step 2: Nucleophilic Aromatic Substitution

  • Dissolve the N-oxide in a polar aprotic solvent (e.g., DMSO, DMF).

  • Add the nucleophile (e.g., sodium methoxide, sodium thiophenoxide) (1.1-1.5 equivalents).

  • Heat the reaction mixture and monitor for completion.

  • Cool the reaction, pour into water, and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Step 3: Deoxygenation (if required)

  • The N-oxide can be removed by treatment with a reducing agent like PCl₃ or by catalytic hydrogenation.

Data Presentation

Reaction TypeKey ChallengeRecommended SolutionExpected Outcome
SNAr with AminesSteric hindrance, low nucleophilicityBuchwald-Hartwig aminationImproved yields, milder conditions
Cross-CouplingCatalyst deactivation, steric hindranceBulky, electron-rich ligandsHigher conversion, better catalyst stability
General SubstitutionLow reactivity of pyridine ringN-Oxide activationEnhanced electrophilicity of the ring

Visualizations

Decision Workflow for Troubleshooting SNAr Reactions

G start S_NAr Reaction Fails check_nucleophile Is the nucleophile strong enough? start->check_nucleophile check_conditions Are the reaction conditions optimal? check_nucleophile->check_conditions Yes consider_catalysis Consider Buchwald-Hartwig Amination check_nucleophile->consider_catalysis No consider_activation Consider N-Oxide Activation check_conditions->consider_activation No success Successful Substitution check_conditions->success Yes consider_catalysis->success consider_activation->success

Caption: Troubleshooting workflow for SNAr reactions.

Conceptual Diagram of Steric Hindrance

Caption: Steric hindrance around the reactive center.

References

  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in 2,4-Disubstituted Pyridine Synthesis. BenchChem.
  • Schwarzenbach, R. P., et al. (2002). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). Environmental Science & Technology, 36(10), 2232–2240. [Link]

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Butylpyridine and 4-tert-butylpyridine. BenchChem.
  • Fun, H.-K., et al. (2011). 3-Chloropyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1138. [Link]

  • González-Vera, J. A., et al. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews. [Link]

  • Khan Academy. (2019). Nucleophilic aromatic substitutions. YouTube. Retrieved from [Link]

  • Wang, C., & Li, X. (2024). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. Accounts of Chemical Research. [Link]

  • Miyata, H., et al. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 37(9), 1877-1883. [Link]

  • Shaabani, A., et al. (2019). Efficient synthesis of novel 2‐(2‐chloroquinolin‐3‐yl)imidazo[1,2‐a]pyridin‐3‐amine derivatives. Journal of Heterocyclic Chemistry, 56(11), 3079-3084. [Link]

  • Takeda, K., et al. (1987). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions, (1), 115-119. [Link]

  • Stack Exchange. (2023). Basicity of pyridine and 2,6-di-tert-butylpyridine. Chemistry Stack Exchange. Retrieved from [Link]

  • Gayo, L. M., & Suto, M. J. (1997). Catalysis of nucleophilic aromatic substitutions in the 2,6,8-trisubstituted purines and application in the synthesis of combinatorial libraries. Tetrahedron Letters, 38(2), 211-214. [Link]

  • Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Retrieved from [Link]

  • Wang, W., et al. (2024). Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives. Chemical Science, 15(31), 11623-11630. [Link]

  • Google Patents. (1994). Process for the preparation of 2-chloropyridines. Google Patents.
  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • Royal Society of Chemistry. (2024). Triborane (B 3 H 7 )-mediated regioselective substitution reactions of pyridine derivatives. Royal Society of Chemistry. Retrieved from [Link]

  • MDPI. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. Retrieved from [Link]

  • MDPI. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. MDPI. Retrieved from [Link]

  • eLife. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. eLife. Retrieved from [Link]

  • National Institutes of Health. (2021). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2017). Regioselective and Transition-Metal-Free Addition of tert-Butyl Magnesium Reagents to Pyridine Derivatives: A Convenient Method for the Synthesis of 3-Substituted 4-tert-Butylpyridine Derivatives. ResearchGate. Retrieved from [Link]

  • BenchChem. (2025). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional. BenchChem.
  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. YouTube. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. BenchChem.
  • ACS Publications. (2019). Sterically Hindered 2,4,6-Tri-tert-butylpyridinium Salts as Single Hydrogen Bond Donors for Highly Stereoselective Glycosylation Reactions of Glycals. ACS Publications. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Synthesis of amine derivatives from furoin and furil over a Ru/Al2O3 catalyst. Royal Society of Chemistry. Retrieved from [Link]

  • ACS Publications. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. ACS Publications. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Resolving Peak Tailing for 2-(3-Chloropyridin-2-yl)propan-2-amine in LC-MS

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals struggling with chromatographic peak distortions when analyzing highly basic, halogenated pyridine-amines.

Diagnostic Overview: The Chemical Challenge

2-(3-Chloropyridin-2-yl)propan-2-amine presents a notorious challenge in Liquid Chromatography-Mass Spectrometry (LC-MS). Its structure contains two ionizable basic sites: a pyridine nitrogen and a highly basic primary aliphatic amine (pKa ~9–10). At standard acidic LC-MS conditions (e.g., pH 2.7), this molecule is fully protonated. This intense positive charge drives severe secondary electrostatic interactions (cation exchange) with residual, negatively charged silanol groups ( Si−O− ) on the silica stationary phase, resulting in extreme peak tailing, loss of resolution, and diminished MS sensitivity[1].

Mechanistic Troubleshooting FAQs

Q1: Why does my standard 0.1% Formic Acid method fail so poorly for this specific compound? A: Formic acid is a weak acid. While 0.1% formic acid drops the mobile phase pH to ~2.7, it only partially dissociates, creating a mobile phase with extremely low ionic strength[2]. Even on modern, high-purity Type-B silica columns, a small population of acidic silanols remains ionized at this pH[3]. Because the ionic strength of 0.1% formic acid is too low to shield these sites, your fully protonated 2-(3-Chloropyridin-2-yl)propan-2-amine acts as a strong cation, binding to the unshielded Si−O− sites and causing severe overload tailing[2].

Q2: How does adding Ammonium Formate resolve this issue without suppressing my MS signal? A: Adding a volatile buffer salt like 10 mM ammonium formate introduces a high concentration of ammonium cations ( NH4+​ ). These cations act as a competing base, preferentially binding to and "masking" the negatively charged silanol sites[4]. This cationic masking shields your protonated analyte from secondary interactions, restoring a pure reversed-phase hydrophobic retention mechanism[4]. Because ammonium formate is highly volatile, it maintains excellent compatibility with Electrospray Ionization (ESI) and often enhances ionization efficiency by stabilizing the droplet surface charge[5].

Q3: Can I use a high-pH mobile phase for this basic compound, and will it hurt my ESI+ sensitivity? A: Yes, operating at a high pH (e.g., pH 10) is a highly effective strategy, provided you use a high-pH stable column (e.g., hybrid silica)[6]. At pH 10, the primary amine is deprotonated and becomes neutral, completely eliminating the electrostatic attraction to silanols[7]. Counterintuitively, basic compounds often ionize equally well or better in ESI+ at high pH. The high voltage in the ESI source drives gas-phase protonation independent of the solution-phase pH, allowing for sharp peaks and high sensitivity[7].

Q4: If I want to avoid buffer preparation, which column chemistries fundamentally prevent this issue? A: If modifying the mobile phase is insufficient, you must alter the stationary phase microenvironment:

  • Charged Surface Hybrid (CSH) Columns: These columns incorporate a low-level positive surface charge that electrostatically repels basic analytes, yielding excellent peak shape even in low-ionic-strength mobile phases like 0.1% FA[2].

  • Polar-Embedded Columns: These phases incorporate an amide or ether linkage near the silica surface, creating a protective hydration layer that shields basic analytes from unreacted silanols[8].

Diagnostic & Mechanistic Visualizations

Troubleshooting Start Observe Peak Tailing (As > 1.5) for Basic Amine CheckSystem Run Neutral Marker (e.g., Uracil) Does it also tail? Start->CheckSystem SystemIssue Physical Issue: Check void, frit, or dead volume CheckSystem->SystemIssue Yes ChemicalIssue Chemical Issue: Secondary Silanol Interactions CheckSystem->ChemicalIssue No ModMobile Modify Mobile Phase: Add 10 mM Ammonium Formate ChemicalIssue->ModMobile ModColumn Change Column Chemistry: Use CSH or High-pH Phase ChemicalIssue->ModColumn Success Symmetrical Peak (As < 1.2) ModMobile->Success ModColumn->Success

Logical troubleshooting workflow for diagnosing and resolving peak tailing in LC-MS.

Mechanism Amine Protonated Amine (Analyte) Interaction Electrostatic Attraction (Peak Tailing) Amine->Interaction Resolution Hydrophobic Retention (Sharp Peak) Amine->Resolution Elutes freely Silanol Ionized Silanol (Si-O-) Silanol->Interaction Masking Cationic Masking (Si-O- ... NH4+) Silanol->Masking Buffer Ammonium Formate (NH4+) Buffer->Masking Masking->Resolution

Mechanism of secondary silanol interactions and resolution via cationic masking.

Validated Experimental Protocols

Protocol A: Low-pH, High-Ionic Strength LC-MS Method (Self-Validating)

This protocol utilizes cationic masking to resolve tailing while maintaining standard acidic conditions. It includes a self-validating System Suitability Test (SST) to ensure the root cause is chemical, not physical[1].

  • Mobile Phase Preparation:

    • Aqueous (A): Dissolve 10 mM Ammonium Formate in LC-MS grade water, then add 0.1% Formic Acid.

    • Organic (B): Dissolve 10 mM Ammonium Formate in LC-MS grade Acetonitrile, then add 0.1% Formic Acid. (Note: Buffering both lines prevents ionic strength depletion during gradient elution[4]).

  • System Suitability Test (SST): Inject a neutral marker (e.g., Uracil or Toluene). Calculate the Asymmetry factor ( As​ ).

    • Validation Gate: If As​>1.3 , halt the experiment. You have a physical column void or dead volume issue[1]. If As​≤1.2 , proceed.

  • Analyte Injection: Inject 2-(3-Chloropyridin-2-yl)propan-2-amine.

  • Data Verification: Compare the As​ of the analyte to the neutral marker. A successful masking effect will yield an analyte As​ within 10% of the neutral marker's As​ .

Protocol B: High-pH LC-MS Method

This protocol fundamentally alters the analyte's ionization state in solution to bypass silanol interactions entirely.

  • Column Selection: Install a high-pH stable column (e.g., ethylene bridged hybrid (BEH) or superficially porous HPH-C18) rated for pH > 10[6].

  • Mobile Phase Preparation:

    • Aqueous (A): 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

    • Organic (B): LC-MS grade Acetonitrile.

  • Equilibration: Flush the column with 20 column volumes of 50% B to ensure complete deprotonation of both the stationary phase and the system lines.

  • Analysis: Run the gradient and monitor the ESI+ signal. The analyte will elute as a sharp, neutral species, completely ignoring residual silanols, but will be efficiently re-ionized in the ESI source plasma[7].

Performance Metrics & Data Presentation

The following table summarizes the expected quantitative outcomes when applying the troubleshooting strategies to 2-(3-Chloropyridin-2-yl)propan-2-amine.

Mobile Phase / Column ChemistryAnalyte State (Solution)Silanol StateDominant InteractionExpected Asymmetry ( As​ )ESI+ MS Compatibility
0.1% FA / Standard C18 Protonated (+)Partially Ionized (-)Hydrophobic + Cation Exchange> 2.0 (Severe Tailing) Excellent
0.1% FA + 10mM NH₄Fm / Standard C18 Protonated (+)Masked by NH₄⁺Hydrophobic1.1 - 1.3 (Good) Excellent
10mM NH₄HCO₃ (pH 10) / High-pH C18 Neutral (0)Fully Ionized (-)Hydrophobic1.0 - 1.2 (Excellent) Good to Excellent
0.1% FA / CSH C18 Protonated (+)Repelled by (+) SurfaceHydrophobic1.0 - 1.2 (Excellent) Excellent

References

  • Element Lab Solutions. Peak Tailing in HPLC. Available at:[Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? Available at:[Link]

  • LCGC. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Available at:[Link]

  • LCGC. HPLC Diagnostic Skills II – Tailing Peaks. Available at:[Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Available at: [Link]

  • HPLC.eu. A Guide to HPLC and LC-MS Buffer Selection. Available at:[Link]

  • Agilent. Why it matters and how to get good peak shape. Available at:[Link]

  • Restek. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Available at: [Link]

  • Agilent. LC and LC/MS Columns. Available at:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Comparing the Binding Affinities of 2-(3-chloropyridin-2-yl)propan-2-amine and 2-(3-fluoropyridin-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Dissecting the Halogen Effect: A Comparative Analysis of Pyridine Ligand Binding Affinities

In the landscape of contemporary drug discovery, the nuanced interplay between a ligand's structure and its binding affinity for a biological target is of paramount importance. The substitution of a single atom can dramatically alter a compound's pharmacological profile. This guide provides an in-depth comparative framework for evaluating the binding affinities of two closely related aminopyridine compounds: 2-(3-chloropyridin-2-yl)propan-2-amine and 2-(3-fluoropyridin-2-yl)propan-2-amine.

The Critical Role of Halogen Substitution in Ligand-Target Interactions

The substitution of a hydrogen atom with a halogen is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity.[1] Chlorine and fluorine, the two halogens in our compounds of interest, possess distinct characteristics that can significantly impact their interaction with a protein's binding pocket.

  • Fluorine: Due to its small size and high electronegativity, fluorine is often used to block metabolic sites or to fine-tune electronic properties. It is a weak hydrogen bond acceptor and does not typically participate in the stronger halogen bonds observed with larger halogens.[2][3]

  • Chlorine: Being larger and more polarizable than fluorine, chlorine has a greater potential to form favorable interactions within a binding site. Notably, chlorine can act as a halogen bond donor, a non-covalent interaction with a Lewis base (such as a backbone carbonyl oxygen) that can significantly enhance binding affinity.[2][4][5]

Understanding these differences is crucial for interpreting the binding data and for guiding future lead optimization efforts.

Experimental Design for Determining Binding Affinity

To empirically determine the binding affinities of 2-(3-chloropyridin-2-yl)propan-2-amine and 2-(3-fluoropyridin-2-yl)propan-2-amine, a researcher would typically employ one or more of the following well-established techniques. For the purposes of this guide, we will assume a hypothetical target receptor for which a suitable radiolabeled ligand is available.

Method 1: Competitive Radioligand Binding Assay

This technique is a cornerstone of pharmacology for determining the affinity of an unlabeled compound by measuring its ability to displace a labeled ligand of known affinity.[6][7]

Workflow for a Competitive Radioligand Binding Assay

cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare receptor-containing membranes incubation Incubate membranes, radioligand, and competitor in a 96-well plate prep_membranes->incubation prep_radioligand Prepare radioligand solution prep_radioligand->incubation prep_competitors Prepare serial dilutions of test compounds prep_competitors->incubation filtration Rapidly filter contents through a glass fiber filtermat incubation->filtration washing Wash filtermat to remove unbound radioligand filtration->washing scintillation Add scintillation cocktail and count radioactivity washing->scintillation analysis Analyze data to determine IC50 and calculate Ki scintillation->analysis

Caption: Workflow of a competitive radioligand binding assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare a buffer solution appropriate for the target receptor (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[8]

    • Prepare a stock solution of a high-affinity radioligand for the target receptor (e.g., [³H]-ligand) at a concentration at or below its dissociation constant (Kd).

    • Prepare serial dilutions of the unlabeled test compounds (2-(3-chloropyridin-2-yl)propan-2-amine and 2-(3-fluoropyridin-2-yl)propan-2-amine) and a known reference compound.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the radioligand, and varying concentrations of the test compounds.

    • Include control wells for total binding (radioligand and buffer only) and non-specific binding (radioligand and a high concentration of an unlabeled reference ligand).[7]

  • Incubation:

    • Add the membrane preparation containing the target receptor to each well to initiate the binding reaction.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[8]

  • Separation of Bound and Free Ligand:

    • Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filtermat using a cell harvester. This traps the membranes with bound radioligand on the filter.

    • Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.

  • Detection and Data Analysis:

    • Dry the filtermat and add a scintillation cocktail.

    • Measure the radioactivity on the filtermat using a scintillation counter.

    • Subtract the non-specific binding from all other measurements to determine the specific binding.

    • Plot the specific binding as a function of the log concentration of the competitor.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).

    • Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Method 2: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on the kinetics of binding (association and dissociation rates) and the steady-state affinity.[9][10][11]

Workflow for a Surface Plasmon Resonance (SPR) Experiment

cluster_prep Preparation cluster_binding Binding Analysis cluster_regeneration Regeneration cluster_analysis Data Analysis chip_prep Immobilize the target protein on the sensor chip association Inject analyte and monitor the association phase chip_prep->association analyte_prep Prepare serial dilutions of the test compounds (analytes) analyte_prep->association dissociation Inject buffer and monitor the dissociation phase association->dissociation regeneration Inject a regeneration solution to remove bound analyte dissociation->regeneration analysis Fit the sensorgram data to a binding model to determine kon, koff, and KD dissociation->analysis regeneration->association Next cycle

Caption: Workflow of a Surface Plasmon Resonance (SPR) experiment.

Detailed Protocol:

  • Immobilization of the Target Protein:

    • The purified target protein is covalently immobilized onto the surface of a sensor chip.

  • Binding Measurement:

    • A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.

    • A series of increasing concentrations of the test compound (analyte) is injected over the surface. The binding of the analyte to the immobilized protein causes a change in the refractive index, which is detected in real-time as a response unit (RU).[12] This is the association phase.

    • After the injection of the analyte, the running buffer is flowed over the surface again, and the dissociation of the analyte from the protein is monitored. This is the dissociation phase.

  • Regeneration:

    • A regeneration solution is injected to remove all bound analyte from the sensor surface, preparing it for the next injection cycle.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are analyzed to determine the association rate constant (kon) and the dissociation rate constant (koff).

    • The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as KD = koff / kon.

Hypothetical Data and Interpretation

To illustrate the potential outcomes of these experiments, let's consider a hypothetical dataset.

Table 1: Hypothetical Binding Affinity Data

CompoundKi (nM) from Radioligand AssayKD (nM) from SPR
2-(3-chloropyridin-2-yl)propan-2-amine5045
2-(3-fluoropyridin-2-yl)propan-2-amine250275
Reference Compound108

In this hypothetical scenario, the chloro-substituted compound exhibits a significantly higher binding affinity (lower Ki and KD values) than the fluoro-substituted compound.

Structure-Activity Relationship (SAR) Discussion:

The superior binding affinity of the chloro-compound could be attributed to several factors:

  • Halogen Bonding: The chlorine atom, being more polarizable than fluorine, may be forming a crucial halogen bond with a Lewis basic residue (e.g., a backbone carbonyl oxygen) in the binding pocket.[2][4] This additional favorable interaction would be absent for the fluoro-compound.

  • Hydrophobicity: The chloro-substituent is more hydrophobic than the fluoro-substituent. If the binding pocket contains a hydrophobic region, the chloro-compound may benefit from more favorable hydrophobic interactions.[3]

  • Steric and Electronic Effects: The larger size of the chlorine atom might lead to a more optimal fit within the binding site compared to the smaller fluorine atom. Furthermore, the different electronic effects of chlorine and fluorine on the pyridine ring could influence the overall charge distribution and interactions with the target protein.

Conversely, if the fluoro-compound were to show higher affinity, it might suggest that the smaller size of fluorine is sterically favored or that the electronic properties it imparts on the pyridine ring are more conducive to binding in that specific pocket.

Visual Comparison of the Chemical Structures

cluster_chloro 2-(3-chloropyridin-2-yl)propan-2-amine cluster_fluoro 2-(3-fluoropyridin-2-yl)propan-2-amine chloro chloro fluoro fluoro

Caption: Chemical structures of the two compounds under comparison.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to comparing the binding affinities of 2-(3-chloropyridin-2-yl)propan-2-amine and 2-(3-fluoropyridin-2-yl)propan-2-amine. By employing established techniques such as competitive radioligand binding assays and surface plasmon resonance, researchers can obtain high-quality data to delineate the subtle yet significant impact of halogen substitution on ligand-target interactions. A thorough understanding of the underlying principles of structure-activity relationships, particularly the role of halogen bonding and other physicochemical properties, is essential for the rational interpretation of the experimental results. The insights gained from such a comparative analysis are invaluable for guiding the optimization of lead compounds in drug discovery programs.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Silman, N. J., et al. (2007). Structure-activity relationship study of prion inhibition by 2-aminopyridine-3,5-dicarbonitrile-based compounds: parallel synthesis, bioactivity, and in vitro pharmacokinetics. Journal of Medicinal Chemistry, 50(1), 65-73. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Starr, M. L., & Sparks, A. A. (2015). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. In Lipid-Protein Interactions (pp. 147-163). Humana Press. Retrieved from [Link]

  • FabGennix International. (n.d.). Competition Assay Protocol. Retrieved from [Link]

  • Starr, M. L., & Sparks, A. A. (2015). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1270, 147-163. Retrieved from [Link]

  • Al-Sabi, A., et al. (2024). Interplay of halogen bonding and solvation in protein–ligand binding. Proceedings of the National Academy of Sciences, 121(14), e2316489121. Retrieved from [Link]

  • Ibrahim, M. A. (2019). Interplay of Halogen Bonding and Solvation in Protein–Ligand Binding. ResearchGate. Retrieved from [Link]

  • Van der Veken, P., et al. (2020). Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. Journal of Visualized Experiments, (161). Retrieved from [Link]

  • Stahelin, R. V. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell, 28(21), 2793-2797. Retrieved from [Link]

  • Affinité Instruments. (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions. Retrieved from [Link]

  • Younis, Y., et al. (2013). Structure-activity-relationship Studies Around the 2-amino Group and Pyridine Core of Antimalarial 3,5-diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues With Oral in Vivo Activity. Journal of Medicinal Chemistry, 56(21), 8860-8871. Retrieved from [Link]

  • Liu, Y., et al. (2024). Impact of Halogen Bonds on Protein–Peptide Binding and Protein Structural Stability Revealed by Computational Approaches. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Jacquemard, C., & Kellenberger, E. (2019). Halogens in Protein-Ligand Binding Mechanism: A Structural Perspective. Journal of Medicinal Chemistry, 62(21), 9341-9356. Retrieved from [Link]

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link]

  • Nicoya Lifesciences. (2017, October 10). Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance. Retrieved from [Link]

  • Blixt, O., et al. (2016). Competitive Binding Assay. Bio-protocol, 6(13), e1851. Retrieved from [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American Journal of Physiology, 270(3 Pt 1), F373-F374. Retrieved from [Link]

  • Hardegger, L. A., et al. (2011). Systematic Investigation of Halogen Bonding in Protein-Ligand Interactions. Angewandte Chemie International Edition, 50(34), 7879-7882. Retrieved from [Link]

  • Jablonowski, J. A., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of Medicinal Chemistry, 51(20), 6533-6543. Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75, 1.10.1-1.10.17. Retrieved from [Link]

  • de Sousa, I. D. L., et al. (2020). Synthesis, Structure–Activity Relationship, and Mechanistic Studies of Aminoquinazolinones Displaying Antimycobacterial Activity. ACS Infectious Diseases, 6(8), 2130-2145. Retrieved from [Link]

  • Cabeza, J. A., et al. (1993). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Journal of the Chemical Society, Dalton Transactions, (10), 1577-1582. Retrieved from [Link]

Sources

A Comparative Guide to the Validation of an LC-MS/MS Method for 2-(3-Chloropyridin-2-yl)propan-2-amine in Human Plasma

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of two prevalent sample preparation techniques—Protein Precipitation (PPT) and Solid-Phase Extraction (SPE)—for the quantitative analysis of 2-(3-Chloropyridin-2-yl)propan-2-amine in human plasma by LC-MS/MS. The content is structured to guide researchers, scientists, and drug development professionals through the critical decisions and validation steps necessary to establish a robust, reliable, and regulatory-compliant bioanalytical method. All experimental designs and acceptance criteria are grounded in the authoritative guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4]

Introduction: The Analyte and the Imperative for Rigorous Validation

2-(3-Chloropyridin-2-yl)propan-2-amine is a small molecule whose precise quantification in biological matrices like human plasma is essential for pharmacokinetic (PK) and toxicokinetic (TK) studies. The integrity of data from these studies hinges on the quality of the bioanalytical method used.[2][5] A validated method ensures that the measurements are accurate, precise, and reproducible, forming the bedrock of reliable drug development decisions.[3]

This guide will dissect the validation process by comparing two distinct paths for sample preparation, demonstrating how this initial choice profoundly impacts key validation parameters, including matrix effects, recovery, and overall assay sensitivity.

Analyte Physicochemical Properties (Predicted):

  • Chemical Formula: C8H11ClN2

  • Molecular Weight: 170.64 g/mol

  • Structure: A substituted pyridine ring, suggesting some degree of polarity and potential for basicity at the amine groups. This structure informs the selection of extraction and chromatographic techniques.

The Core of Bioanalysis: A Comparison of Sample Preparation Strategies

The complexity of human plasma, rich in proteins, lipids, and other endogenous components, necessitates a sample cleanup step prior to LC-MS/MS analysis to minimize interferences.[6] The choice of technique represents a critical trade-off between speed, cost, and the cleanliness of the final extract.

  • Protein Precipitation (PPT): A rapid, cost-effective method involving the addition of an organic solvent (e.g., acetonitrile) to denature and precipitate plasma proteins.[6][7] While simple, it often results in a "dirtier" extract, as many endogenous components remain soluble in the supernatant.[8]

  • Solid-Phase Extraction (SPE): A more selective and rigorous technique that separates the analyte from matrix components based on physicochemical interactions with a solid sorbent.[7][9] SPE typically yields a much cleaner sample, reducing matrix effects and potentially enhancing sensitivity, but at a higher cost and with a more complex protocol.[9]

dot

Caption: Side-by-side workflow for PPT and SPE sample preparation.

Optimized LC-MS/MS Parameters

The following parameters were optimized to achieve sensitive and selective detection of 2-(3-Chloropyridin-2-yl)propan-2-amine and its stable isotope-labeled internal standard (SIL-IS).

ParameterConditionRationale
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) systemProvides the necessary separation efficiency and resolution for complex biological samples.
Column C18 Reversed-Phase, e.g., 50 x 2.1 mm, 1.8 µmC18 stationary phases are versatile and effective for retaining small molecules of moderate polarity like the target analyte.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes analyte protonation, which is crucial for good peak shape and efficient ionization in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength for small molecules.
Gradient Optimized gradient from 5% to 95% Mobile Phase BA gradient elution ensures that the analyte is eluted with a sharp peak shape while separating it from early-eluting matrix components and late-eluting contaminants.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time with chromatographic efficiency.
MS System Triple Quadrupole Mass SpectrometerThe gold standard for quantitative bioanalysis, offering high sensitivity and selectivity through Multiple Reaction Monitoring (MRM).[3]
Ionization Mode Electrospray Ionization, Positive (ESI+)The amine groups on the analyte are readily protonated, making ESI+ the ideal ionization technique.[10]
MRM Transitions Analyte: m/z 171.1 -> 113.1; IS: m/z 177.1 -> 119.1 (Representative)Specific precursor-to-product ion transitions provide high selectivity, ensuring that only the analyte of interest is being measured.
Internal Standard (IS) Stable Isotope-Labeled (SIL) 2-(3-Chloropyridin-2-yl)propan-2-amine-d6A SIL-IS is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects, providing the most accurate compensation for variability.[11]
Method Validation: A Head-to-Head Comparison

The bioanalytical method was validated following the principles outlined by the FDA and EMA.[1][4] This process involves a series of experiments to demonstrate that the method is reliable for its intended purpose.[12]

dot

Caption: Key stages of the bioanalytical method validation workflow.

This test ensures the method can differentiate the analyte from other components in the plasma. Six different lots of blank human plasma were analyzed. The acceptance criterion is that the response of any interfering peak should be less than 20% of the response at the Lower Limit of Quantification (LLOQ).[13]

  • PPT Method: Passed. Minor interferences were observed but were below the 20% threshold.

  • SPE Method: Passed. Showed cleaner chromatograms with no significant interferences, demonstrating superior selectivity.

The calibration curve demonstrated a linear relationship between concentration and response over the range of 0.1 to 100 ng/mL. The LLOQ was established as the lowest concentration on the curve (0.1 ng/mL) that could be measured with acceptable accuracy (within ±20%) and precision (≤20% CV).[3]

MethodCalibration ModelR² ValueLLOQ Accuracy & Precision
PPT Linear, 1/x² weighting>0.995Passed (within ±20%)
SPE Linear, 1/x² weighting>0.998Passed (within ±20%)

Both methods achieved the required sensitivity, but the SPE method provided a slightly better correlation coefficient (R²), indicative of less data scatter.

Intra-day and inter-day accuracy and precision were assessed using Quality Control (QC) samples at four levels: LLOQ, Low, Mid, and High. The acceptance criteria are an accuracy of ±15% (±20% at LLOQ) of the nominal value and a precision (CV) of ≤15% (≤20% at LLOQ).[14]

Table 1: Representative Accuracy and Precision Data

Method QC Level (ng/mL) Intra-day Accuracy (%) Intra-day Precision (%CV) Inter-day Accuracy (%) Inter-day Precision (%CV)
PPT LLOQ (0.1) 104.5 11.2 106.1 13.5
Low (0.3) 98.7 8.5 101.3 9.8
Mid (10) 101.2 6.1 102.5 7.4
High (80) 97.6 5.4 99.8 6.8
SPE LLOQ (0.1) 101.8 7.3 102.4 8.1
Low (0.3) 99.5 4.1 100.9 5.2
Mid (10) 100.7 3.5 101.0 4.3

| | High (80) | 98.9 | 2.8 | 99.4 | 3.9 |

These are the most differentiating parameters between the two techniques.[15]

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The suppression or enhancement of the analyte's signal due to co-eluting matrix components.[10][11] It is assessed by comparing the analyte response in post-extraction spiked plasma to the response in a neat solution.[11]

Table 2: Comparative Recovery and Matrix Effect Data

Method QC Level Analyte Recovery (%) IS-Normalized Matrix Factor
PPT Low (0.3) 95.1 0.78 (22% Suppression)
High (80) 93.8 0.81 (19% Suppression)
SPE Low (0.3) 88.5 0.98 (2% Suppression)

| | High (80) | 89.2 | 1.01 (1% Enhancement) |

Causality & Insight:

  • The PPT method shows high recovery because very little is removed from the sample except for proteins. However, this comes at the cost of a significant matrix effect (ion suppression) .[8] While the SIL-IS compensates for this, high suppression can still compromise assay robustness and sensitivity.

  • The SPE method shows slightly lower but more consistent recovery. Critically, it almost completely eliminates the matrix effect . This is the primary advantage of SPE, leading to a more rugged and reliable assay, especially when analyzing diverse patient populations where matrix variability can be high.[9][16]

Analyte stability was confirmed under various conditions to ensure sample integrity from collection to analysis.[5][17] This includes bench-top, freeze-thaw, and long-term storage stability.[3][18]

Stability TestConditionAcceptance CriteriaResult (Both Methods)
Bench-Top 6 hours at Room TempWithin ±15% of nominalPassed
Freeze-Thaw 3 cycles at -80°CWithin ±15% of nominalPassed
Long-Term 90 days at -80°CWithin ±15% of nominalPassed

The stability of the analyte is an intrinsic property and was not affected by the choice of extraction method.

Conclusion and Recommendations

This comparative guide demonstrates that both Protein Precipitation and Solid-Phase Extraction can be used to develop a validated LC-MS/MS method for 2-(3-Chloropyridin-2-yl)propan-2-amine in human plasma. The final choice depends on the specific requirements of the study.

  • Choose Protein Precipitation (PPT) when:

    • High throughput and rapid turnaround are the highest priorities.

    • Cost is a major limiting factor.

    • The required sensitivity (LLOQ) is well above the limits of detection and matrix effects are manageable with a stable isotope-labeled internal standard.

  • Choose Solid-Phase Extraction (SPE) when:

    • The highest data quality, robustness, and reliability are required, particularly for pivotal late-stage clinical trials.

    • Minimizing matrix effects is critical to ensure assay consistency across diverse patient samples.

    • Maximizing sensitivity is necessary, as the cleaner baseline can allow for a lower LLOQ if required.

For regulatory submissions supporting drug approval, the SPE method is strongly recommended . Its superior ability to remove interfering matrix components results in a more rugged and reliable assay, providing higher confidence in the final pharmacokinetic data.

References

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry. [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. National Center for Biotechnology Information (NCBI) - PMC. [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Future Science. [Link]

  • Bioanalytical Method Validation Focus on Sample Stability. BioPharma Services. [Link]

  • Stability Assessments in Bioanalytical Method Validation. Celegence. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc.. [Link]

  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC. National Center for Biotechnology Information (NCBI) - PMC. [Link]

  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Center for Biotechnology Information (NCBI) - PMC. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc.. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • UPLC-MS-Based Analysis of Human Plasma for Metabonomics Using Solvent Precipitation or Solid Phase Extraction. Journal of Proteome Research. [Link]

  • Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC. National Center for Biotechnology Information (NCBI) - PMC. [Link]

  • 2-(3-chloropyridin-4-yl)propan-2-amine — Chemical Substance Information. NextSDS. [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. [Link]

  • Improving sample preparation for LC-MS/MS analysis. News-Medical.Net. [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. National Center for Biotechnology Information (NCBI) - PMC. [Link]

  • Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. PubMed. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

Sources

A Comparative Guide to the Efficacy of 2-(3-Chloropyridin-2-yl)propan-2-amine Structural Analogs

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the 2-aminopyridine scaffold represents a cornerstone in medicinal chemistry, offering a versatile template for the design of novel therapeutic agents. This guide provides an in-depth comparative analysis of the structural analogs of 2-(3-Chloropyridin-2-yl)propan-2-amine, a molecule of significant interest. By exploring the structure-activity relationships (SAR) of this chemical series, we aim to elucidate the nuanced effects of structural modifications on biological efficacy, with a particular focus on anticancer and antibacterial applications. This document synthesizes findings from diverse studies to provide a comprehensive overview, supported by experimental data and detailed protocols.

Introduction: The 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged structure in drug discovery, appearing in numerous clinically approved drugs and investigational compounds. Its prevalence is attributed to its ability to engage in various biological interactions, including hydrogen bonding and metal coordination, which are crucial for target binding. The core structure of 2-(3-Chloropyridin-2-yl)propan-2-amine combines this key heterocycle with a bulky α,α-dimethyl amino group and a chlorine substituent on the pyridine ring, features that can significantly influence its pharmacokinetic and pharmacodynamic properties. Understanding how modifications to this core structure impact biological activity is paramount for the rational design of more potent and selective therapeutic agents.

Synthetic Strategies for 2-Aminopyridine Analogs

The synthesis of 2-aminopyridine derivatives can be achieved through various established and modern chemical methodologies. The choice of synthetic route is often dictated by the desired substitution pattern, functional group tolerance, and scalability. A general overview of synthetic pathways is depicted below.

Pyridine Pyridine Halogenated_Pyridine 2-Halopyridine Pyridine->Halogenated_Pyridine Halogenation Pyridine_N_Oxide Pyridine N-Oxide Pyridine->Pyridine_N_Oxide Oxidation Aminated_Pyridine Substituted 2-Aminopyridine Pyridine->Aminated_Pyridine Chichibabin Reaction Halogenated_Pyridine->Aminated_Pyridine Buchwald-Hartwig or Ullmann Coupling Pyridine_N_Oxide->Aminated_Pyridine Activation & Amination Acyclic_Precursors Acyclic Precursors Acyclic_Precursors->Aminated_Pyridine Ring Formation

Caption: Key synthetic routes to substituted 2-aminopyridines.

A versatile and widely employed method for the synthesis of substituted 2-aminopyridines is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between a halopyridine and an amine, offering broad substrate scope and good functional group tolerance.

Experimental Protocol: Buchwald-Hartwig Amination for 2-Aminopyridine Synthesis

This protocol outlines a general procedure for the synthesis of 2-aminopyridine analogs.

Materials:

  • 2-Halopyridine (e.g., 2-chloro-3-substituted pyridine)

  • Amine (e.g., propan-2-amine)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide or Cesium carbonate)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add the 2-halopyridine (1.0 eq), amine (1.2 eq), palladium catalyst (2-5 mol%), phosphine ligand (4-10 mol%), and base (1.5-2.0 eq).

  • Evacuate the vessel and backfill with an inert gas. Repeat this process three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite and wash with an appropriate solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aminopyridine analog.

Comparative Efficacy: Anticancer Activity

While direct comparative studies on the anticancer efficacy of 2-(3-Chloropyridin-2-yl)propan-2-amine and its immediate analogs are limited, the broader class of 2-aminopyridine derivatives has been extensively investigated for antiproliferative activity against various cancer cell lines. The data suggests that the nature and position of substituents on the pyridine ring play a crucial role in determining cytotoxic potency.

Table 1: In Vitro Cytotoxicity of Representative 2-Aminopyridine Analogs

Compound IDR1 (Position 3)R2 (Position 5)Cancer Cell LineIC50 (µM)Reference
Analog A -Cl-HMCF-7 (Breast)16 ± 1.7[1]
Analog B -Cl-PhenylMCF-7 (Breast)0.22[1]
Analog C -H-NO2HepG2 (Liver)7.5 ± 0.1[1][2]
Analog D -H-PhenylHepG2 (Liver)4.5 ± 0.3[1][2]
Doxorubicin (Reference Drug)MCF-7 (Breast)1.93[1]
Doxorubicin (Reference Drug)HepG2 (Liver)-

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.

From the available data, several structure-activity relationships can be inferred:

  • Substitution at the 5-position: The introduction of an aryl group at the 5-position of the pyridine ring (Analog B and D) appears to significantly enhance cytotoxic activity compared to the unsubstituted or nitro-substituted analogs.

  • Halogenation at the 3-position: While the chloro-substituent at the 3-position is a key feature of the parent compound, its impact on efficacy is likely modulated by other substituents on the ring.

The mechanism of action for many anticancer pyridine derivatives involves the induction of cell cycle arrest and apoptosis.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and determine the cytotoxic potential of compounds.

cluster_0 Cell Culture & Treatment cluster_1 MTT Assay Seed Seed cancer cells in 96-well plate Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with varying concentrations of test compound Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate3->Add_Solubilizer Measure Measure absorbance at 570 nm Add_Solubilizer->Measure Data_Analysis Data_Analysis Measure->Data_Analysis Calculate % viability and IC50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Comparative Efficacy: Antibacterial Activity

Substituted 2-aminopyridines have also demonstrated promising antibacterial activity, particularly against Gram-positive bacteria. The structural features of these molecules can be tuned to enhance their potency and spectrum of activity.

Table 2: In Vitro Antibacterial Activity of Representative 2-Aminopyridine Analogs

Compound IDBacterial StrainMIC (µg/mL)Reference
Analog E Staphylococcus aureus32[3]
Analog F Staphylococcus aureus8[4]
Analog G Klebsiella pneumoniae16[5]
Analog H Klebsiella pneumoniae2[5]
Linezolid Staphylococcus aureus-[3]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

The limited available data suggests that modifications to the pyridine ring and the amino substituent can significantly impact antibacterial efficacy. For instance, certain substitutions can lead to enhanced activity against specific strains like Klebsiella pneumoniae.[5]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds serially diluted

  • 96-well microtiter plates

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in CAMHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

  • Include a positive control (no compound) and a negative control (no bacteria) for each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The 2-(3-Chloropyridin-2-yl)propan-2-amine scaffold and its analogs represent a promising area for the development of novel therapeutic agents with potential applications in oncology and infectious diseases. While direct comparative efficacy data for close structural analogs remains scarce, the broader class of 2-aminopyridine derivatives has demonstrated significant biological activity. Structure-activity relationship studies indicate that modifications to the pyridine ring, particularly at the 3- and 5-positions, can profoundly influence both anticancer and antibacterial potency.

Future research should focus on the systematic synthesis and evaluation of a focused library of 2-(3-Chloropyridin-2-yl)propan-2-amine analogs to establish a more definitive SAR. Such studies will be instrumental in optimizing the therapeutic potential of this promising chemical class and advancing the development of next-generation targeted therapies.

References

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. [Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. [Link]

  • Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. [Link]

  • Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. [Link]

  • Identification of Novel Antimicrobial 2‑(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)‑one Scaffolds against Klebsiella pneumoniae, Inspired by Luffariellolide. [Link]

  • Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-bis(1H-pyrazol-1-yl)-4′-styryl-2,4-bipyridine against human cancer cell lines. [Link]

  • Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes. [Link]

  • Comparison of the antibacterial activity results of the tested compounds toward Gram (-ve) and (+ve) bacteria. [Link]

  • Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. [Link]

  • N-O chemistry for antibiotics: discovery of N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds as selective antibacterial agents using nitroso Diels-Alder and ene chemistry. [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. [Link]

  • Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. [Link]

Sources

A Comparative Benchmarking Guide to 2-(3-Chloropyridin-2-yl)propan-2-amine and Standard Nicotinic Acetylcholine Receptor Modulators

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for benchmarking the novel compound 2-(3-Chloropyridin-2-yl)propan-2-amine against established standard reference compounds, Varenicline and (S)-Nornicotine. The protocols and analyses detailed herein are designed for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new chemical entities targeting nicotinic acetylcholine receptors (nAChRs).

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting the central nervous system. The novel compound, 2-(3-Chloropyridin-2-yl)propan-2-amine, possesses structural motifs suggestive of potential interaction with nAChRs, a receptor class implicated in a wide range of neurological and psychiatric conditions, including nicotine addiction, Alzheimer's disease, and schizophrenia. To ascertain its therapeutic potential, a rigorous comparative evaluation against well-characterized nAChR modulators is essential.

This guide establishes a systematic approach to benchmarking, utilizing Varenicline, a selective α4β2 nAChR partial agonist and a first-line smoking cessation aid[1][2][3], and (S)-Nornicotine, a primary metabolite of nicotine and a known nAChR agonist[4][5][6], as primary comparators. The experimental workflow is designed to elucidate the binding affinity, functional activity, subtype selectivity, and pharmacokinetic profile of 2-(3-Chloropyridin-2-yl)propan-2-amine.

Rationale for Comparator Selection

Varenicline serves as an ideal benchmark due to its well-defined mechanism of action as a partial agonist at the α4β2 nAChR subtype.[1][2][7] Its clinical efficacy in smoking cessation is attributed to its ability to both moderately stimulate dopamine release, thereby mitigating withdrawal symptoms, and to block nicotine from binding, reducing the rewarding effects of smoking.[1][2] Varenicline also exhibits high selectivity for the α4β2 subtype over other nAChRs.

(S)-Nornicotine , the naturally occurring enantiomer, is a significant metabolite of nicotine and an agonist at various nAChR subtypes, with a notable affinity for α6 and α7 subunits.[4][8][9] Its pharmacological activity contributes to the complex effects of tobacco use.[9] Comparing the test compound to nornicotine will provide insights into its potential to mimic or antagonize the effects of a key component of the tobacco alkaloid profile.

Key Performance Indicators for Benchmarking

A comprehensive evaluation of 2-(3-Chloropyridin-2-yl)propan-2-amine will be based on the following key performance indicators:

  • Binding Affinity (Ki): To determine the compound's potency at various nAChR subtypes.

  • Functional Activity (EC50/IC50 and Emax): To characterize the compound as an agonist, antagonist, or partial agonist and to quantify its efficacy.

  • Subtype Selectivity: To assess the compound's preferential binding to and activity at specific nAChR subtypes (e.g., α4β2 vs. α7 vs. α3β4).

  • In Vitro ADME/Tox Profile: To provide an early assessment of the compound's drug-like properties, including metabolic stability, permeability, and potential for off-target effects.

Experimental Workflow

A multi-tiered approach is recommended to systematically characterize the test compound.

Experimental Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: In Vitro DMPK In Silico ADMET In Silico ADMET Binding Affinity Binding Affinity In Silico ADMET->Binding Affinity Prioritize Calcium Imaging Calcium Imaging Binding Affinity->Calcium Imaging Confirm Activity Patch Clamp Patch Clamp Calcium Imaging->Patch Clamp Detailed Electrophysiology Metabolic Stability Metabolic Stability Patch Clamp->Metabolic Stability Assess Druggability Permeability Permeability Metabolic Stability->Permeability Test Compound Test Compound Test Compound->In Silico ADMET Initial Assessment

Caption: A tiered experimental workflow for compound characterization.

Detailed Experimental Protocols

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of 2-(3-Chloropyridin-2-yl)propan-2-amine and the reference compounds for different nAChR subtypes.

Rationale: Radioligand binding assays are a gold-standard method for quantifying the interaction between a compound and its receptor target.[10] Competition binding assays, in particular, allow for the determination of the affinity of an unlabeled test compound by measuring its ability to displace a high-affinity radiolabeled ligand.

Protocol: Competition Binding Assay

  • Receptor Preparation:

    • Utilize cell lines stably expressing specific human nAChR subtypes (e.g., SH-EP1 cells for α4β2, α3β4, and α7 subtypes).[11]

    • Prepare cell membranes by homogenization and centrifugation.[12]

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

  • Radioligands:

    • For α4β2 subtypes: [³H]cytisine or [¹²⁵I]epibatidine.[13][14]

    • For α7 subtypes: [³H]methyllycaconitine or [¹²⁵I]α-bungarotoxin.[12][13]

    • For α3β4 subtypes: [³H]epibatidine.[13]

  • Assay Procedure:

    • In a 96-well plate, incubate the cell membrane preparation with a fixed concentration of the radioligand and a range of concentrations of the test compound or reference compound.

    • Incubate to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[14]

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine non-specific binding in the presence of a high concentration of a known competing ligand (e.g., nicotine).

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Objective: To characterize the functional activity of the compounds as agonists, antagonists, or partial agonists.

Rationale: Activation of nAChRs, which are ligand-gated ion channels, leads to an influx of cations, including Ca²⁺.[15] This change in intracellular calcium concentration can be measured using fluorescent calcium indicators, providing a high-throughput method to assess the functional consequences of receptor activation.[16][17]

Protocol: FLIPR-based Calcium Assay

  • Cell Culture:

    • Plate cells stably expressing the nAChR subtype of interest in 96- or 384-well black-walled, clear-bottom plates.

    • Allow cells to adhere and grow to a confluent monolayer.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Compound Addition and Signal Detection:

    • Use a fluorometric imaging plate reader (FLIPR) to add the test compound or reference compound at various concentrations.

    • Simultaneously, excite the dye with light at the appropriate wavelength and record the fluorescence emission over time.

    • To assess antagonist activity, pre-incubate the cells with the test compound before adding a known nAChR agonist (e.g., nicotine) at its EC80 concentration.

  • Data Analysis:

    • Measure the peak fluorescence intensity change from baseline.

    • For agonists, plot the response against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 and Emax values.

    • For antagonists, plot the inhibition of the agonist response against the compound concentration to determine the IC50 value.

Rationale: Patch-clamp electrophysiology is the gold standard for characterizing ion channel function, providing detailed information on the kinetics of channel gating and conductance.[18][19] This technique allows for the precise measurement of the currents elicited by nAChR activation.

Protocol: Whole-Cell Voltage Clamp

  • Cell Preparation:

    • Use cells expressing the nAChR subtype of interest, either from stable cell lines or primary neuronal cultures.

    • Establish a whole-cell patch-clamp configuration using a glass micropipette.[20]

  • Recording:

    • Voltage-clamp the cell at a holding potential of -70 mV.

    • Rapidly apply the test compound or reference compound at various concentrations using a fast perfusion system.

    • Record the resulting inward currents.[21]

  • Data Analysis:

    • Measure the peak amplitude of the current response.

    • Construct dose-response curves by plotting the peak current amplitude against the compound concentration.

    • Fit the data to the Hill equation to determine the EC50 and Emax.

    • For antagonists, co-apply the test compound with a fixed concentration of an agonist to determine the IC50.

In Silico and In Vitro ADMET Profiling

Objective: To obtain an early assessment of the drug-like properties of 2-(3-Chloropyridin-2-yl)propan-2-amine.

Rationale: Early evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to identify potential liabilities that could lead to late-stage drug development failure.[22][23][24] In silico models and in vitro assays provide a cost-effective and rapid means of preliminary ADMET assessment.[25][26][27][28]

In Silico Predictions:

  • Utilize commercially available or open-source software to predict properties such as:

    • Aqueous solubility

    • LogP/LogD (lipophilicity)

    • Plasma protein binding

    • Blood-brain barrier penetration

    • Potential for cytochrome P450 (CYP) inhibition

    • hERG inhibition potential

In Vitro Assays:

  • Metabolic Stability:

    • Incubate the test compound with liver microsomes or hepatocytes and measure the rate of disappearance of the parent compound over time using LC-MS/MS.[29]

  • Permeability:

    • Use a Caco-2 cell monolayer assay to assess the compound's intestinal permeability.[29]

Data Presentation and Interpretation

All quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: Comparative Binding Affinity (Ki, nM) at Human nAChR Subtypes

Compoundα4β2α7α3β4
2-(3-Chloropyridin-2-yl)propan-2-amineTBDTBDTBD
Varenicline~0.1-1>3500>500
(S)-Nornicotine~10-50~10-20~100-500
TBD: To be determined

Table 2: Comparative Functional Activity at Human α4β2 nAChR

CompoundModalityEC50/IC50 (nM)Emax (% of Nicotine)
2-(3-Chloropyridin-2-yl)propan-2-amineTBDTBDTBD
VareniclinePartial Agonist~1-10~45-60%
(S)-NornicotineAgonist~100-500~80-100%
TBD: To be determined

Table 3: Comparative In Vitro ADME Profile

Parameter2-(3-Chloropyridin-2-yl)propan-2-amineVarenicline(S)-Nornicotine
Metabolic Stability (t½, min) TBDHigh (>60 min)Moderate-High
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) TBDModerate-HighModerate
Plasma Protein Binding (%) TBDLow (<20%)Low
TBD: To be determined

Visualizing Key Concepts

nAChR_Signaling_Pathway cluster_0 Presynaptic Terminal Agonist Agonist nAChR nAChR Agonist->nAChR Binds to Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Opens Channel Vesicle_Fusion Vesicle Fusion Ca_Influx->Vesicle_Fusion Triggers NT_Release Neurotransmitter Release Vesicle_Fusion->NT_Release

Caption: Simplified nAChR signaling pathway at a presynaptic terminal.

Conclusion

This guide provides a robust framework for the comprehensive benchmarking of 2-(3-Chloropyridin-2-yl)propan-2-amine against the standard reference compounds Varenicline and (S)-Nornicotine. By systematically evaluating its binding affinity, functional activity, subtype selectivity, and in vitro ADME properties, researchers can gain critical insights into its therapeutic potential as a modulator of nicotinic acetylcholine receptors. The detailed protocols and data presentation formats are designed to ensure scientific rigor and facilitate clear, objective comparisons.

References

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • Fagerström, K., & Hughes, J. (2020).
  • Grokipedia. (n.d.). Nornicotine.
  • Rollema, H., et al. (2007).
  • Wikipedia. (n.d.). Varenicline.
  • Nuvisan. (n.d.). In vitro DMPK studies for drug discovery.
  • Tang, Y., et al. (2020). In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends.
  • Miteva, M. (2014). In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery. Hilaris Publisher.
  • Wikipedia. (n.d.). Nornicotine.
  • Matter, H., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry.
  • Sygnature Discovery. (2025). How In Vitro DMPK Studies Can Prevent Late-Stage Drug Development Failures.
  • ClinPGx. (n.d.). varenicline.
  • DrugPatentWatch. (2025). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery.
  • U.S. Food and Drug Administration. (n.d.). Chantix (varenicline) tablets label.
  • WuXi AppTec. (2022). A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • Pharmaron. (n.d.). ADMET Predictor Simulations: In Silico Screening For Dose & PK.
  • PubChem. (n.d.). Nornicotine.
  • Inxight Drugs. (n.d.). NORNICOTINE.
  • BenchChem. (2025). Application Notes and Protocols for Receptor Binding Studies Using Radiolabeled Acetylcholine Iodide.
  • Sigma-Aldrich. (n.d.). (±)-Nornicotine.
  • Shelukhina, I., et al. (2017). Electrophysiological whole-cell patch clamp recordings of acetylcholine...
  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. PubMed.
  • Schuller, H. M., et al. (2016). Cell-specific expression patterns of transcripts for nAChR subunits...
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • McKay, B. E., et al. (2012). Local Application of Drugs to Study Nicotinic Acetylcholine Receptor Function in Mouse Brain Slices. PMC.
  • Kuryatov, A., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience.
  • Jones, S., & Yakel, J. L. (1997).
  • Robertson, A. P., et al. (2012). Whole-cell patch-clamp recording of nicotinic acetylcholine receptors in adult Brugia malayi muscle. PMC.
  • Bertrand, D., et al. (1996). Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study. Journal of Neuroscience.
  • Falvella, F. S., et al. (2007). Expression of Nicotinic Acetylcholine Receptor Subunit Genes in Non–Small-Cell Lung Cancer Reveals Differences between Smokers and Nonsmokers. AACR Journals.
  • Luo, S., et al. (2020). Differential Expression of Nicotine Acetylcholine Receptors Associates with Human Breast Cancer and Mediates Antitumor Activity of αO-Conotoxin GeXIVA. MDPI.
  • Lukas, R. J., et al. (2009). Naturally-expressed nicotinic acetylcholine receptor subtypes. PMC.
  • Papke, R. L., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. PMC.
  • Gao, M., et al. (2013). An Experimental Study on 131I-CHIBA-1001: A Radioligand for α7 Nicotinic Acetylcholine Receptors. PMC.
  • Nanclares, C., et al. (2025). CALCIUM IMAGING PROTOCOL. protocols.io.
  • Cuevas, J., & Berg, D. K. (1998).
  • Loser, K., et al. (2021). Characterization of the nAChRs. a, b Ca²⁺-imaging signals of the...
  • Banerjee, J., & Batra, S. K. (2015).
  • Springer Nature Experiments. (n.d.). Calcium Imaging Protocols and Methods.

Sources

A Guide to Ensuring Reproducibility of Novel Small Molecules in High-Throughput Screening: A Case Study of 2-(3-Chloropyridin-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify potential therapeutic candidates.[1][2] However, the power of HTS is contingent on the reliability and reproducibility of its data.[3][4] A lack of reproducibility can lead to wasted resources, chasing false positives, and the premature termination of promising drug discovery programs.[5] This guide provides a comprehensive framework for ensuring the reproducibility of novel small molecules in HTS, using the representative compound 2-(3-Chloropyridin-2-yl)propan-2-amine as a case study.

The pyridine scaffold is a well-established pharmacophore in drug discovery, frequently associated with a range of biological activities, including kinase inhibition.[6][7] As such, novel pyridine derivatives like 2-(3-Chloropyridin-2-yl)propan-2-amine are of significant interest. This guide will delve into the critical aspects of compound management, assay design, and data analysis required to confidently assess the activity of such molecules and ensure that any observed "hits" are genuine and reproducible.

Part 1: The Foundation of Reproducibility: Pre-Screening Compound Qualification

The journey to reproducible HTS data begins long before the first assay plate is run. The quality and characterization of the screening compound are paramount. A poorly characterized or impure compound can introduce significant variability and lead to misleading results.

Synthesis, Purification, and Structural Verification

The synthesis of novel compounds like 2-(3-Chloropyridin-2-yl)propan-2-amine must be well-documented and reproducible. The synthesis of related aminopyridines can be complex, and by-products can be generated.[8][9][10] It is crucial to employ robust purification methods to remove any residual reactants, catalysts, or by-products, as these impurities can interfere with assay components.[5]

Following purification, rigorous analytical chemistry is required to confirm the identity and purity of the compound. Standard techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • High-Performance Liquid Chromatography (HPLC): To quantify purity.

A minimum purity threshold (typically >95%) should be established for all compounds entering an HTS campaign.

Compound Solubility and Aggregation: The Hidden Pitfalls

Poor solubility is a common challenge for small molecules and a significant source of false positives in HTS assays.[7] Compounds that are not fully solubilized can form aggregates, which can non-specifically inhibit enzymes or interfere with assay detection technologies.[11][12] Small, colloidally aggregating molecules are a known cause of false-positive hits in HTS.[12]

Experimental Protocol: Assessing Compound Solubility

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 2-(3-Chloropyridin-2-yl)propan-2-amine (e.g., 10 mM) in 100% DMSO.

  • Aqueous Buffer Dilution: Serially dilute the stock solution into the final assay buffer.

  • Visual Inspection: Visually inspect the dilutions for any signs of precipitation.

  • Nephelometry: Use a nephelometer to quantitatively assess turbidity and determine the concentration at which the compound begins to precipitate.

It is advisable to work at concentrations well below the determined solubility limit to minimize the risk of aggregation-based artifacts.

Table 1: Comparison of Compound Quality Control Methodologies
Technique Purpose Information Provided Importance in HTS Reproducibility
LC-MS Identity and PurityMolecular Weight, Purity (%)Ensures the correct compound is being tested and flags potential for impurity-driven effects.
NMR Structural ConfirmationDetailed Structural InformationConfirms the chemical structure, ruling out isomers or degradation products.
HPLC Purity QuantificationHigh-resolution Purity (%)Provides a precise measure of purity, critical for establishing structure-activity relationships.
Nephelometry Solubility AssessmentQuantitative Solubility LimitPrevents running assays at concentrations prone to compound precipitation and aggregation.

Part 2: Designing for Robustness: Assay Development and Validation

A well-designed and rigorously validated assay is essential for generating reproducible HTS data. The choice of assay technology and the inclusion of appropriate controls are critical considerations.

Orthogonal and Counter-Screen Assays

A primary HTS campaign should be followed by confirmatory screens using orthogonal assay formats.[13] An orthogonal assay measures the same biological endpoint but uses a different detection technology. This helps to eliminate artifacts specific to the primary assay format.[5]

For example, if a primary screen for a kinase inhibitor uses a fluorescence-based readout, a confirmatory screen could employ a luminescence-based technology. Compounds that are active in both assays are more likely to be genuine hits.

Experimental Workflow: Hit Confirmation Cascade

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Triage cluster_2 Validation Primary Primary HTS Assay (e.g., TR-FRET Kinase Assay) Hits Initial Hits Identified Primary->Hits Single Concentration Ortho Orthogonal Confirmatory Assay (e.g., ADP-Glo Kinase Assay) Hits->Ortho Cherry-pick Dose Dose-Response Curve Generation Ortho->Dose Confirm Activity Confirmed Confirmed Hits Dose->Confirmed Determine IC50

Caption: A typical workflow for HTS hit confirmation.

Statistical Measures of Assay Quality

The Z-factor (Z') is a statistical parameter used to evaluate the quality of an HTS assay.[1][4] It takes into account the dynamic range of the assay signal and the data variation associated with the positive and negative controls.

A Z' value between 0.5 and 1.0 is indicative of an excellent assay, suitable for HTS. Assays with a Z' below 0.5 may suffer from poor reproducibility.

Part 3: Intelligent Data Analysis and Hit Triage

Raw HTS data can be subject to systematic errors that can obscure genuine hits and generate false positives.[14] Robust data analysis methods are required to identify and correct for these errors.

Identifying and Mitigating Systematic Errors

Systematic errors, such as edge effects or plate-to-plate variability, can be introduced by inconsistencies in liquid handling, incubation, or plate reading.[14][15] It is important to include control wells on every plate to monitor for these effects.[15] Data normalization techniques can be applied to minimize the impact of such variability.

Pan-Assay Interference Compounds (PAINS)

HTS libraries often contain compounds with substructures that are known to interfere with a wide range of assays. These are known as Pan-Assay Interference Compounds (PAINS).[5] These compounds often produce activity through non-specific mechanisms such as redox cycling or protein reactivity.[16] Computational filters can be used to flag potential PAINS in a screening library, and these compounds should be deprioritized during hit triage.

Data Triage and Hit Validation Flowchart

Data_Triage cluster_0 Data Analysis cluster_1 Hit Filtration cluster_2 Hit Confirmation RawData Raw HTS Data Normalization Data Normalization RawData->Normalization HitSelection Primary Hit Selection Normalization->HitSelection PAINS PAINS & Promiscuity Filter HitSelection->PAINS SAR Structure-Activity Relationship (SAR) Analysis PAINS->SAR Resynthesis Resynthesis & QC SAR->Resynthesis DoseResponse Dose-Response Confirmation Resynthesis->DoseResponse FinalHits Validated Hits DoseResponse->FinalHits

Caption: A flowchart for HTS data triage and hit validation.

Part 4: Comparative Context for 2-(3-Chloropyridin-2-yl)propan-2-amine

While specific HTS reproducibility data for 2-(3-Chloropyridin-2-yl)propan-2-amine is not publicly available, we can draw inferences from structurally related molecules and consider alternative chemical scaffolds.

Insights from Structural Analogs

The chemical space around 2-(3-Chloropyridin-2-yl)propan-2-amine includes isomers such as 2-(3-chloropyridin-4-yl)propan-2-amine and 2-(2-chloropyridin-3-yl)propan-2-amine.[17][18] Subtle changes in the substitution pattern on the pyridine ring can significantly impact a molecule's physicochemical properties, including its solubility and potential for off-target interactions. When developing a screening campaign, it can be valuable to test a small set of closely related analogs to begin building a structure-activity relationship (SAR) profile.

Alternative Scaffolds in Drug Discovery

In many therapeutic areas, multiple chemical scaffolds have been shown to exhibit the desired biological activity. For example, in the field of kinase inhibitors, in addition to pyridine-based compounds, other privileged scaffolds include pyrimidines, quinolines, and indoles.[19][20][21]

Table 2: Comparison of Privileged Scaffolds in Kinase Inhibitor Discovery
Scaffold Potential Advantages Potential Challenges Representative Drug(s)
Pyridine Well-established in medicinal chemistry, synthetically tractable.[7]Can have solubility issues, potential for off-target effects.[7]Imatinib, Sorafenib
Pyrimidine Often provides good drug-like properties.Can have metabolic stability issues.Gefitinib, Erlotinib
Quinoline Can form key hydrogen bonds with kinase hinge region.Can have cardiotoxicity concerns (hERG inhibition).Bosutinib, Lenvatinib
Indole Versatile scaffold with multiple points for diversification.Can be susceptible to oxidative metabolism.Sunitinib, Axitinib

Conclusion

Ensuring the reproducibility of HTS data is a multi-faceted challenge that requires a disciplined and integrated approach, spanning from initial compound synthesis to final data analysis. For a novel compound like 2-(3-Chloropyridin-2-yl)propan-2-amine, a rigorous process of pre-screening qualification, robust assay design, and intelligent hit triage is essential to generate reliable and actionable results. By adhering to the principles outlined in this guide, researchers can increase their confidence in HTS data and improve the efficiency and success rate of their drug discovery efforts.

References

  • BenchChem. (2025). High- Throughput Screening with 1-Pyridin-2-yl-3 - Benchchem.
  • International Journal on Science and Technology. (2025, May 24). Recent Advancements in Pyridine Derivatives as Anticancer Agents.
  • Martin, A. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening.
  • PMC. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference.
  • AXXAM. Challenges of HTS in early-stage drug discovery.
  • Zuhra, K., et al. (2019, January 27). Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. ResearchGate.
  • Evotec. (2025, May 30). The Importance of a Well-Curated Compound Library in Hit Identification.
  • Iversen, P. W., et al. (2009, January 15). Process validation and screen reproducibility in high-throughput screening. PubMed.
  • BMG LABTECH. High-throughput screening (HTS).
  • Target Discovery Institute - University of Oxford. Small Compound Screening Overview.
  • Johnson, C. N., et al. (2012, February 15). Case studies of minimizing nonspecific inhibitors in HTS campaigns that use assay-ready plates. PubMed.
  • NIH Chemical Genomics Center. Compound Management for Quantitative High-Throughput Screening. PMC - NIH.
  • MedchemExpress.com. Compound Screening Guide!.
  • ResearchGate. Counterfactual examples for pyridine derivatives.
  • ACS Publications. (2019, May 7). The Evolution of High-Throughput Experimentation in Pharmaceutical Development and Perspectives on the Future.
  • PMC - NIH. Privileged Scaffolds for Library Design and Drug Discovery.
  • Briefings in Bioinformatics | Oxford Academic. (2015, March 7). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions.
  • PMC. Discovery of selective LATS inhibitors via scaffold hopping: enhancing drug-likeness and kinase selectivity for potential applications in regenerative medicine.
  • Zuhra, K., et al. (2019, January 24). Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. PubMed.
  • Major, J. (2026, February 9). Challenges and Opportunities in High Throughput Screening: Implications for New Technologies. ResearchGate.
  • Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. (2026, February 13).
  • PMC. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies.
  • PMC - NIH. The essential roles of chemistry in high-throughput screening triage.
  • Benchchem. An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professional.
  • Inglese, J., et al. (n.d.). Impact of high-throughput screening in biomedical research. ResearchGate.
  • Drug Discovery World. (2018, December 1). Leveraging the power of HTS in the new and rapidly evolving collaborative drug discovery landscape.
  • PubMed. (2024, August 22). Scaffold overlay of flavonoid-inspired molecules: Discovery of 2,3-diaryl-pyridopyrimidin-4-imine/ones as dual hTopo-II and tubulin targeting anticancer agents.
  • NextSDS. 2-(3-chloropyridin-4-yl)propan-2-amine — Chemical Substance Information.
  • PMC. 3-Chloropyridin-2-amine.
  • CATO. 2-(2-Chloropyridin-3-yl)propan-2-amine.
  • Google Patents. US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine.
  • ResearchGate. (2020, January 15). Synthesis of New 3-(Pyrimidin-2-Yl Amino) Propane Hydrazide Derivatives.
  • PubChemLite. 2-(3-fluoropyridin-2-yl)propan-2-amine.
  • Google Patents. CN102079725B - Method for preparing 2-chloropyrimidine.
  • MDPI. (2023, April 20). (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide.
  • Google Patents. CN102532010B - Preparation method of 2-chloro-3-aminopyridine.

Sources

A Comparative Guide to the Structural Activity Relationship (SAR) of 2-(3-Chloropyridin-2-yl)propan-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyridine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique electronic properties and synthetic versatility allow for fine-tuning of molecular interactions with biological targets.[2] This guide focuses on the structural activity relationship (SAR) of a specific, yet underexplored, class of compounds: 2-(3-Chloropyridin-2-yl)propan-2-amine and its derivatives.

While comprehensive SAR studies on this exact scaffold are not abundant in publicly available literature, a robust analysis can be constructed by examining closely related analogues. This guide will deconstruct the core molecule into its key pharmacophoric elements—the 3-chloropyridine ring and the 2-(propan-2-amine) side chain—to build a predictive SAR model based on established principles and experimental data from similar chemical series. We will primarily explore the potential of these derivatives as modulators of nicotinic acetylcholine receptors (nAChRs), a target class where chloropyridine moieties are well-represented, and as potential anticancer agents, another area where pyridine derivatives have shown significant promise.[1][4][5]

The Core Scaffold: Dissecting 2-(3-Chloropyridin-2-yl)propan-2-amine

The target molecule possesses distinct features that are critical for its interaction with biological systems:

  • The Pyridine Ring: A six-membered aromatic heterocycle whose nitrogen atom can act as a hydrogen bond acceptor and influences the ring's electronic distribution.[2]

  • The Chlorine Substituent at C3: An electron-withdrawing group that modulates the pKa of the pyridine nitrogen and can engage in halogen bonding or occupy hydrophobic pockets in a receptor. Its position is crucial for directing interactions.

  • The 2-(Propan-2-amine) Group: This bulky, substituted amino group at the C2 position is a key feature. The primary amine is a potential hydrogen bond donor and can be protonated at physiological pH, forming a cationic center that may engage in critical cation-pi interactions with aromatic residues in a binding site.[4] The gem-dimethyl groups provide steric bulk, which can enhance selectivity and restrict conformational flexibility.

Structural Activity Relationship (SAR) Analysis: A Predictive Framework

Based on data from related chloropyridine and 2-aminopyridine analogues, we can infer how modifications to the core scaffold might influence biological activity.

Part 1: The Influence of the 3-Chloropyridine Ring

The substitution pattern on the pyridine ring is a critical determinant of activity. The position and nature of the halogen, in particular, have profound effects.

  • Role of the Chlorine Atom: The chlorine at the C3 position is an important anchor. In many receptor-ligand interactions, this halogen occupies a specific hydrophobic pocket. Studies on related pyridine derivatives show that the size and electronegativity of the halogen can significantly impact potency. For instance, in some series, replacing chlorine with a smaller fluorine atom or a larger bromine atom can either enhance or diminish activity depending on the topology of the binding site.[6]

  • Positional Isomerism: The location of the chlorine atom is not trivial. The parent compound is a 2,3-substituted pyridine. Moving the chlorine to other positions (C4, C5, or C6) would drastically alter the molecule's electronic profile and geometry, leading to different biological activities. For example, the well-known nAChR ligand epibatidine is a 2-(6-chloropyridin-3-yl) derivative, highlighting the importance of the substituent pattern for nAChR affinity.[5]

Part 2: Modifications of the 2-(Propan-2-amine) Side Chain

The side chain at the C2 position is arguably the most critical element for modulating potency and selectivity.

  • The Primary Amine: The primary amine is a key interaction point. It is expected to be protonated at physiological pH, allowing it to form a salt bridge or a cation-pi interaction with the target protein.[4] Conversion of this primary amine to a secondary or tertiary amine (e.g., by N-alkylation) or to a neutral group like an amide or urea would test the necessity of this cationic center. In many nAChR modulators, a basic nitrogen is essential for orthosteric binding.[4]

  • The Gem-Dimethyl Group: The two methyl groups on the carbon adjacent to the amine create a bulky tert-alkylamine. This steric hindrance can serve several purposes:

    • It can lock the side chain into a specific conformation, reducing the entropic penalty of binding.

    • It can provide favorable van der Waals interactions within a hydrophobic sub-pocket.

    • It can prevent metabolic degradation at the alpha-carbon. Replacing one or both methyl groups with hydrogen (yielding an isopropylamine or ethylamine side chain) would systematically probe the importance of this steric bulk. A decrease in activity upon removal of the methyl groups would confirm the presence of a well-defined hydrophobic pocket in the receptor.

The following diagram illustrates the key pharmacophoric points on the scaffold and potential areas for modification to explore the SAR.

SAR_Hypothesis cluster_Scaffold 2-(3-Chloropyridin-2-yl)propan-2-amine Scaffold cluster_Modifications Potential Modification Sites for SAR Exploration scaffold N_Mod Amine Modification (e.g., N-alkylation, Acylation) N_Mod:e->scaffold:w  Probes importance of  H-bonding & charge Bulk_Mod Steric Bulk (e.g., H, Ethyl) Bulk_Mod:e->scaffold:w  Probes role of  hydrophobic pocket Cl_Mod Halogen/Ring Substitution (e.g., F, Br, Me, OMe) Cl_Mod:s->scaffold:n  Modulates electronics  & hydrophobic interactions Pos_Mod Positional Isomerism (e.g., move Cl to C4/C5/C6) Pos_Mod:n->scaffold:s  Alters overall  geometry & electronics

Caption: Key pharmacophoric features and potential modification sites for SAR studies.

Comparative Data from Related Pyridine Analogues

To provide a quantitative basis for our SAR predictions, the following table summarizes experimental data from related pyridine derivatives targeting various biological systems. While not direct analogues, these compounds share key structural features (chloropyridine, aminopyridine) and demonstrate how subtle chemical changes can lead to significant differences in biological activity.

Compound ScaffoldR1 (at C2)R2 (on Pyridine)Target/AssayActivity (IC₅₀/EC₅₀)Reference
Imidazo[1,2-a]pyridineVarious aryl/heteroarylHNek2 Kinase38 nM (for compound 28e)[7]
PyrazolopyridineIsopropyl (at N1)Thiophen-2-yl (at C6)Enterovirus ReplicationHigh Selectivity Index[8]
6-Phenylpyridin-2-yl guanidineGuanidinePhenyl (at C6)MSK1 Kinase~18 µM[9]
Pyridine-urea hybridUrea derivativeVariousMCF-7 Breast Cancer CellsLower than Doxorubicin[2]
2-Aminopyridine dicarbonitrileVarious substitutionsCN (at C3, C5)Prion (PrPSc) Replication~40-fold improvement over lead[10]

This table illustrates general SAR trends in related heterocyclic systems. Direct extrapolation to the target scaffold should be done with caution and validated experimentally.

Experimental Protocols

To systematically investigate the SAR of this compound class, reliable synthetic and biological testing protocols are essential.

General Synthetic Protocol: N-Alkylation Approach

A common method for synthesizing derivatives of this type involves the nucleophilic substitution of a suitable precursor.

Objective: To synthesize N-substituted derivatives of 2-(3-Chloropyridin-2-yl)propan-2-amine.

Methodology:

  • Precursor Synthesis: The starting material, 2-(3-Chloropyridin-2-yl)propan-2-amine, can be synthesized through multi-step routes, often starting from 2,3-dichloropyridine.

  • Reaction Setup: To a solution of 2-(3-Chloropyridin-2-yl)propan-2-amine (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF), add a base such as diisopropylethylamine (DIEA) (1.5 eq).

  • Alkylation: Add the desired alkylating agent (e.g., an alkyl halide or benzyl bromide) (1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at a slightly elevated temperature (e.g., 50-60 °C) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.[11]

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired N-alkylated derivative.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Assay Protocol: nAChR Functional Assay using Two-Electrode Voltage Clamp (TEVC)

This protocol assesses the ability of the synthesized compounds to modulate the function of a specific nAChR subtype expressed in Xenopus oocytes.

TEVC_Workflow A 1. Oocyte Preparation Harvest and prepare Xenopus laevis oocytes. B 2. cRNA Injection Inject oocytes with cRNA encoding specific nAChR subunits (e.g., α4, β2). A->B C 3. Incubation Incubate oocytes for 2-5 days to allow for receptor expression. B->C D 4. Electrophysiology Setup Place oocyte in recording chamber. Impale with two microelectrodes (voltage & current). C->D E 5. Agonist Application Apply acetylcholine (ACh) at its EC₅₀ concentration to establish a baseline current response. D->E F 6. Compound Application Co-apply ACh with the test compound at various concentrations. E->F G 7. Data Recording Record the changes in ion current flowing across the oocyte membrane. F->G H 8. Analysis Analyze the data to determine if the compound acts as a positive or negative allosteric modulator. G->H

Caption: Workflow for assessing nAChR modulation using a TEVC assay.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the desired nAChR subunits (e.g., human α4 and β2 subunits for the α4β2 receptor).[5]

  • Incubation: Injected oocytes are incubated for 2-5 days at 16-18 °C to allow for receptor expression on the cell surface.

  • TEVC Recording: An oocyte is placed in a recording chamber and continuously perfused with buffer. It is impaled with two microelectrodes filled with KCl, and the membrane potential is clamped at a holding potential (typically -70 mV).

  • Data Acquisition: The endogenous agonist, acetylcholine (ACh), is applied at a concentration that elicits a submaximal response (e.g., EC₂₀). After a stable baseline is achieved, ACh is co-applied with the test compound across a range of concentrations.

  • Data Analysis: The potentiation or inhibition of the ACh-evoked current by the test compound is measured. A dose-response curve is generated to determine the compound's EC₅₀ (for positive modulators) or IC₅₀ (for negative modulators).[4]

Conclusion and Future Directions

The 2-(3-Chloropyridin-2-yl)propan-2-amine scaffold represents a promising starting point for the development of novel therapeutic agents. While direct experimental data is limited, a careful analysis of related structures provides a strong predictive framework for guiding a medicinal chemistry campaign. The key SAR hypotheses—centered on the importance of the C3-chloro position, the cationic primary amine, and the steric bulk of the gem-dimethyl groups—require systematic experimental validation.

Future research should focus on synthesizing a focused library of analogues based on the modifications proposed in this guide. Screening this library against a panel of relevant biological targets, particularly nAChR subtypes and various cancer cell lines, will rapidly establish the true therapeutic potential of this chemical class. This structured approach, combining predictive SAR with targeted synthesis and robust biological evaluation, is the most efficient path to unlocking the value of these novel chloropyridine derivatives.

References

  • Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. ResearchGate. Available at: [Link]

  • Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). PubMed. Available at: [Link]

  • Synthesis and Structure–Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. Journal of Medicinal Chemistry. Available at: [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology. Available at: [Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of the Indian Chemical Society. Available at: [Link]

  • Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. Der Pharma Chemica. Available at: [Link]

  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences. Available at: [Link]

  • 3-Chloropyridin-2-amine. Acta Crystallographica Section E. Available at: [Link]

  • 2-(3-chloropyridin-4-yl)propan-2-amine — Chemical Substance Information. NextSDS. Available at: [Link]

  • Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. ACS Chemical Neuroscience. Available at: [Link]

  • Nicotinic Acetylcholine Receptor Accessory Subunits Determine the Activity Profile of Epibatidine Derivatives. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Available at: [Link]

  • Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders. Journal of Medicinal Chemistry. Available at: [Link]

  • Allosteric Modulation of Muscarinic Acetylcholine Receptors. Molecules. Available at: [Link]

  • Structure-activity relationship study of prion inhibition by 2-aminopyridine-3,5-dicarbonitrile-based compounds: parallel synthesis, bioactivity, and in vitro pharmacokinetics. Journal of Medicinal Chemistry. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules. Available at: [Link]

  • Design and Biological Profiling of a Drug-like Chloropyridine Diamine as a Dual Antioxidant–Antimicrobial Lead: In Vitro Evaluation and In Silico Multi-Target Studies. Molecules. Available at: [Link]

  • 2-Amino-N-(2-chloropyridin-3yl)benzamide. IUCrData. Available at: [Link]

Sources

A Guide to In Vitro and In Vivo Data Cross-Validation for Novel Pyridine Derivatives: A Case Study with CPA-101

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The specific compound 2-(3-Chloropyridin-2-yl)propan-2-amine, as requested, does not have publicly available in vitro or in vivo data for a comparative analysis. This guide has been developed to fulfill the user's request for a detailed technical framework on cross-validation. To achieve this, we will use a hypothetical but structurally related molecule, which we will refer to as CPA-101 , as a stand-in. The experimental data presented herein is illustrative and designed to guide researchers through the process of robust preclinical data correlation.

Introduction: The Imperative of In Vitro-In Vivo Correlation (IVIVC)

In modern drug discovery, the journey from a promising chemical entity to a clinical candidate is long and fraught with failure. A significant portion of this attrition is due to poor translation of early-stage, in vitro findings into meaningful in vivo efficacy and safety.[1][2] Therefore, establishing a predictive relationship between laboratory assays and whole-organism response, known as in vitro-in vivo correlation (IVIVC), is not merely a regulatory checkbox but a cornerstone of efficient and successful drug development.[3][4][5]

This guide provides a comprehensive framework for the cross-validation of in vitro and in vivo data, using the hypothetical novel kinase inhibitor, CPA-101, as a case study. As researchers and drug development professionals, our goal is to "fail fast, fail cheap" by using robust in vitro models to predict in vivo outcomes, thereby selecting only the most promising candidates for further development.[6] This document outlines the critical experiments, the causality behind methodological choices, and the analytical process for correlating these distinct but complementary datasets.

The primary objectives of preclinical studies are to determine a safe starting dose for human trials and to assess the product's potential toxicity and efficacy.[7] This process involves a carefully designed sequence of experiments, moving from high-throughput in vitro screens to more complex in vivo models that mimic human physiology.[1][8]

The Candidate: CPA-101, a Hypothetical Kinase Inhibitor

For the purpose of this guide, we will consider CPA-101, a novel compound from the chloropyridine class. Its primary hypothesized mechanism of action is the inhibition of "Kinase X," a key enzyme implicated in a specific cancer signaling pathway. Our task is to characterize its preclinical profile and determine if the in vitro data reliably predicts its in vivo behavior.

Phase 1: In Vitro Characterization – Building the Foundation

The initial phase of testing involves a battery of in vitro assays designed to characterize the compound's potency, selectivity, and drug-like properties. These tests are typically rapid and cost-effective, allowing for the screening of many compounds.[2][6]

Primary Target Engagement & Potency

The first question is straightforward: Does CPA-101 interact with its intended target, Kinase X, and with what potency?

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A europium (Eu)-labeled antibody serves as the FRET donor, and a fluorescently labeled kinase tracer acts as the acceptor. The compound (CPA-101) competes with the tracer for the kinase's active site, leading to a decrease in the FRET signal.

  • Reagents: Kinase X enzyme, Eu-anti-tag antibody, Alexa Fluor™ 647-labeled kinase tracer, assay buffer.

  • Procedure:

    • Prepare a serial dilution of CPA-101 (e.g., from 100 µM to 1 pM).

    • In a 384-well plate, add the kinase, tracer, and CPA-101 at various concentrations.

    • Incubate for 60 minutes at room temperature to allow binding to reach equilibrium.

    • Add the Eu-labeled antibody and incubate for another 30 minutes.

    • Read the plate on a TR-FRET-capable plate reader, measuring emission at both donor and acceptor wavelengths.

  • Data Analysis: The ratio of acceptor to donor fluorescence is calculated. The IC50 value (the concentration of CPA-101 that inhibits 50% of tracer binding) is determined by fitting the data to a four-parameter logistic curve.

Cellular Activity & Cytotoxicity

Target binding is essential, but it must translate to a functional effect in a cellular context. We need to assess if CPA-101 can inhibit Kinase X activity in a cancer cell line that overexpresses it (e.g., "CancerCell-7") and determine its therapeutic window by measuring general cytotoxicity.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Principle: This assay quantifies ATP, an indicator of metabolically active cells. A decrease in ATP is proportional to the degree of cytotoxicity.

  • Procedure:

    • Seed CancerCell-7 cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of CPA-101 and a known cytotoxic agent (positive control) for 72 hours.

    • Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

    • Measure luminescence with a plate reader.

  • Data Analysis: The GI50 value (the concentration that causes 50% growth inhibition) is calculated.

ADME Profiling: Predicting In Vivo Behavior

A potent compound is useless if it cannot reach its target in the body. Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial for predicting a drug's pharmacokinetic profile.[7]

Experimental Protocol: Microsomal Metabolic Stability Assay

  • Principle: This assay assesses the rate at which a compound is metabolized by liver enzymes, primarily cytochrome P450s. A compound's intrinsic clearance (CLint) is determined by incubating it with liver microsomes.

  • Procedure:

    • Incubate CPA-101 (e.g., at 1 µM) with human liver microsomes and NADPH (a necessary cofactor) at 37°C.

    • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Analyze the remaining concentration of CPA-101 in each sample using LC-MS/MS.

  • Data Analysis: The natural log of the percentage of CPA-101 remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½).

In Vitro Data Summary

The results from our initial in vitro screening are summarized below. For comparison, we include data for "Competitor-A," an established drug targeting the same pathway.

ParameterCPA-101Competitor-ARationale
Kinase X Binding (IC50) 15 nM50 nMMeasures direct target engagement. Lower is better.
Cellular Potency (GI50) 80 nM250 nMMeasures functional effect in a relevant cell line.
Cytotoxicity (GI50) > 10,000 nM> 10,000 nMAssesses general toxicity. A large window vs. cellular potency is desired.
Metabolic Stability (t½) 45 min20 minPredicts hepatic clearance. Longer half-life suggests lower clearance.
Plasma Protein Binding 92%98%High binding can limit free drug available to act on the target.

Interpretation: CPA-101 shows superior potency and better metabolic stability compared to Competitor-A, making it a strong candidate to advance into in vivo studies.

Phase 2: In Vivo Evaluation – The Whole-Organism Test

Based on the promising in vitro profile, CPA-101 is advanced to animal testing. These studies are designed to assess pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).[7][9]

Pharmacokinetic (PK) Studies

The goal is to understand how CPA-101 is absorbed, distributed, metabolized, and excreted in a living organism, typically starting with rodents.[10][11]

Experimental Protocol: Mouse Pharmacokinetic Study

  • Animal Model: Male BALB/c mice (n=3 per time point).[11]

  • Dosing:

    • Intravenous (IV) group: 2 mg/kg dose administered via tail vein injection to determine clearance and volume of distribution.

    • Oral (PO) group: 10 mg/kg dose administered via oral gavage to determine absorption and bioavailability.

  • Sampling: Blood samples are collected via submandibular bleed at predefined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

  • Analysis: Plasma is isolated, and the concentration of CPA-101 is quantified using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Efficacy (Pharmacodynamic) Studies

With an understanding of the PK profile, we can design an efficacy study to see if CPA-101 can inhibit tumor growth in an animal model.

Experimental Protocol: Xenograft Tumor Model

  • Animal Model: Immunocompromised mice (e.g., NSG mice) are implanted subcutaneously with CancerCell-7 cells.

  • Study Groups:

    • Vehicle control (PO, daily)

    • CPA-101 (10 mg/kg, PO, daily)

    • CPA-101 (30 mg/kg, PO, daily)

    • Competitor-A (50 mg/kg, PO, daily)

  • Procedure: Once tumors reach a palpable size (e.g., 100-150 mm³), treatment is initiated. Tumor volume and body weight are measured three times per week.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) is calculated for each treatment group.

In Vivo Data Summary
ParameterCPA-101 (10 mg/kg PO)Competitor-A (50 mg/kg PO)Rationale
Cmax (ng/mL) 8501200Maximum observed plasma concentration.
Tmax (hr) 1.02.0Time to reach Cmax.
AUC (ng*hr/mL) 42503500Total drug exposure over time.
Oral Bioavailability (%) 35%20%The fraction of the oral dose that reaches systemic circulation.
Tumor Growth Inhibition 65% (at 30 mg/kg)55% (at 50 mg/kg)Measures in vivo efficacy. Higher is better.

Interpretation: CPA-101 demonstrates superior oral bioavailability and efficacy at a lower dose compared to Competitor-A, confirming its promising preclinical profile.

The Cross-Validation: Connecting In Vitro Data to In Vivo Outcomes

This is the most critical step. We now correlate the data from our simple lab assays with the complex results from our animal studies. A successful IVIVC is defined by the FDA as a "predictive mathematical model describing the relationship between an in-vitro property... and an in-vivo response."[3][5]

Workflow for IVIVC Analysis

IVIVC_Workflow cluster_in_vitro In Vitro Data Acquisition cluster_in_vivo In Vivo Data Acquisition cluster_correlation Cross-Validation Analysis iv_potency Potency (IC50) iv_cell Cellular Activity (GI50) predict_pd Correlate Free Drug Exposure (AUCfree) to Efficacy (TGI) iv_cell->predict_pd informs target concentration iv_adme Metabolic Stability (t½) predict_pk Predict In Vivo Clearance from In Vitro t½ iv_adme->predict_pk informs iv_pk Pharmacokinetics (AUC, CL) iv_pk->predict_pk validates iv_pk->predict_pd provides exposure iv_pd Efficacy (TGI) iv_pd->predict_pd provides response model Develop IVIVC Model predict_pk->model predict_pd->model

Caption: Workflow for In Vitro-In Vivo Correlation (IVIVC).

Correlating Metabolism and Pharmacokinetics
  • The Question: Can our in vitro metabolic stability data predict the actual clearance observed in vivo?

  • The Method: We use the in vitro half-life (t½ = 45 min) to calculate an intrinsic clearance (CLint). This value is then used in scaling models (e.g., "well-stirred" model) that account for liver blood flow and plasma protein binding to predict in vivo hepatic clearance.

  • The Result:

    • Predicted Clearance from in vitro data: 25 mL/min/kg.

    • Observed Clearance from in vivo PK study: 30 mL/min/kg.

Correlating Potency, Exposure, and Efficacy
  • The Question: Does the drug concentration achieved in vivo relate to the concentration needed for activity in vitro?

  • The Method: The key is to compare the in vivo exposure of free (unbound) drug to the in vitro cellular potency (GI50).

    • Calculate the average free plasma concentration of CPA-101 over the dosing interval from the in vivo PK data (factoring in the 92% plasma protein binding).

    • Compare this concentration to the in vitro GI50 value (80 nM).

  • The Result:

    • At the efficacious dose of 30 mg/kg, the average free plasma concentration was ~100 nM.

    • This concentration is just above the in vitro GI50 of 80 nM.

The Integrated Signaling Pathway View

Signaling_Pathway cluster_cell Cellular Environment cluster_organism In Vivo Environment CPA_vitro CPA-101 (In Vitro) KinaseX Kinase X CPA_vitro->KinaseX Inhibits (IC50) CPA_vivo CPA-101 (In Vivo) Absorption Oral Absorption (Bioavailability) CPA_vivo->Absorption Downstream Downstream Substrate KinaseX->Downstream phosphorylates Proliferation Cell Proliferation Downstream->Proliferation promotes Distribution Plasma Distribution (Protein Binding) Absorption->Distribution Metabolism Hepatic Metabolism (Clearance) Distribution->Metabolism Tumor Tumor Microenvironment Distribution->Tumor Reaches Target Tumor->Proliferation Inhibits Growth (TGI)

Caption: Correlation of CPA-101's activity from in vitro to in vivo.

Conclusion and Future Directions

This guide demonstrates a systematic approach to the cross-validation of in vitro and in vivo data for a novel therapeutic candidate. For our hypothetical compound, CPA-101, we successfully established that:

  • Metabolic Stability Predicts Clearance: The in vitro microsomal stability assay provided a reliable prediction of in vivo clearance.

  • Cellular Potency Informs Efficacious Exposure: A clear PK/PD relationship was established, where maintaining free drug concentrations above the in vitro GI50 resulted in significant in vivo tumor growth inhibition.

This robust IVIVC provides a high degree of confidence in the preclinical data package for CPA-101. It validates the use of our in vitro assays as predictive tools for this chemical series and establishes a quantitative framework for predicting the required therapeutic dose in humans. The next steps would involve scaling these findings to predict human pharmacokinetics and establish a starting dose for Phase I clinical trials.

References

  • PPD. (n.d.). Preclinical Studies in Drug Development.
  • Creative Biolabs. (n.d.). In Vitro Preclinical Studies.
  • Aminabee, S., et al. (2023). ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. International Journal of Research in Pharmaceutical and Chemical Sciences, 13(2), 198-209.
  • WuXi AppTec. (2022, November 28). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
  • Sirisuth, N., & Eddington, N. D. (n.d.). In-Vitro-In-Vivo Correlation Definitions and Regulatory Guidance.
  • Rustemi, Z., Gjorgoski, I., & Janevik-Ivanovska, E. (n.d.). THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC.
  • Andes, D. R., & Craig, W. A. (2016). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & Medicinal Chemistry, 24(24), 6439-6444.
  • Forman, B. (2024, November 1). In Vitro Models To Advance Preclinical Drug Development. Technology Networks.
  • Shukla, A., et al. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Pharmaceutics, 16(1), 53.
  • Parrott, N., & Lukacova, V. (2006). In vitro - in vivo correlation: from theory to applications. Journal of Pharmaceutical Sciences, 95(5), 987-995.
  • Walsh Medical Media. (2012, January 2). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development.
  • U.S. Food and Drug Administration. (1997).
  • Emami, J. (2006). In vitro-in vivo correlation: from theory to applications. Journal of Pharmacy & Pharmaceutical Sciences, 9(2), 169-189.
  • Craig, W. A. (2002). Animal model pharmacokinetics and pharmacodynamics: a critical review. International Journal of Antimicrobial Agents, 19(4), 261-268.
  • Patsnap. (2025, May 29). How to select the right animal species for TK/PK studies?

Sources

A Senior Application Scientist's Guide to Extraction Recovery of 2-(3-Chloropyridin-2-yl)propan-2-amine from Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for 2-(3-Chloropyridin-2-yl)propan-2-amine

In the landscape of drug discovery and development, the precise quantification of novel chemical entities in biological matrices is paramount. 2-(3-Chloropyridin-2-yl)propan-2-amine, a substituted chloropyridine amine, represents a class of compounds with significant interest. Its accurate measurement in plasma, urine, or tissue homogenates is critical for pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies. However, biological matrices are inherently complex, containing a myriad of endogenous components like proteins, lipids, and salts that can interfere with analysis, a phenomenon known as the matrix effect.[1][2][3]

The selection of an appropriate sample preparation strategy is arguably the most critical step in the bioanalytical workflow. An effective extraction method must not only isolate the analyte from these interfering components but also deliver high, consistent, and reproducible recovery. This guide provides an in-depth comparison of three cornerstone extraction techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—for the recovery of 2-(3-Chloropyridin-2-yl)propan-2-amine. We will delve into the mechanistic rationale behind each technique, provide detailed experimental protocols, and present a comparative analysis of their performance based on synthesized experimental data. All methodologies are presented within the framework of established regulatory expectations, such as the FDA and ICH M10 guidelines for bioanalytical method validation, ensuring the generation of reliable and defensible data.[4][5][6][7]

Pillar 1: Protein Precipitation (PPT) - The High-Throughput Workhorse

Mechanism & Scientific Rationale

Protein Precipitation is a straightforward and rapid method for sample cleanup.[8][9] The fundamental principle involves the addition of a water-miscible organic solvent (most commonly acetonitrile) or a strong acid to the biological sample.[8][10] This addition disrupts the solvation shell around the proteins, leading to their denaturation and aggregation, causing them to "crash" out of the solution. The smaller, soluble analyte, 2-(3-Chloropyridin-2-yl)propan-2-amine, remains in the supernatant, which can then be separated by centrifugation or filtration.

  • Causality: Acetonitrile is often preferred because it typically results in cleaner extracts and more complete protein removal compared to other solvents like methanol.[10] The choice of a 3:1 or 4:1 ratio of solvent to sample is a well-established practice to ensure sufficient disruption of protein solubility for robust precipitation.[11] While fast and inexpensive, PPT is the least selective method, often leaving behind phospholipids and other small molecules that can cause significant matrix effects, particularly in LC-MS/MS analysis.[8][12]

Experimental Protocol: PPT for Plasma
  • Aliquoting: In a 1.5 mL microcentrifuge tube, pipette 100 µL of human plasma containing 2-(3-Chloropyridin-2-yl)propan-2-amine.

  • Precipitation: Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortexing: Cap the tube and vortex vigorously for 60 seconds to ensure thorough mixing and complete protein denaturation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully aspirate the clear supernatant and transfer it to a clean tube or a 96-well plate for analysis.

  • Evaporation & Reconstitution (Optional but Recommended): To concentrate the analyte and perform a solvent exchange, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a mobile phase-compatible solution.

PPT Workflow Visualization

PPT_Workflow cluster_prep Sample Preparation cluster_separation Separation cluster_analysis Analysis start 1. Aliquot 100 µL Plasma add_solvent 2. Add 300 µL Acetonitrile + IS start->add_solvent vortex 3. Vortex for 60 seconds add_solvent->vortex centrifuge 4. Centrifuge at 14,000 x g vortex->centrifuge transfer 5. Transfer Supernatant centrifuge->transfer analysis Inject into LC-MS/MS transfer->analysis

Caption: Workflow for Protein Precipitation (PPT).

Pillar 2: Liquid-Liquid Extraction (LLE) - The Classic Selectivity Tool

Mechanism & Scientific Rationale

LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent.[13][14] The key to successfully extracting an amine like 2-(3-Chloropyridin-2-yl)propan-2-amine is pH control. As a basic compound, it exists in a charged (protonated) state at low pH and a neutral (un-charged) state at high pH. Only the neutral form is sufficiently hydrophobic to partition into an immiscible organic solvent.

  • Causality: By adjusting the sample pH to be at least 2 units above the pKa of the amine group, we ensure >99% of the analyte is in its neutral, extractable form.[15] The choice of an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate is critical; it must be immiscible with water and have a high affinity for the analyte while having a low affinity for endogenous interferences.[14] LLE provides significantly cleaner extracts than PPT by removing non-lipid endogenous materials, but it is more labor-intensive and difficult to automate.[16]

Experimental Protocol: LLE for Urine
  • Aliquoting & pH Adjustment: In a glass tube, pipette 200 µL of urine. Add 50 µL of 1M Sodium Hydroxide to raise the pH to >10.

  • Internal Standard: Add the internal standard.

  • Solvent Addition: Add 1 mL of methyl tert-butyl ether (MTBE).

  • Mixing: Cap the tube and vortex for 2 minutes to facilitate the transfer of the analyte into the organic phase.

  • Centrifugation: Centrifuge at 3,000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.

  • Organic Phase Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any proteinaceous interface.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LLE Workflow Visualization

LLE_Workflow cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Final Steps start 1. Aliquot 200 µL Urine + Adjust pH add_solvent 2. Add 1 mL MTBE + IS start->add_solvent mix 3. Vortex for 2 minutes add_solvent->mix centrifuge 4. Centrifuge at 3,000 x g mix->centrifuge transfer 5. Transfer Organic Layer centrifuge->transfer evaporate 6. Evaporate to Dryness transfer->evaporate reconstitute 7. Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for Liquid-Liquid Extraction (LLE).

Pillar 3: Solid-Phase Extraction (SPE) - The Gold Standard for Purity

Mechanism & Scientific Rationale

SPE offers the highest degree of selectivity and purification by utilizing a solid sorbent to retain the analyte while matrix components are washed away.[14][17] For a basic compound like 2-(3-Chloropyridin-2-yl)propan-2-amine, a mixed-mode cation exchange SPE sorbent is ideal. This sorbent possesses both hydrophobic (e.g., C8 or C18) and ionic (e.g., sulfonic acid) functional groups.

  • Causality: The protocol is a multi-step process.[14]

    • Conditioning: The sorbent is wetted with an organic solvent (e.g., methanol).

    • Equilibration: The sorbent is primed with an aqueous solution to prepare it for the sample.

    • Loading: The pre-treated sample is loaded at a controlled pH (e.g., acidic or neutral) where the amine is protonated (positively charged), allowing it to bind to the negatively charged cation exchange groups on the sorbent.

    • Washing: A series of washes with specific solvents removes different types of interferences. An aqueous wash removes salts, while a mild organic wash removes hydrophobically-bound lipids and other neutral molecules. The analyte remains bound due to the strong ionic interaction.

    • Elution: A final elution solution containing a high concentration of organic solvent and a pH modifier (e.g., ammonium hydroxide) is used. The high pH neutralizes the analyte, breaking the ionic bond and allowing it to be eluted in a clean, concentrated form.[18]

This targeted approach results in exceptionally clean extracts, significantly reducing matrix effects and improving assay sensitivity.[19][20]

Experimental Protocol: Mixed-Mode Cation Exchange SPE for Plasma
  • Sample Pre-treatment: Dilute 100 µL of plasma with 200 µL of 2% phosphoric acid in water. This ensures the analyte is fully protonated.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of water.

  • Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 0.1M acetate buffer.

  • Wash 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol to remove lipids and other hydrophobically bound interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for analysis.

SPE Workflow Visualization

SPE_Workflow cluster_prep Sorbent Preparation cluster_extraction Extraction Process cluster_analysis Final Steps condition 1. Condition with Methanol equilibrate 2. Equilibrate with Water condition->equilibrate load 3. Load Pre-treated Sample equilibrate->load wash1 4. Wash (Aqueous) load->wash1 wash2 5. Wash (Organic) wash1->wash2 elute 6. Elute with Basic Methanol wash2->elute evaporate 7. Evaporate to Dryness elute->evaporate reconstitute 8. Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for Solid-Phase Extraction (SPE).

Comparative Performance Data

The following table summarizes the expected performance of each extraction technique for 2-(3-Chloropyridin-2-yl)propan-2-amine based on established principles and data from analogous compounds.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Analyte Recovery 80-95%[10]70-90%[19]>90%[19][20]
Reproducibility (CV%) < 10%< 15%< 5%
Matrix Effect Reduction Low (significant ion suppression common)[12]Moderate (removes salts, some phospholipids)High (removes salts, proteins, phospholipids)[17][19]
Extract Cleanliness PoorGoodExcellent
Throughput / Speed Very High (minutes per 96-well plate)[21]Low (can be >60 mins per plate)[20]Moderate (can be automated, ~30 mins per plate)
Cost per Sample LowLow-ModerateHigh
Method Development Time MinimalModerateHigh
Suitability Early discovery, high-throughput screeningRegulated bioanalysis, targeted studiesGold standard for regulated bioanalysis, low LLOQ needs

Conclusion and Expert Recommendation

The choice of extraction method for 2-(3-Chloropyridin-2-yl)propan-2-amine is a strategic decision dictated by the stage of drug development, required assay sensitivity, and available resources.

  • Protein Precipitation is the method of choice for early-stage discovery and high-throughput screening where speed is more critical than ultimate purity. Its simplicity and low cost are significant advantages, but one must be prepared to troubleshoot and mitigate potential matrix effects during LC-MS/MS method development.[8][10]

  • Liquid-Liquid Extraction offers a significant step up in cleanliness from PPT and can provide excellent recovery when the pH and solvent are optimized. It is a robust and cost-effective option for many validated assays, though it is less amenable to full automation.[14][15]

  • Solid-Phase Extraction , specifically using a mixed-mode cation exchange sorbent, stands as the authoritative choice for late-stage clinical trials and regulatory submissions.[17] While it requires more intensive method development and is the most expensive option, it delivers the highest recovery, reproducibility, and extract cleanliness. This translates to superior assay performance, lower limits of quantification, and minimal matrix effects, ensuring the highest data quality and regulatory compliance.[4][20]

For researchers and drug development professionals aiming to generate the most reliable and defensible data for 2-(3-Chloropyridin-2-yl)propan-2-amine, investing in the development of a robust Solid-Phase Extraction method is highly recommended.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Vertex AI Search.
  • Review Article on Matrix Effect in Bioanalytical Method Development. PharmaTutor.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 7). Vertex AI Search.
  • Kole, P. L., et al. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed.
  • Importance of matrix effects in LC-MS/MS bioanalysis. (2014, February 12). Bioanalysis Zone.
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. (2024, June 12). FDA.
  • Bioanalytical Method Validation Guidance for Industry May 2018. (2020, April 29). FDA.
  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). ResolveMass Laboratories Inc.
  • M10 BIOANALYTICAL METHOD VALIDATION June 2019. (2019, October 25). FDA.
  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples? (2023, August 21). Batavia Biosciences.
  • Wang, P., & Wilson, T. (2006, June 30). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International.
  • Technical Tip: Protein Precipitation. (2015, August 27). Phenomenex.
  • Rapid Sample Preparation Method for High Throughput Total Drug Analysis by LC-MS/MS. Millipore Corporation.
  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913-20.
  • Protein precipitation of whole blood for quantification of 59 different analytes by LC-MS/MS: method development challenges. (2015, October 1). ResearchGate.
  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. LabRulez LCMS.
  • Vessman, J., & Schill, G. (1981). Solvent extraction of tricyclic amines from blood plasma and liquid chromatographic determination. PubMed.
  • Comparison of PPT, LLE and SPE for saliva samples. ResearchGate.
  • Advantages of Solid Phase Extraction (SPE) compared to LLE and SLE. Welch Materials, Inc.
  • Turned on its head: Homogeneous liquid-liquid extraction with amines. (2019, June 17). SeparationsNow.
  • Extraction method for amine and carboxilic group attached.. (2005, February 9). Chromatography Forum.
  • Solid phase extraction of amines. (2002). ResearchGate.
  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Waters Corporation.
  • Extraction of Drugs from Plasma Using ISOLUTE SLE Supported Liquid Extraction Plates. (2014, August 26). Biotage.
  • Barakat, A., & Shah, A. (2017). Sample treatment based on extraction techniques in biological matrices. Ovid.
  • Comparisons of different extraction methods and solvents for saliva samples. (2024, March 9). ResearchGate.
  • Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). PMC.
  • Mixed-Mode Solid-Phase Extraction Procedures for the Determination of MDMA and Metabolites in Urine Using LC-MS. Chromatography Online.
  • Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC. Analyst (RSC Publishing).
  • Updating Solid Phase Extraction Methods: Tips and Tricks for Improving Existing and New SPE Methods using Method Development. Agilent.
  • bioanalytical method validation and study sample analysis m10. (2022, May 24). ICH.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(3-Chloropyridin-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth protocol for the safe and compliant disposal of 2-(3-Chloropyridin-2-yl)propan-2-amine. As a chlorinated aminopyridine derivative, this compound necessitates rigorous handling and disposal procedures to mitigate risks to personnel and the environment. This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the rationale behind them to ensure a culture of safety and regulatory adherence in your laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

These compounds are often characterized by:

  • Acute Toxicity: Potentially harmful or fatal if swallowed, inhaled, or in contact with skin.[1][2][3]

  • Skin and Eye Irritation: Can cause skin irritation and serious eye damage.[4][5][6]

  • Respiratory Irritation: May cause irritation to the respiratory tract.[4][6][7]

  • Aquatic Toxicity: Harmful to aquatic life, with potentially long-lasting effects.[5][8]

Given these potential hazards, a thorough risk assessment is paramount before handling or disposing of this compound.

Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the minimum required PPE when handling 2-(3-Chloropyridin-2-yl)propan-2-amine waste.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[4]To prevent dermal absorption, which is a common route of exposure for aminopyridines.[1]
Eye Protection ANSI-approved safety glasses or chemical splash goggles.[4]To protect against accidental splashes that could cause serious eye irritation or damage.[5][6]
Body Protection A fully-buttoned laboratory coat, full-length pants, and closed-toe shoes.[4]To shield the skin from potential contact with the chemical.
Respiratory Protection Work should be conducted in a certified chemical fume hood.[4][7] A respirator may be necessary if airborne exposure is possible.To prevent inhalation of potentially toxic dust or vapors.[1][9]

Pre-Disposal and Segregation: The Foundation of Safe Disposal

Proper segregation and containment from the point of generation are critical to prevent accidental reactions and ensure compliant disposal.

  • Waste Segregation: Do not mix 2-(3-Chloropyridin-2-yl)propan-2-amine waste with other waste streams.[10] It should be collected as a distinct hazardous waste. As a halogenated organic compound, it must be kept separate from non-halogenated solvents.[10][11] It is also crucial to keep it away from incompatible materials such as strong oxidizing agents and acids.[4][12]

  • Container Selection: Use a chemically compatible, leak-proof container with a tightly sealing cap.[4][10] Often, the original product container is a suitable choice for its waste.[10] Ensure there is adequate headspace in liquid waste containers to allow for expansion.[10]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste."[4] The label must include the full chemical name, "2-(3-Chloropyridin-2-yl)propan-2-amine," and a clear description of its hazards (e.g., "Toxic," "Irritant").[4] The date when the first drop of waste is added should also be recorded.[11]

Step-by-Step Disposal Protocol

The disposal of 2-(3-Chloropyridin-2-yl)propan-2-amine is governed by federal, state, and local regulations. This protocol provides a general framework; always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.[4]

  • Waste Collection at the Source:

    • Collect all waste containing 2-(3-Chloropyridin-2-yl)propan-2-amine, including contaminated solids (e.g., paper towels, gloves, weighing paper) and solutions, in your designated and pre-labeled hazardous waste container.[4]

    • Keep the waste container closed when not in use.[4][10]

  • Storage in a Satellite Accumulation Area:

    • Store the hazardous waste container in a designated and well-ventilated satellite accumulation area at or near the point of generation.[4]

    • This area should be secure and away from general laboratory traffic.

  • Request for Disposal:

    • Once the container is full or approaching its storage time limit (which can be as short as 90 days for large quantity generators), submit a chemical waste collection request to your institution's EHS department.[4]

    • Do not attempt to transport the waste off-site yourself. Disposal must be handled by a licensed hazardous waste disposal facility.[4]

The following workflow diagram illustrates the decision-making process for the disposal of 2-(3-Chloropyridin-2-yl)propan-2-amine.

G cluster_0 Laboratory Operations cluster_1 Disposal Request & Pickup cluster_2 Final Disposition A Generation of Waste (2-(3-Chloropyridin-2-yl)propan-2-amine) B Segregate as Halogenated Organic Waste A->B Isolate from incompatibles C Select Compatible & Labeled Container B->C Use leak-proof containers D Store in Satellite Accumulation Area C->D Keep closed E Container Full or Time Limit Reached? D->E F Submit Waste Pickup Request to EHS E->F Yes G EHS Pickup and Consolidation F->G H Transport by Licensed Hazardous Waste Hauler G->H I Final Disposal at Permitted Facility (e.g., Incineration) H->I

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.